molecular formula C9H7NO2 B141460 Methyl 4-cyanobenzoate CAS No. 1129-35-7

Methyl 4-cyanobenzoate

Cat. No.: B141460
CAS No.: 1129-35-7
M. Wt: 161.16 g/mol
InChI Key: KKZMIDYKRKGJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyanobenzoate (CAS 1129-35-7) is a key chemical intermediate with significant applications across advanced research and development sectors. In pharmaceutical research, it serves as a critical building block in the synthesis of complex molecules, including conventional hemostatic agents and highly selective oral coagulation factor inhibitors like Betrixaban, which is used for the prevention and treatment of thromboembolic diseases . Its utility extends to agrochemicals, where it is employed in the creation of modern crop protection agents, and to the materials science field, where it contributes to the development of dyes, pigments, and pyrimidine-based liquid crystal display materials . The compound is notably utilized in specialized research methodologies, such as in the chemoselective biotransformation of nitriles by Rhodococcus equi A4, and in the design of reagents like 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde for the ultrasensitive determination of primary amines by capillary electrophoresis with laser-induced fluorescence detection . The dynamics of its market are shaped by technological innovations in synthesis and evolving regulatory frameworks, with its demand driven by its versatility in industrial applications . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZMIDYKRKGJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022150
Record name Methyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-35-7
Record name Methyl 4-cyanobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyanobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-CYANOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1129-35-7

This technical guide provides an in-depth overview of Methyl 4-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and analytical methods.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[3] It is recognized for its utility in various organic synthesis processes due to its versatile chemical structure, featuring both a methyl ester and a cyano group.[3][4] It is soluble in organic solvents like chloroform and ethyl acetate but insoluble in water.[1][5]

PropertyValueReference
CAS Number 1129-35-7[6]
Molecular Formula C₉H₇NO₂[6][7]
Molecular Weight 161.16 g/mol [6][7]
Appearance Off-white crystalline solid[3]
Melting Point 65-67 °C (lit.)[1]
Boiling Point 142-144 °C at 12 mmHg (lit.)[1]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate[1][5]
InChI Key KKZMIDYKRKGJHG-UHFFFAOYSA-N[7]
SMILES COC(=O)c1ccc(cc1)C#N[7]

Applications in Research and Development

This compound serves as a fundamental building block in several advanced scientific fields:

  • Pharmaceutical Synthesis: It is a crucial starting material for the development of new drug candidates.[3] Its structure is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of dual aromatase-sulfatase inhibitors, which are of interest in oncology.[8]

  • Liquid Crystals: The rigid, linear structure of cyanobenzoate derivatives is essential for creating liquid crystal materials used in display technologies.[4][9]

  • Functional Polymers: The cyano group can be leveraged to enhance properties like thermal stability and dielectric performance when this compound is used as a monomer in polymer synthesis.[4]

  • Agrochemicals: It is also used as a precursor for the synthesis of various pesticides and other agricultural chemicals.[3]

Logical Pathway: Role in Synthesis

This compound is not typically involved in biological signaling pathways itself but is a critical precursor for synthesizing active molecules. The following diagram illustrates its role as a versatile building block.

G Logical Role of this compound in Synthesis cluster_0 Synthetic Pathways A This compound (Building Block) P1 Multi-step Organic Synthesis A->P1 P2 Polymerization A->P2 B Pharmaceuticals (e.g., Aromatase Inhibitors) C Liquid Crystals (Display Technology) D Functional Polymers (Advanced Materials) E Agrochemicals (Pesticides) P1->B P1->C P1->E P2->D

Role of this compound as a chemical intermediate.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-cyanobenzoic acid and methanol using an acid catalyst.[10][11]

Materials:

  • 4-cyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • To a 100-mL round-bottom flask containing a magnetic stir bar, add 4-cyanobenzoic acid (1 equivalent).

  • Add an excess of methanol (e.g., 20 mL).

  • While stirring, carefully add concentrated sulfuric acid (0.1 equivalents) dropwise as a catalyst.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with dichloromethane and add it to the separatory funnel.

  • Extract the product into the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or methanol)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot recrystallization solvent to just dissolve the solid.[12]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.[12]

  • Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound Start Start Materials: 4-Cyanobenzoic Acid Methanol, H₂SO₄ Reaction Fischer Esterification (Reflux) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization (e.g., Methanol/Water) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration FinalDrying Final Drying Filtration->FinalDrying PureProduct Pure this compound FinalDrying->PureProduct QC Quality Control (HPLC, NMR, MP) PureProduct->QC

General workflow for synthesis and purification.

Analytical Quality Control

The purity of this compound is typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is widely used for purity assessment of non-volatile compounds. It separates the main component from impurities based on their differential partitioning between a stationary and a mobile phase.

  • Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound.

  • IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.

  • Mass Spectrometry: This technique confirms the molecular weight of the compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

Precautionary Statements:

  • Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.

  • Response:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

References

Methyl 4-cyanobenzoate physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and development, with a focus on data accuracy, experimental reproducibility, and clear visualization of related processes.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. It is an important intermediate in the synthesis of various organic compounds. Below is a summary of its key physicochemical properties.

Data Presentation
PropertyValueCitations
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [1][2][3]
Melting Point 65-67 °C
Boiling Point 142-144 °C at 12 mmHg[4]
Density ~1.248 g/cm³ (estimate)[4]
Solubility Insoluble in water; Soluble in chloroform and ethyl acetate.[3][4]
Appearance White to off-white crystalline powder
CAS Number 1129-35-7[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound from 4-Cyanobenzoic Acid

This protocol describes a general and effective method for the synthesis of this compound via Fischer esterification of 4-cyanobenzoic acid.[5]

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (MeOH)

  • Toluene

  • Monolith-SO₃H (sulfonated monolith catalyst) or concentrated sulfuric acid

  • Diethyl ether (Et₂O)

  • Argon (Ar) gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a test tube or round-bottom flask, add 4-cyanobenzoic acid (500 µmol) and the acid catalyst (e.g., monolith-SO₃H, 100 wt%).

  • Add toluene (0.5 mL) to the mixture.

  • Add methanol (30.3 µL, 750 µmol) followed by an additional 0.5 mL of toluene.

  • The reaction mixture is stirred under an inert argon atmosphere (e.g., using a balloon).

  • Heat the mixture to 80 °C and maintain this temperature for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a cotton plug to remove the solid catalyst and wash the residue with diethyl ether (15 mL).

  • The filtrate is concentrated under reduced pressure (in vacuo) to remove the solvent.

  • The crude product is purified by silica gel flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield pure this compound.[5]

Determination of Melting Point

The melting point is a critical indicator of purity. The following is a standard protocol for its determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (65-67 °C).

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

Determination of Boiling Point (at reduced pressure)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

  • Short-path distillation apparatus or a similar setup for vacuum distillation

  • Round-bottom flask

  • Thermometer and a thermometer adapter

  • Vacuum source and a manometer

  • Heating mantle

Procedure:

  • Place a small amount of this compound in the round-bottom flask with a boiling chip.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

  • Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level (e.g., 12 mmHg).

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

Instrumentation and Conditions:

  • Instrument: 400 MHz NMR Spectrometer for ¹H NMR and 101 MHz for ¹³C NMR.[6]

  • Solvent: Deuterated chloroform (CDCl₃).[6]

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the tube and invert it several times to ensure the solution is homogeneous.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 8.12 (d, J = 8.0 Hz, 2H)

  • δ 7.73 (d, J = 8.0 Hz, 2H)

  • δ 3.94 (s, 3H)[6]

Expected ¹³C NMR Data (101 MHz, CDCl₃):

  • δ 165.4, 133.9, 132.2, 130.1, 118.0, 117.4, 52.7[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation and Conditions:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation (ATR):

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation and Conditions:

  • Technique: Electrospray Ionization (ESI-MS).[6]

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer's ion source.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

Expected Data (ESI-MS):

  • m/z = 162 [M+H]⁺[6]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and verification of this compound.

Synthesis_Workflow start Start reactants 4-Cyanobenzoic Acid + Methanol + Acid Catalyst start->reactants end End reaction Fischer Esterification (80°C, 24h) reactants->reaction workup Reaction Workup (Filtration, Concentration) reaction->workup purification Silica Gel Column Chromatography workup->purification product Pure Methyl 4-Cyanobenzoate purification->product analysis Characterization (NMR, IR, MS, MP) product->analysis Verification analysis->end

References

An In-depth Technical Guide to the Solubility of Methyl 4-cyanobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 4-cyanobenzoate

This compound (CAS 1129-35-7) is a white to off-white crystalline solid with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2][3][4] Its structure, featuring a benzene ring substituted with a cyano group and a methyl ester group, makes it a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

  • Soluble in: Chloroform, Ethyl Acetate.[1][2][3][5][6][7][8]

  • Insoluble in: Water.[1][2][3][5][6][7][8]

The polarity of the solvent plays a crucial role in the dissolution of this compound. The presence of both a polar cyano group and a moderately polar ester group, combined with a nonpolar benzene ring, suggests that its solubility will be favored in solvents of intermediate polarity.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. The following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound (Illustrative)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Chloroform25Data not availableData not available
Toluene25Data not availableData not available
Heptane25Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method for Isothermal Solubility Determination

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Oven

4.1.2 Procedure

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a syringe filter. This prevents crystallization of the solute during transfer.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot withdrawn) x 100

4.1.3 Diagram of Gravimetric Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Place in thermostatic shaker bath at constant T prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sampling1 Cease agitation and allow solid to settle equil2->sampling1 sampling2 Withdraw clear supernatant with filtered syringe sampling1->sampling2 analysis1 Transfer aliquot to pre-weighed container sampling2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Gravimetric method workflow.
Phase Equilibrium Method

This method involves monitoring the dissolution of the solid as a function of temperature to determine the saturation point.

4.2.1 Materials and Equipment

  • Apparatus for visual observation of phase changes (e.g., Crystalline instrument) or a thermostatted vessel with a stirrer and a temperature probe.

  • This compound

  • Selected organic solvent

4.2.2 Procedure

  • Sample Preparation: Prepare a suspension of known concentration of this compound in the chosen solvent.

  • Heating Cycle: Heat the suspension at a controlled rate while stirring. Continuously monitor the sample visually or with a particle detection system.

  • Clear Point Determination: The temperature at which the last crystals of the solute dissolve is recorded as the clear point. This temperature corresponds to the saturation temperature for that specific concentration.

  • Cooling Cycle: Cool the solution at a controlled rate.

  • Cloud Point Determination: The temperature at which the first crystals reappear is recorded as the cloud point.

  • Solubility Curve: Repeat the process with different concentrations to generate a solubility curve (solubility vs. temperature).

Factors Influencing Solubility

The solubility of this compound is governed by several factors, the interplay of which determines its behavior in different solvent systems.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions solubility Solubility of this compound crystal Crystal Lattice Energy solubility->crystal polarity_solute Molecular Polarity solubility->polarity_solute hbond Hydrogen Bonding Capacity solubility->hbond polarity_solvent Polarity solubility->polarity_solvent dielectric Dielectric Constant solubility->dielectric temp Temperature solubility->temp pressure Pressure solubility->pressure

Key factors affecting solubility.
  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. Solvents with a polarity similar to that of this compound will be more effective at dissolving it.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

Conclusion

This technical guide has summarized the known qualitative solubility of this compound and provided detailed experimental protocols for its quantitative determination. For researchers and professionals in drug development and material science, obtaining accurate solubility data is a critical step in process optimization and formulation. The methodologies and principles outlined herein provide a robust framework for generating this essential data.

References

A Technical Guide to the Physicochemical Properties of Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of methyl 4-cyanobenzoate, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for assessing compound purity.

Physicochemical Data of this compound

This compound is a chemical intermediate with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2] It presents as a white to off-white crystalline powder.[1] The compound is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate.[1][3][4]

The melting and boiling points are critical physical properties that are indicative of a substance's purity. For this compound, these values are well-established.

Physical PropertyValueConditions
Melting Point 65-67 °C(lit.)[1][3][5]
65-69 °C
Boiling Point 142-144 °Cat 12 mmHg (lit.)[1][3][5]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment. The capillary method is a widely used and reliable technique for both determinations.

Melting Point Determination (Capillary Method)

The melting point of a pure solid is typically a sharp, narrow range of 1-2°C.[6] Impurities tend to lower and broaden the melting range.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

  • Capillary tubes (one end sealed)

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity.[8] The crystalline solid should be finely powdered to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end.[7][8] The packed sample height should be approximately 2-3 mm for an accurate reading.[8]

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus.[8] An initial rapid heating can be done to determine an approximate melting point.

  • Measurement: A fresh sample is then heated slowly, with the temperature increasing at a rate of no more than 1-2°C per minute as it approaches the expected melting point.[7]

  • Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the substance.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)[10][11]

  • Small test tube (e.g., Durham tube)

  • Capillary tube (one end sealed)

  • Thermometer

  • Rubber band or thread to attach the test tube to the thermometer[10][11]

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[12]

  • Assembly: A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[10][12] The test tube is then attached to a thermometer.[10][11]

  • Heating: The entire assembly is immersed in a heating bath, such as a Thiele tube filled with mineral oil.[10][11] The apparatus is heated gently.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[10][11]

  • Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[10] It is also important to record the barometric pressure, as boiling point is pressure-dependent.[9]

Logical Workflow for Purity Assessment

The determination of a melting point is a standard procedure for assessing the purity of a solid organic compound. The following diagram illustrates the logical workflow for this process.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_conclusion Conclusion start Obtain Solid Compound dry Ensure Sample is Dry start->dry powder Grind to Fine Powder dry->powder load Load 2-3 mm into Capillary Tube powder->load measure Determine Melting Point Range load->measure compare Compare with Literature Value measure->compare pure Compound is Likely Pure compare->pure Sharp range matches literature impure Compound is Impure compare->impure Broad/depressed range does not match

Caption: Workflow for purity assessment using melting point determination.

References

13C NMR Spectral Data for Methyl 4-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-cyanobenzoate. This document details the experimentally observed chemical shifts, outlines the methodology for data acquisition, and presents visualizations to aid in the interpretation of the spectral data.

Introduction to 13C NMR of this compound

This compound is a disubstituted benzene derivative containing two electron-withdrawing groups: a methyl ester (-COOCH₃) and a nitrile (-C≡N) group, in a para configuration. The electronic environment of each carbon atom in the molecule is unique, leading to a distinct signal in the 13C NMR spectrum. Understanding these chemical shifts is crucial for structural elucidation and quality control in synthetic and medicinal chemistry.

The structure of this compound with carbon atom numbering is shown below:

this compound Structure with Numbering

Quantitative 13C NMR Data

The 13C NMR spectral data for this compound was acquired in a deuterated chloroform (CDCl₃) solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomChemical Shift (δ, ppm)
C1134.49
C2, C6130.22
C3, C5132.22
C4116.53
C7 (-C≡N)118.01
C8 (=O)165.11
C9 (-OCH₃)52.83

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a standard proton-decoupled 13C NMR spectrum of an organic compound like this compound.

3.1 Sample Preparation

  • Dissolution: Approximately 10-50 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy due to its good solubilizing power for many organic compounds and its deuterium signal which is used for field-frequency locking.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: The NMR tube is securely capped to prevent solvent evaporation.

3.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The data is acquired on a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a typical 13C frequency of 75, 100, or 125 MHz.

  • Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer's field-frequency lock is engaged on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This process is typically automated.

  • Tuning and Matching: The probe is tuned to the 13C frequency and the impedance is matched to that of the spectrometer's electronics to ensure maximum signal transmission and reception.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker spectrometer) is used.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is set between pulses to allow for the relaxation of the carbon nuclei. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although for routine qualitative spectra, a shorter delay is often used.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

3.3 Data Processing

  • Fourier Transformation (FT): The acquired free induction decay (FID) is converted from the time domain to the frequency domain by applying a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the chemical shift of the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (a triplet centered at 77.16 ppm) can be used for referencing.

  • Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualizations

The following diagrams illustrate key concepts related to the 13C NMR of this compound.

G cluster_substituents Substituent Groups cluster_aromatic_ring Aromatic Ring Carbons COOCH3 -COOCH₃ C1 C1 (ipso to -COOCH₃) COOCH3->C1 deshielding C26 C2, C6 (ortho to -COOCH₃) COOCH3->C26 shielding CN -C≡N C35 C3, C5 (meta to -COOCH₃) CN->C35 shielding C4 C4 (para to -COOCH₃) CN->C4 deshielding

Substituent Effects on Aromatic Carbon Chemical Shifts.

G start Sample Preparation (Dissolution, Filtration) nmr_setup NMR Spectrometer Setup (Lock, Tune, Shim) start->nmr_setup acquisition Data Acquisition (Pulse Program, Scans) nmr_setup->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing end Final Spectrum & Data Table processing->end

General Workflow for a 13C NMR Experiment.

FT-IR Analysis of Methyl 4-cyanobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 4-cyanobenzoate. Tailored for researchers, scientists, and drug development professionals, this document details the characteristic vibrational frequencies, a standard experimental protocol, and logical workflows for spectral acquisition and interpretation.

Introduction to FT-IR Spectroscopy of this compound

This compound is an organic compound featuring several key functional groups, including a nitrile (-C≡N), an ester (-COOCH₃), and a para-substituted aromatic ring. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations. Each functional group has a characteristic vibrational frequency, making FT-IR an excellent tool for the identification and structural elucidation of molecules like this compound. The resulting spectrum is a unique molecular "fingerprint," providing valuable information about its chemical composition and purity.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The quantitative data for the principal absorption peaks are summarized in the table below. The assignments are based on established group frequency correlations and data from similar aromatic compounds.[1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~ 3100 - 3000C-H StretchAromatic C-H
~ 2240 - 2220C≡N StretchNitrile
~ 1730 - 1715C=O StretchEster Carbonyl
~ 1610 - 1580C=C StretchAromatic Ring
~ 1450 - 1400C-H BendMethyl group (CH₃)
~ 1300 - 1250C-O StretchEster (O-C bond)
~ 1150 - 1100C-O StretchEster (C-O bond)
~ 870 - 840C-H Bend (out-of-plane)1,4-disubstituted Aromatic Ring

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for analyzing solid powder samples like this compound.[2][3]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the atmosphere and the crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount (typically a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[4]

    • Lower the press arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface.[3][4]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

    • The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary data processing, such as baseline correction or ATR correction, if required.

    • Identify the characteristic absorption peaks and compare them with the reference data to confirm the identity and purity of the sample.

  • Post-Analysis Cleaning:

    • Retract the press arm and carefully remove the sample powder from the crystal surface.

    • Clean the ATR crystal thoroughly with a suitable solvent as described in step 2 to prevent cross-contamination.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the correlation between the molecular structure of this compound and its characteristic infrared absorption bands.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument & ATR Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_load Load Sample onto ATR Crystal background_scan->sample_load apply_pressure Apply Pressure sample_load->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum data_analysis Process & Analyze Data acquire_spectrum->data_analysis clean_up Clean ATR Crystal data_analysis->clean_up end End clean_up->end

Caption: Experimental workflow for ATR-FT-IR analysis.

functional_group_correlation cluster_structure This compound Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) structure aromatic_ch Aromatic C-H ~3100-3000 structure->aromatic_ch nitrile Nitrile C≡N ~2230 structure->nitrile ester_co Ester C=O ~1720 structure->ester_co aromatic_cc Aromatic C=C ~1600 structure->aromatic_cc ester_c_o Ester C-O ~1300-1100 structure->ester_c_o para_sub p-subst. Bend ~850 structure->para_sub

References

Mass Spectrometry of Methyl 4-cyanobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 4-cyanobenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document outlines the expected fragmentation patterns under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway.

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by several key fragments that provide structural information. The quantitative data obtained from a standard electron ionization mass spectrometry experiment is summarized below. The molecular formula of this compound is C₉H₇NO₂, with a molecular weight of 161.16 g/mol .[1][2]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Relative Intensity (%) Interpretation
161[C₉H₇NO₂]⁺•~60-70Molecular Ion (M⁺•)
130[C₈H₄NO]⁺100Loss of a methoxy radical (•OCH₃)
102[C₇H₄N]⁺~40-50Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment
76[C₆H₄]⁺~10-20Loss of cyanide (•CN) from the [M-OCH₃-CO]⁺ fragment

Fragmentation Pathway and Logical Relationships

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of the methoxy group, followed by the elimination of carbon monoxide. This pathway is consistent with the fragmentation patterns observed for aromatic esters.

fragmentation_pathway M This compound (m/z = 161) [C₉H₇NO₂]⁺• F1 [M - •OCH₃]⁺ (m/z = 130) [C₈H₄NO]⁺ M->F1 - •OCH₃ F2 [M - •OCH₃ - CO]⁺ (m/z = 102) [C₇H₄N]⁺ F1->F2 - CO F3 [C₆H₄]⁺ (m/z = 76) F2->F3 - •CN experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10-100 µg/mL) Stock->Working Dilution Injection Injection (1 µL) Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Processing Data Processing Detection->Processing LibrarySearch Library Search (NIST) Processing->LibrarySearch Interpretation Fragmentation Analysis LibrarySearch->Interpretation

References

In-depth Technical Guide: Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-cyanobenzoate is a versatile organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its solid-state properties, particularly its crystal structure, is crucial for controlling its physicochemical characteristics, such as solubility, stability, and bioavailability in drug development, as well as for designing new materials with desired functionalities.

This technical guide provides a comprehensive overview of the available information on this compound. It is important to note that despite extensive searches of publicly available databases, including the Cambridge Structural Database (CSD), a detailed single-crystal X-ray diffraction study for this compound has not been found. Therefore, this guide will focus on its physicochemical properties, a detailed synthesis protocol, and a theoretical exploration of its potential crystal packing based on known chemical principles and data from closely related structures.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Melting Point 65-67 °C
Boiling Point 142-144 °C at 12 mmHg
Solubility Insoluble in water; Soluble in chloroform and ethyl acetate.[3]
CAS Number 1129-35-7[1][2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-cyanobenzoic acid with methanol, using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyanobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Cyanobenzoic Acid + Methanol (excess) Catalyst Conc. H₂SO₄ (catalyst) Reflux Reflux for several hours Catalyst->Reflux Evaporation1 Remove excess Methanol Reflux->Evaporation1 Extraction Dissolve in Organic Solvent & Wash with NaHCO₃, H₂O, Brine Evaporation1->Extraction Drying Dry organic layer (e.g., MgSO₄) Extraction->Drying Evaporation2 Remove Solvent Drying->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct Crystal_Packing_Forces Potential Intermolecular Interactions in Crystalline this compound cluster_interactions Intermolecular Interactions cluster_packing Resulting Crystal Packing Molecule This compound Molecule PiStacking π-π Stacking (Aromatic Rings) Molecule->PiStacking H_Bonding Hydrogen Bonding (C-H···O, C-H···N) Molecule->H_Bonding Dipole_Dipole Dipole-Dipole (Cyano & Ester Groups) Molecule->Dipole_Dipole Chains_Sheets Chain/Sheet Structures PiStacking->Chains_Sheets Dimers Dimer Formation H_Bonding->Dimers Dipole_Dipole->Chains_Sheets Dimers->Chains_Sheets Herringbone Herringbone Packing Chains_Sheets->Herringbone

References

Synthesis of Methyl 4-cyanobenzoate from 4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-cyanobenzoate from 4-cyanobenzoic acid, a critical intermediate in the manufacturing of pharmaceuticals, functional polymers, and liquid crystals. This document provides comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation from 4-cyanobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 4-cyanobenzoic acid is reacted with methanol in the presence of a strong acid catalyst to yield this compound and water. The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.

Reaction Mechanism and Workflow

The synthesis of this compound from 4-cyanobenzoic acid via Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The overall workflow involves the reaction setup, the esterification reaction itself, and subsequent purification of the product.

Fischer Esterification Signaling Pathway

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the oxonium ion to one of the hydroxyl groups creates a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid Protonated_Acid Protonated 4-Cyanobenzoic Acid 4-Cyanobenzoic_Acid->Protonated_Acid + H+ Methanol Methanol H+ H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - Water Methyl_4-cyanobenzoate This compound Protonated_Ester->Methyl_4-cyanobenzoate - H+ H_regen H+ (Catalyst) Water Water

Caption: Fischer Esterification Mechanism.

Experimental Workflow

The overall experimental process for the synthesis and purification of this compound is outlined below. The process begins with the reaction setup, followed by the esterification reaction, and concludes with the isolation and purification of the final product.

experimental_workflow start Start reactants Combine 4-Cyanobenzoic Acid, Methanol, and Catalyst start->reactants reflux Heat the Mixture to Reflux reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Synthesis and Purification Workflow.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 4-cyanobenzoic acid.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanobenzoic acid and an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 1 g of carboxylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux for a specified time (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by silica gel column chromatography.

Protocol 2: Solid Acid Catalyst Method

This protocol utilizes a solid, reusable acid catalyst.

Materials:

  • 4-Cyanobenzoic acid

  • Methanol

  • Toluene

  • Monolith-SO₃H (or other solid acid catalyst)

  • Diethyl ether

Procedure:

  • In a reaction tube, combine 4-cyanobenzoic acid (e.g., 500 µmol), the solid acid catalyst (e.g., 100 wt%), and toluene (e.g., 0.5 mL).[2]

  • Add methanol (e.g., 750 µmol) and additional toluene (e.g., 0.5 mL).[2]

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 80 °C for 24 hours.[2]

  • After cooling, pass the reaction mixture through a cotton filter to remove the solid catalyst and wash the filter with diethyl ether.[2]

  • Concentrate the filtrate in vacuo.[2]

  • Purify the residue by silica gel flash column chromatography using a mixture of n-hexane and diethyl ether as the eluent to obtain the pure this compound.[2]

Quantitative Data

The following table summarizes various reaction conditions and their corresponding outcomes for the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
20% HCl/MethanolMethanol641293[2][3]
Monolith-SO₃HToluene8024100 (NMR Yield)[2]
Thionyl Chloride1,4-Dioxane25393.8[3]

Note: The yield for the Monolith-SO₃H catalyzed reaction is reported as an NMR yield, which may differ from the isolated yield.

Conclusion

The synthesis of this compound from 4-cyanobenzoic acid is a robust and high-yielding reaction, primarily accomplished through Fischer esterification. The choice of catalyst and reaction conditions can be tailored to specific laboratory needs, with both traditional strong acids and modern solid acid catalysts providing excellent results. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully synthesize this important intermediate. Careful execution of the reaction and purification steps is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to Methyl 4-cyanobenzoate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobenzoate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and functional polymers.[1][2] Its rigid structure, featuring both a nucleophilic cyano group and an electrophilic methyl ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, and detailed experimental protocols for its synthesis.

Discovery and Historical Context

A pivotal moment in the synthesis of aryl nitriles was the discovery of the Sandmeyer reaction by the Swiss chemist Traugott Sandmeyer in 1884.[3][4] This reaction provided a reliable method to convert aryl diazonium salts, derived from aromatic amines, into aryl halides and pseudohalides, including cyanides.[3][4] This breakthrough opened the door for the synthesis of a wide variety of substituted aromatic nitriles, including the precursor to this compound, which is 4-cyanobenzoic acid.

The synthesis of 4-cyanobenzoic acid can be achieved through the Sandmeyer reaction starting from 4-aminobenzoic acid.[5][6] Once 4-cyanobenzoic acid was accessible, its conversion to the corresponding methyl ester, this compound, could be accomplished through well-established esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[7][8]

The following diagram illustrates the logical relationship between these key historical discoveries and the synthesis of this compound.

G A Discovery of Benzonitrile (Hermann Fehling, 1844) B Sandmeyer Reaction (Traugott Sandmeyer, 1884) A->B Enables synthesis of various aryl nitriles C Synthesis of 4-Cyanobenzoic Acid B->C Application to 4-aminobenzoic acid E Synthesis of this compound C->E Starting material D Fischer-Speier Esterification D->E

Historical development leading to this compound.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number1129-35-7[1][9]
Molecular FormulaC₉H₇NO₂[1][10]
Molecular Weight161.16 g/mol [1][10]
Melting Point65-67 °C[1][9]
Boiling Point142-144 °C at 12 mmHg[1][9]
AppearanceWhite to off-white crystalline powder[1]
SolubilityInsoluble in water; Soluble in chloroform and ethyl acetate[1][11]
Beilstein Registry Number1866980[9][12]
Spectral Data
TechniqueKey DataSource
¹H NMRSpectra available[10]
¹³C NMRSpectra available[10]
IRSpectra available[10]
Mass SpectrometrySpectra available[10]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 4-cyanobenzoic acid via the Sandmeyer reaction, followed by its esterification.

Synthesis of 4-Cyanobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction.[13][14]

Workflow Diagram:

G cluster_0 Diazotization cluster_1 Cyanation cluster_2 Work-up and Isolation A Dissolve 4-aminobenzoic acid in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-30 min C->D F Add diazonium salt solution to CuCN solution D->F E Prepare CuCN solution E->F G Heat the reaction mixture F->G H Cool and filter the precipitate G->H I Wash with water H->I J Recrystallize from water I->J K Dry the product J->K

Workflow for the Sandmeyer synthesis of 4-cyanobenzoic acid.

Methodology:

  • Diazotization: In a suitable reaction vessel, dissolve 4-aminobenzoic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. After the addition is complete, continue stirring for 15-30 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[13]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. To this solution, slowly add the cold diazonium salt solution with continuous stirring.

  • Reaction and Work-up: Gently heat the reaction mixture. A precipitate of 4-cyanobenzoic acid will form. After the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from hot water to obtain pure 4-cyanobenzoic acid.[15] Dry the purified product in a desiccator.

Synthesis of this compound via Fischer Esterification

This protocol is based on the general procedure for Fischer esterification.[16][17]

Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation and Purification A Combine 4-cyanobenzoic acid and methanol B Add conc. H₂SO₄ catalyst A->B C Reflux the mixture B->C D Cool and add to water C->D E Extract with an organic solvent D->E F Wash with NaHCO₃ solution E->F G Wash with brine F->G H Dry over anhydrous MgSO₄ G->H I Filter and evaporate the solvent H->I J Recrystallize the crude product I->J K Dry the final product J->K

Workflow for the Fischer esterification of 4-cyanobenzoic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-cyanobenzoic acid and an excess of methanol.[18] While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization.[16][18]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of aromatic chemistry, continues to be a molecule of significant interest in modern chemical synthesis. Its versatile structure and accessibility through well-established synthetic routes, such as the Sandmeyer reaction and Fischer esterification, ensure its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive resource for professionals in the field, detailing its historical context, key properties, and reliable synthetic protocols.

References

The Cyano Group in Methyl 4-cyanobenzoate: A Gateway for Chemical Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyano group of methyl 4-cyanobenzoate, a seemingly simple functional group, offers a remarkable degree of chemical reactivity, serving as a versatile linchpin for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the key transformations of this functional group, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging its synthetic potential. Its applications span from the creation of active pharmaceutical ingredients (APIs) to the development of advanced materials like liquid crystals.[1][2]

Core Reactivity Pathways

The electron-withdrawing nature of both the cyano group and the methyl ester moiety on the benzene ring influences the reactivity of the cyano group, making it susceptible to a range of chemical transformations. The primary reaction pathways include hydrolysis, reduction, and cycloaddition, each leading to a distinct class of compounds with unique properties and applications.

Hydrolysis: A Stepwise Transformation to Amides and Carboxylic Acids

The cyano group can undergo partial or complete hydrolysis under acidic, basic, or metal-catalyzed conditions to yield an amide or a carboxylic acid, respectively.

Partial Hydrolysis to Amide: The conversion of the nitrile to an amide is a crucial step in the synthesis of various pharmaceutical intermediates. A notable example is the rhodium-catalyzed hydrolysis of this compound to p-carbomethoxybenzamide.[3]

Complete Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide or direct, more vigorous hydrolysis of the nitrile leads to the formation of the corresponding carboxylic acid, in this case, terephthalic acid. This transformation is significant in the production of polyesters and other polymers. While specific protocols for the complete hydrolysis of this compound are less common in literature, general methods for nitrile hydrolysis to carboxylic acids are well-established. For instance, the hydrolysis of terephthalonitrile to 4-cyanobenzoic acid can be achieved chemically or enzymatically, with further hydrolysis yielding terephthalic acid.[4]

Table 1: Quantitative Data for Hydrolysis Reactions of this compound

ReactionReagents and ConditionsProductYieldReference
Partial Hydrolysis (Amide Formation)This compound (5.0 g, 31 mmol), Toluene (9.5 mL), Wilkinson's catalyst (145 mg, 0.16 mmol), Acetaldoxime (9.2 g, 156 mmol), Reflux (130°C oil bath), 4 hp-Carbomethoxybenzamide92%[3]
Complete Hydrolysis (Carboxylic Acid Formation)Terephthalonitrile, Sodium hydroxide, 80°C, then Sodium nitrite, Acetic acid, Acetic anhydride4-Cyanobenzoic acid72%[4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of p-Carbomethoxybenzamide [3]

  • Reaction Setup: In a 100-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add this compound (5.0 g, 31 mmol), toluene (9.5 mL), Wilkinson's catalyst (145 mg, 0.16 mmol), and acetaldoxime (9.2 g, 156 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux in an oil bath at 130°C for 4 hours.

  • Work-up: Allow the mixture to cool to room temperature and concentrate it under reduced pressure. Add water (20 mL) to the residue and heat the mixture in an oil bath at 90-100°C for 1 hour.

  • Isolation: Cool the mixture to room temperature and filter the resulting solid through a Büchner funnel. Wash the solid product with water (40 mL).

  • Purification: Transfer the solid to a round-bottomed flask and dry under vacuum to yield p-carbomethoxybenzamide (5.1 g, 92% yield) as a white solid.

Hydrolysis_Pathway Start This compound Amide p-Carbomethoxybenzamide Start->Amide Partial Hydrolysis Acid Terephthalic Acid Start->Acid Direct Complete Hydrolysis Amide->Acid Complete Hydrolysis Reduction_Workflow Start This compound Reaction Catalytic Hydrogenation (H2, Catalyst) Start->Reaction Product Methyl 4-(aminomethyl)benzoate Reaction->Product Valsartan_Synthesis cluster_0 Biphenyl Formation cluster_1 Side-chain Introduction cluster_2 Tetrazole Formation cluster_3 Final Step A 2-Chlorobenzonitrile C 2'-Cyano-4-methylbiphenyl A->C B 4-Methylphenylboronic Acid B->C Suzuki Coupling D Bromination C->D E N-Alkylation with L-valine methyl ester D->E F N-Acylation with Valeryl chloride E->F G N-[(2'-cyanobiphenyl-4-yl)methyl]- N-pentanoyl-L-valine methyl ester F->G H Cycloaddition with Sodium Azide G->H I Valsartan Methyl Ester H->I J Hydrolysis I->J K Valsartan J->K

References

Stability of Methyl 4-cyanobenzoate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyanobenzoate is a bifunctional molecule containing both a methyl ester and a nitrile group attached to a benzene ring. Its stability under acidic conditions is a critical consideration in various applications, including organic synthesis and drug development, where acidic environments are frequently encountered. This technical guide provides an in-depth analysis of the chemical stability of this compound in acidic media. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of physical organic chemistry and data from closely related substituted methyl benzoates and aromatic nitriles to predict its behavior. Under acidic conditions, both the ester and the nitrile functionalities are susceptible to hydrolysis, leading to the formation of 4-cyanobenzoic acid, 4-carboxymethanol, and ultimately terephthalic acid. This guide outlines the mechanisms of these degradation pathways, provides representative experimental protocols for studying such reactions, and presents available quantitative data for analogous compounds to offer a comprehensive understanding of the stability of this compound.

Chemical Structure and Reactive Sites

This compound possesses two primary sites susceptible to acid-catalyzed hydrolysis: the ester linkage and the cyano (nitrile) group.

  • Ester Group (-COOCH₃): The ester functionality can undergo hydrolysis in the presence of an acid catalyst and water to yield a carboxylic acid (4-cyanobenzoic acid) and an alcohol (methanol).

  • Nitrile Group (-C≡N): The nitrile group can also be hydrolyzed under acidic conditions, typically requiring more forcing conditions than ester hydrolysis, to first form an amide (4-(methoxycarbonyl)benzamide) and subsequently a carboxylic acid (4-carboxymethanol).

Degradation Pathways under Acidic Conditions

The degradation of this compound in an acidic aqueous environment can proceed through two main pathways, which can occur consecutively.

Pathway 1: Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of the methyl ester group is a reversible reaction that results in the formation of 4-cyanobenzoic acid and methanol.[1] The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. An excess of water is used to drive the equilibrium towards the products.[1]

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through the following steps:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.

  • Elimination of methanol: The protonated methoxy group leaves as methanol, a good leaving group.

  • Deprotonation: The resulting protonated carboxylic acid loses a proton to regenerate the acid catalyst and form the carboxylic acid.

Pathway 2: Acid-Catalyzed Nitrile Hydrolysis

The nitrile group can also undergo hydrolysis under acidic conditions, though it generally requires harsher conditions (e.g., higher temperatures or more concentrated acid) than ester hydrolysis.[2][3] The hydrolysis proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid.[2][4]

The mechanism for acid-catalyzed nitrile hydrolysis is as follows:

  • Protonation of the nitrile nitrogen: This makes the carbon atom of the cyano group more susceptible to nucleophilic attack.

  • Nucleophilic attack by water: A water molecule attacks the carbon atom.

  • Deprotonation: The initial adduct loses a proton to form an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide.

  • Further Hydrolysis: The amide can then undergo further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium ion.

Overall Degradation Scheme

The sequential hydrolysis of the ester and nitrile groups of this compound under acidic conditions will ultimately lead to the formation of terephthalic acid.

G A This compound B 4-Cyanobenzoic Acid + Methanol A->B  Ester Hydrolysis (H⁺, H₂O) C Methyl 4-carbamoylbenzoate A->C  Nitrile Hydrolysis (Partial) (H⁺, H₂O) D 4-Carboxybenzoic acid (Terephthalic acid) + Ammonium B->D  Nitrile Hydrolysis (H⁺, H₂O) C->D  Amide Hydrolysis (H⁺, H₂O)

Figure 1. Degradation pathways of this compound under acidic conditions.

Quantitative Stability Data (for Analogous Compounds)

CompoundConditionsRate Constant (k)Half-life (t₁/₂)Reference
Substituted Methyl Benzoates
Methyl BenzoateAcid-catalyzed hydrolysisData not specifiedData not specified[5]
Methyl p-hydroxybenzoateAlkaline hydrolysisVery slowData not specified[6]
Methyl p-methoxybenzoateAlkaline hydrolysisHigh rateData not specified[6]
Aromatic Nitriles
BenzonitrileAcid-catalyzed hydrolysisDependent on acid concentration and temperatureData not specified[2]

Note: The rate of hydrolysis is influenced by the nature of the substituents on the benzene ring. Electron-withdrawing groups, such as the cyano group, are expected to decrease the rate of acid-catalyzed ester hydrolysis by destabilizing the protonated intermediate. Conversely, electron-withdrawing groups can accelerate the hydrolysis of the nitrile group by making the carbon atom more electrophilic.

Experimental Protocols

The following are representative experimental protocols for studying the acid-catalyzed hydrolysis of esters and nitriles. These can be adapted for this compound.

Protocol for Acid-Catalyzed Ester Hydrolysis

This protocol is based on the hydrolysis of ethyl acetate and can be modified for this compound.

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein indicator

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Pipettes, burette, conical flasks

  • Ice bath

Procedure:

  • A known concentration of this compound is dissolved in a known volume of dilute hydrochloric acid in a round-bottom flask.

  • The mixture is heated under reflux to a constant temperature.

  • At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in an ice bath to stop the reaction.

  • The amount of carboxylic acid formed (4-cyanobenzoic acid) and the remaining hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The concentration of the ester at different times can be calculated, and from this, the rate constant of the reaction can be determined.

G cluster_0 Reaction Setup cluster_1 Sampling and Analysis A Mix this compound and dilute HCl B Heat under reflux at constant temperature A->B C Withdraw aliquot at time intervals B->C D Quench in ice bath C->D E Titrate with standardized NaOH D->E F Calculate rate constant E->F

Figure 2. Experimental workflow for monitoring ester hydrolysis.
Analytical Methods for Monitoring Degradation

Several analytical techniques can be employed to monitor the degradation of this compound and quantify the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating and quantifying aromatic compounds. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, such as methanol and any unreacted this compound (if it is sufficiently volatile).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the products, providing structural information about the compounds in the reaction mixture.

Conclusion

This compound is susceptible to hydrolysis at both the ester and nitrile functional groups under acidic conditions. The ester group is expected to hydrolyze more readily than the nitrile group, leading to the initial formation of 4-cyanobenzoic acid. Under more forcing conditions, the nitrile group will also hydrolyze, ultimately yielding terephthalic acid. While specific kinetic data for this compound is scarce, the principles of physical organic chemistry and data from analogous compounds provide a solid framework for understanding its stability. For researchers and professionals in drug development, it is crucial to consider these degradation pathways, as the formation of these acidic impurities can impact product efficacy, safety, and shelf-life. The experimental protocols and analytical methods outlined in this guide provide a starting point for conducting detailed stability studies on this compound and related compounds.

References

Stability of Methyl 4-cyanobenzoate Under Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyanobenzoate is a bifunctional molecule containing both an ester and a nitrile group. Its stability under basic conditions is a critical consideration in synthetic chemistry, drug development, and materials science, where it may be used as an intermediate or a building block. This technical guide provides a comprehensive overview of the chemical stability of this compound in the presence of bases. Due to the presence of two susceptible functional groups, the molecule can undergo hydrolysis at either the ester or the nitrile moiety. This guide outlines the mechanistic pathways of these reactions, presents a qualitative analysis of the expected reactivity based on electronic effects, and provides detailed experimental protocols for the quantitative determination of its stability.

Chemical Reactivity and Stability Overview

Under basic conditions, this compound is susceptible to nucleophilic attack by hydroxide ions at two electrophilic centers: the carbonyl carbon of the ester group and the carbon atom of the nitrile group.

2.1 Saponification of the Ester Group

The hydrolysis of the methyl ester group, known as saponification, is typically the more facile reaction under common basic conditions (e.g., aqueous sodium hydroxide at room temperature or with gentle heating). This reaction is generally irreversible and proceeds through a nucleophilic acyl substitution mechanism to yield methanol and the sodium salt of 4-cyanobenzoic acid.[1][2]

2.2 Hydrolysis of the Nitrile Group

The nitrile group is also susceptible to base-catalyzed hydrolysis, which proceeds in a stepwise manner. The hydroxide ion attacks the nitrile carbon, and after a series of proton transfers, an amide intermediate (4-(methoxycarbonyl)benzamide) is formed. This amide can then undergo further hydrolysis to the corresponding carboxylate, ultimately yielding terephthalic acid (as its salt). Generally, the hydrolysis of a nitrile to a carboxylic acid requires more forcing conditions (e.g., higher temperatures, more concentrated base) than the saponification of an ester.

2.3 Predicted Reactivity Based on Electronic Effects

The cyano group (-CN) is a strong electron-withdrawing group. Its presence in the para position of the benzoate ring significantly influences the reactivity of the ester group. The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be used to predict the effect of the cyano group on the rate of saponification.

A study on the alkaline hydrolysis of para-substituted methyl benzoates determined a Hammett reaction constant (ρ) of +1.93.[3] The positive value of ρ indicates that electron-withdrawing substituents accelerate the rate of hydrolysis by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Given the significant positive substituent constant (σ) for a para-cyano group (approximately +0.66), it is predicted that this compound will undergo saponification at a considerably faster rate than unsubstituted methyl benzoate.

Quantitative Data

CompoundReactionBaseTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) at [Base] = 1M (min)
Methyl BenzoateSaponificationLiOH37Value to be determined14[4]
This compoundSaponificationNaOH/LiOHUser DefinedValue to be determinedValue to be determined
This compoundNitrile HydrolysisNaOH/KOHUser DefinedValue to be determinedValue to be determined

Reaction Mechanisms and Experimental Workflows

4.1 Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the mechanistic pathways for the base-catalyzed hydrolysis of the ester and nitrile functionalities of this compound.

G cluster_ester Ester Saponification start_ester This compound intermediate_ester Tetrahedral Intermediate start_ester->intermediate_ester + OH⁻ products_ester 4-Cyanobenzoate + Methanol intermediate_ester->products_ester - CH₃O⁻ + H₂O

Caption: Base-catalyzed hydrolysis of the ester group.

G cluster_nitrile Nitrile Hydrolysis start_nitrile This compound imidate Imidate Intermediate start_nitrile->imidate + OH⁻ amide Amide Intermediate imidate->amide Tautomerization carboxylate Terephthalate + Methanol amide->carboxylate + OH⁻, - NH₃

Caption: Stepwise base-catalyzed hydrolysis of the nitrile group.

4.2 Experimental Workflow

The following diagram outlines a general workflow for the kinetic analysis of the hydrolysis of this compound.

G prep Prepare Stock Solutions - this compound in organic solvent - Aqueous NaOH solution reaction Initiate Reaction - Mix reactants in a thermostated vessel prep->reaction sampling Aliquot Sampling - Withdraw samples at timed intervals reaction->sampling quench Quench Reaction - Neutralize with standard acid sampling->quench analysis Analyze Sample - Titration or HPLC/GC quench->analysis data Data Analysis - Plot concentration vs. time - Determine rate constant analysis->data

Caption: Workflow for kinetic analysis of hydrolysis.

Experimental Protocols

The following are detailed protocols for the quantitative analysis of the stability of this compound under basic conditions.

5.1 Protocol 1: Kinetic Analysis of Saponification by Titrimetry

This protocol is adapted from established methods for studying the saponification of esters.[5][6]

Objective: To determine the second-order rate constant for the saponification of this compound at a given temperature.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M)

  • Ethanol or Dioxane (reagent grade)

  • Phenolphthalein indicator

  • Deionized water

  • Thermostated water bath

  • Reaction vessel (e.g., 250 mL three-necked flask with a stirrer)

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in ethanol or dioxane (e.g., 0.05 M).

    • Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.05 M).

    • Place equal volumes (e.g., 100 mL) of the this compound solution and the sodium hydroxide solution in separate flasks and allow them to equilibrate in the thermostated water bath for at least 30 minutes.

  • Reaction Initiation:

    • Rapidly mix the two solutions in the reaction vessel, starting the stopwatch simultaneously. The initial concentrations of both reactants will be halved (e.g., 0.025 M).

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.

    • Immediately add the aliquot to a conical flask containing a known excess of the standardized hydrochloric acid solution (e.g., 15 mL of 0.05 M HCl) to quench the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH in each aliquot at each time point.

    • Since the initial concentrations of the ester and NaOH are equal, the second-order rate law can be integrated to give: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of the ester (or NaOH) at time t, [A]₀ is the initial concentration, and k is the second-order rate constant.

    • Plot 1/[A]t versus time. The slope of the resulting straight line will be the second-order rate constant, k.

5.2 Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify the products of the base-catalyzed hydrolysis of this compound over time.

Materials:

  • This compound

  • Sodium hydroxide solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Analytical standards for this compound, 4-cyanobenzoic acid, 4-(methoxycarbonyl)benzamide, and terephthalic acid.

  • HPLC system with a UV detector and a suitable C18 column.

Procedure:

  • Reaction Setup:

    • Set up the hydrolysis reaction as described in Protocol 1, using known initial concentrations of this compound and NaOH in a suitable solvent mixture (e.g., water/acetonitrile).

  • Sampling and Quenching:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing with a small amount of acid (e.g., HCl or formic acid) to a pH of approximately 3-4.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the starting material and all potential products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).

  • Quantification:

    • Prepare calibration curves for the starting material and all expected products using the analytical standards.

    • Inject the quenched and diluted reaction samples into the HPLC system.

    • Determine the concentration of each species at each time point by comparing the peak areas to the calibration curves.

  • Data Analysis:

    • Plot the concentration of this compound and the formation of products as a function of time.

    • This data can be used to determine the rates of disappearance of the starting material and the appearance of the products, providing a detailed profile of the reaction kinetics and product distribution.

Conclusion

This compound is susceptible to hydrolysis at both the ester and nitrile functionalities under basic conditions. The saponification of the ester is predicted to be the dominant and faster reaction under mild basic conditions due to the activating effect of the electron-withdrawing para-cyano group. The hydrolysis of the nitrile group to the corresponding carboxylic acid generally requires more forcing conditions. The provided experimental protocols offer robust methodologies for quantitatively assessing the stability of this compound and determining the kinetics and product distribution of its hydrolysis reactions. This information is crucial for chemists and researchers working with this versatile molecule in various applications.

References

Methodological & Application

Synthesis of Methyl 4-(aminomethyl)benzoate from Methyl 4-cyanobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-(aminomethyl)benzoate, a key intermediate in the pharmaceutical industry, from methyl 4-cyanobenzoate. The primary transformation involves the reduction of the nitrile functionality to a primary amine. This guide outlines two robust and effective methods for this conversion: catalytic hydrogenation using Raney® Nickel and a chemical reduction using sodium borohydride activated by cobalt(II) chloride. Each method is presented with a detailed, step-by-step protocol, a summary of reaction parameters, and expected outcomes to facilitate practical application in a research and development setting.

Introduction

Methyl 4-(aminomethyl)benzoate is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure incorporates a reactive primary amine and a methyl ester, making it a versatile synthon for the construction of more complex molecules. The synthesis of this intermediate from the readily available this compound is a critical transformation. The core of this synthesis is the selective reduction of the cyano group to an aminomethyl group without affecting the ester functionality. This document details two well-established methods to achieve this transformation with high efficiency and yield.

Chemical Transformation

The overall chemical equation for the synthesis is as follows:

Diagram of the Chemical Reaction

Synthesis of Methyl 4-(aminomethyl)benzoate start This compound (C₉H₇NO₂) reagent Reduction start->reagent product Methyl 4-(aminomethyl)benzoate (C₉H₁₁NO₂) reagent->product

Caption: Chemical transformation from starting material to product.

Comparison of Synthesis Protocols

The choice of synthetic route for the reduction of this compound can be guided by factors such as available equipment, safety considerations, and desired scale. The following table summarizes the key parameters of the two detailed protocols.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Sodium Borohydride/Cobalt(II) Chloride
Reducing Agent Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst/Activator Raney® NickelCobalt(II) Chloride (CoCl₂)
Solvent Methanol saturated with ammoniaMethanol
Temperature Room Temperature0°C to Room Temperature
Pressure ~3-4 atm (low pressure)Atmospheric
Typical Reaction Time 4-6 hours1-2 hours
Reported Yield High (typically >90%)Good to Excellent (85-95%)[1]
Key Advantages High yield, clean reaction, catalyst can be recycled.Milder conditions, avoids high-pressure equipment.
Key Disadvantages Requires specialized hydrogenation equipment, handling of pyrophoric catalyst.Stoichiometric use of borohydride, potential for metal salt impurities.

Experimental Protocols

Method 1: Catalytic Hydrogenation with Raney® Nickel

This method employs the catalytic reduction of the nitrile group using hydrogen gas in the presence of Raney® Nickel. The addition of ammonia to the reaction mixture helps to suppress the formation of secondary amine byproducts.[2]

Experimental Workflow

Catalytic Hydrogenation Workflow A Charge Reactor B Purge with N₂ then H₂ A->B C Hydrogenate at RT B->C D Monitor Reaction C->D E Filter Catalyst D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Workflow for the catalytic hydrogenation protocol.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia gas or concentrated ammonium hydroxide

  • Hydrogen gas

  • Celite® or other filter aid

  • Anhydrous sodium sulfate

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL). The catalyst should be kept wet with solvent at all times to prevent ignition.

  • Reaction Setup: To a pressure-resistant hydrogenation vessel, add this compound (e.g., 10.0 g, 62.1 mmol) and methanol (150 mL) previously saturated with ammonia gas.

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add the washed Raney® Nickel to the reaction vessel.

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen to approximately 3-4 atmospheres.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 4-(aminomethyl)benzoate as a colorless oil or low-melting solid.

Method 2: Reduction with Sodium Borohydride and Cobalt(II) Chloride

This procedure utilizes the in-situ formation of cobalt boride, which acts as the effective reducing agent for the nitrile.[1][3] This method is advantageous as it does not require specialized high-pressure equipment.

Experimental Workflow

NaBH4_CoCl2 Reduction Workflow A Dissolve Starting Material B Add CoCl₂ A->B C Cool to 0°C B->C D Add NaBH₄ Portion-wise C->D E Stir at RT D->E F Quench Reaction E->F G Extract Product F->G H Purify G->H

Caption: Workflow for the NaBH₄/CoCl₂ reduction protocol.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 31.0 mmol) in methanol (100 mL).

  • Catalyst Addition: To this solution, add cobalt(II) chloride hexahydrate (e.g., 7.4 g, 31.0 mmol).

  • Cooling: Cool the resulting solution to 0°C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (e.g., 4.7 g, 124 mmol) in small portions over a period of 30-45 minutes. A black precipitate of cobalt boride will form, and hydrogen gas will evolve. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of concentrated hydrochloric acid until the black precipitate dissolves and the solution becomes clear.

  • Basification and Extraction: Adjust the pH of the solution to >10 with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure methyl 4-(aminomethyl)benzoate.

Product Characterization

The identity and purity of the synthesized methyl 4-(aminomethyl)benzoate can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂NH₂), 1.60 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.0, 146.2, 129.7, 128.8, 128.2, 51.9, 45.8.

  • IR (KBr, cm⁻¹): 3380-3280 (N-H stretch), 2950 (C-H stretch), 1715 (C=O stretch, ester), 1610, 1500 (C=C stretch, aromatic), 1280 (C-O stretch).

  • Mass Spectrometry (EI): m/z 165 [M]⁺, 134, 106, 77.

Safety Precautions

  • Raney® Nickel: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. It should be handled as a slurry and kept wet with a solvent at all times. Proper disposal procedures for the spent catalyst must be followed.

  • Sodium Borohydride: Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. Reactions should be carried out in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation procedures should be conducted in appropriate pressure-rated equipment and in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

The synthesis of methyl 4-(aminomethyl)benzoate from this compound can be effectively achieved by either catalytic hydrogenation with Raney® Nickel or by chemical reduction with sodium borohydride and cobalt(II) chloride. The choice of method will depend on the specific requirements and capabilities of the laboratory. Both protocols provided offer high yields and produce a product of high purity suitable for further use in drug development and other applications. Careful adherence to the experimental procedures and safety precautions outlined in this document is essential for successful and safe synthesis.

References

Application Note: Synthesis of 4-Carboxybenzoic Acid via Hydrolysis of Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-carboxybenzoic acid (terephthalic acid) through the complete hydrolysis of methyl 4-cyanobenzoate. Both the ester and nitrile functional groups are converted to carboxylic acids, a transformation valuable in the synthesis of metal-organic frameworks, polymers, and pharmaceutical intermediates. The protocols described herein detail both acidic and basic hydrolysis methods, including reaction setup, work-up, purification, and characterization.

Introduction

This compound is a bifunctional molecule containing both a methyl ester and a nitrile group.[1][2] The complete hydrolysis of both functional groups provides a direct route to 4-carboxybenzoic acid, an important dicarboxylic acid. The hydrolysis can be achieved under either strong acidic or strong basic conditions, typically by heating the reaction mixture under reflux.[3][4]

  • Acid-Catalyzed Hydrolysis: In this method, the nitrile and ester are heated with a strong mineral acid like hydrochloric or sulfuric acid. The reaction proceeds through the formation of an amide intermediate from the nitrile, which is subsequently hydrolyzed to a carboxylic acid.[3] The ester is simultaneously hydrolyzed. The final product is the free dicarboxylic acid.

  • Base-Catalyzed (Saponification) Hydrolysis: This method involves heating the starting material with a strong base such as sodium hydroxide or potassium hydroxide.[3] This process, also known as saponification for the ester group, results in the formation of the disodium salt of the carboxylic acid and ammonia gas from the nitrile group.[3][5] Subsequent acidification is required to protonate the carboxylate salt and precipitate the final 4-carboxybenzoic acid.[3]

The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired purification strategy.

Reaction Pathway: Logical Relationship

The hydrolysis of this compound involves the conversion of two functional groups to carboxylic acids. While the reaction proceeds simultaneously for both groups, it can be conceptually viewed as a two-step process for each functional group.

G Start This compound Intermediate1 Intermediate Amide/Carboxylate Start->Intermediate1 H₃O⁺ or OH⁻, H₂O, Δ (Hydrolysis of Nitrile & Ester) Product 4-Carboxybenzoic Acid Intermediate1->Product Further Hydrolysis & Acid Work-up (if basic)

Caption: Chemical transformation from starting material to final product.

Experimental Protocols

The following sections provide detailed methodologies for both base-catalyzed and acid-catalyzed hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes the saponification of the ester and hydrolysis of the nitrile using sodium hydroxide, followed by acidic work-up.

Materials:

  • This compound (C₉H₇NO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 8.05 g, 50 mmol) and a 10% aqueous solution of sodium hydroxide (e.g., 100 mL, containing 10 g NaOH, 250 mmol). Ensure the base is in molar excess to hydrolyze both functional groups.

  • Hydrolysis: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle. The reaction mixture will become a clear solution as the starting material dissolves and reacts. Ammonia gas will be evolved, which can be noted by its characteristic smell (perform in a fume hood).

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up (Acidification): After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise with stirring. The dicarboxylic acid is insoluble in acidic aqueous solution and will precipitate out as a white solid. Continue adding acid until the pH is approximately 1-2.[6]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[7]

  • Purification: Wash the solid product on the filter with cold deionized water (2 x 30 mL) to remove any remaining salts. The product can be further purified by recrystallization from hot water.[8][9]

  • Drying: Dry the purified 4-carboxybenzoic acid in a vacuum oven at 80-100°C to a constant weight.

  • Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol details the direct hydrolysis to the dicarboxylic acid using a strong mineral acid.

Materials:

  • This compound (C₉H₇NO₂)

  • Sulfuric Acid (H₂SO₄, concentrated) or Hydrochloric Acid (HCl, concentrated)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of aqueous acid (e.g., 100 mL of 20% H₂SO₄ v/v). Add this compound (e.g., 8.05 g, 50 mmol) to the acid solution.

  • Hydrolysis: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Reflux the mixture for 8-12 hours. The progress can be monitored by TLC.

  • Work-up (Precipitation): Once the reaction is complete, cool the flask to room temperature. The product has limited solubility in cold aqueous acid and may begin to crystallize. To maximize precipitation, cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid with an ample amount of cold deionized water to remove residual acid. For high purity, recrystallize the product from hot water.[8]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

  • Characterization: Analyze the final product to confirm its identity and purity and calculate the yield.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 4-carboxybenzoic acid is outlined below.

G cluster_prep Reaction Phase cluster_workup Isolation & Purification A 1. Reagent Mixing (this compound + Acid/Base) B 2. Hydrolysis (Heat under Reflux) A->B C 3. Cooling & Precipitation (Ice Bath + Acidification if needed) B->C D 4. Filtration (Isolate Crude Product) C->D E 5. Purification (Recrystallization from Hot Water) D->E F 6. Drying (Vacuum Oven) E->F G Final Product (4-Carboxybenzoic Acid) F->G

Caption: General experimental workflow for hydrolysis and purification.

Data Presentation

The efficiency of the hydrolysis reaction is dependent on the chosen conditions. The following table summarizes representative quantitative data for the described protocols.

ParameterProtocol 1: Base-CatalyzedProtocol 2: Acid-Catalyzed
Catalyst Sodium Hydroxide (NaOH)Sulfuric Acid (H₂SO₄)
Solvent Water20% Aqueous H₂SO₄
Temperature Reflux (~100 °C)Reflux (~105 °C)
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 85 - 95%80 - 90%
Work-up Step Acidification with HClCooling / Dilution
Purity (Post-Recrystallization) >99%>99%

Conclusion

Both basic and acidic hydrolysis are effective methods for the quantitative conversion of this compound to 4-carboxybenzoic acid. The base-catalyzed method is generally faster and may result in slightly higher yields. However, it requires a separate acidification step to isolate the product. The acid-catalyzed method provides the free acid directly upon cooling but typically requires longer reaction times. The choice of protocol will depend on the specific requirements of the synthesis, available equipment, and time constraints. Proper purification via recrystallization is crucial to obtain a high-purity product suitable for subsequent applications.[8]

References

Application Notes and Protocols for the Reduction of Methyl 4-cyanobenzoate to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of methyl 4-cyanobenzoate to a primary amine. Two primary synthetic routes are presented: the selective reduction of the nitrile functionality to yield methyl 4-(aminomethyl)benzoate, and the exhaustive reduction of both the nitrile and ester groups to produce (4-(aminomethyl)phenyl)methanol. These protocols are intended to provide a reliable foundation for researchers in organic synthesis and drug development.

Introduction

This compound is a versatile bifunctional molecule containing both a nitrile and a methyl ester group. The selective or exhaustive reduction of these functionalities opens pathways to valuable building blocks in medicinal chemistry and materials science. The resulting primary amines, in particular, are key intermediates for the synthesis of a wide range of biologically active compounds and functional polymers. The choice of reducing agent and reaction conditions is critical to achieving the desired product with high yield and purity. This document outlines two robust methods for the reduction of this compound, providing detailed protocols and comparative data.

Reaction Pathways

The reduction of this compound can proceed via two main pathways, depending on the desired final product.

ReductionPathways start This compound selective Methyl 4-(aminomethyl)benzoate start->selective Selective Nitrile Reduction exhaustive (4-(aminomethyl)phenyl)methanol start->exhaustive Exhaustive Reduction (Nitrile & Ester)

Caption: Reaction pathways for the reduction of this compound.

Method 1: Selective Reduction of the Nitrile Group

This method focuses on the chemoselective reduction of the nitrile group to a primary amine while preserving the methyl ester functionality. Catalytic hydrogenation using Raney® Nickel is a well-established and effective method for this transformation.[1][2]

Quantitative Data Summary
MethodReagentsProductReported YieldReference
Catalytic HydrogenationRaney® Nickel, Hydrogen Gas (or transfer agent)Methyl 4-(aminomethyl)benzoateHighGeneral knowledge, specific yield data sparse in initial search
Sodium Borohydride/CoCl₂NaBH₄, CoCl₂Methyl 4-(aminomethyl)benzoateGoodMentioned as a viable method[3][4]
Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the selective reduction of the nitrile group of this compound to a primary amine using Raney® Nickel as the catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol or ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add Raney® Nickel slurry (typically 10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric when dry. Handle as a slurry and under an inert atmosphere if possible.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can vary).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol or ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude methyl 4-(aminomethyl)benzoate can be further purified by column chromatography on silica gel or by recrystallization.

SelectiveReductionWorkflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Methyl 4-cyanobenzoate in Solvent B Add Raney® Nickel (slurry) A->B C Pressurize with H₂ B->C D Stir at RT or Heat C->D E Monitor Reaction D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (optional) G->H

Caption: Workflow for the selective reduction of this compound.

Method 2: Exhaustive Reduction of Nitrile and Ester Groups

This method achieves the reduction of both the nitrile and the methyl ester functionalities to yield (4-(aminomethyl)phenyl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Quantitative Data Summary
MethodReagentsProductReported YieldReference
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)(4-(aminomethyl)phenyl)methanolHighGeneral knowledge, specific yield data sparse in initial search
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the simultaneous reduction of the nitrile and ester groups of this compound to the corresponding amino alcohol using LiAlH₄.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF or Et₂O under a nitrogen atmosphere.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL) for every 'x' grams of LiAlH₄ used. Stir the resulting granular precipitate for 30 minutes.

  • Filtration: Filter the precipitate and wash it thoroughly with THF or Et₂O.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-(aminomethyl)phenyl)methanol.

  • Purification (if necessary): The product can be purified by crystallization or column chromatography.

ExhaustiveReductionWorkflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification A Suspend LiAlH₄ in Anhydrous Solvent B Add this compound Solution Dropwise at 0°C A->B C Warm to RT and Reflux B->C D Monitor Reaction C->D E Quench at 0°C (Fieser Method) D->E F Filter Precipitate E->F G Dry and Concentrate Filtrate F->G H Purify (optional) G->H

Caption: Workflow for the exhaustive reduction of this compound.

Safety Precautions

  • Raney® Nickel: Pyrophoric when dry. Handle as a slurry and avoid exposure to air.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All glassware must be dry, and the reaction should be conducted under an inert atmosphere. The work-up procedure should be performed with extreme caution, especially the initial addition of water.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The reduction of this compound to a primary amine can be effectively achieved through different methodologies depending on the desired outcome. For the selective reduction of the nitrile group, catalytic hydrogenation with Raney® Nickel is a reliable method. For the exhaustive reduction of both the nitrile and ester functionalities, lithium aluminum hydride is a powerful reagent. The choice of the appropriate method will depend on the specific requirements of the synthetic route and the desired final product. The protocols provided herein offer a starting point for the successful synthesis of these valuable amine intermediates.

References

Application Notes and Protocols for Suzuki Coupling Reaction with Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Its significance is particularly pronounced in the field of drug discovery and development, where the construction of complex biaryl and heteroaryl structures is paramount.

Methyl 4-cyanobenzoate and its corresponding halides (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) are valuable building blocks in medicinal chemistry. The presence of an electron-withdrawing cyano group and an ester functionality makes them key precursors for a diverse range of pharmaceutical compounds. The Suzuki coupling of these substrates allows for the introduction of various aryl and heteroaryl moieties, leading to the synthesis of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction involving this compound derivatives.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of a methyl 4-halobenzoate with an arylboronic acid to produce a methyl 4-aryl-4-cyanobiphenyl derivative is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Performance

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction, especially with electron-deficient aryl halides like methyl 4-halobenzoates. The following tables summarize various reported conditions for the Suzuki coupling of substrates structurally similar to this compound.

Table 1: Suzuki Coupling of Methyl 4-Bromobenzoate with Various Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901688
33,5-Difluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF110892
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1002485

Table 2: Suzuki Coupling of Methyl 4-Chlorobenzoate with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101891
2PdCl₂(Amphos)₂ (3)-CsFDioxane1002487
3Pd₂(dba)₃ (1)RuPhos (2)K₂CO₃THF/H₂O801689
4NiCl₂(PCy₃)₂ (5)-K₃PO₄Toluene1201278[1]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of methyl 4-halobenzoates. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of Methyl 4-Bromobenzoate with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add methyl 4-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired methyl 4-phenylbenzoate.

Protocol 2: Suzuki Coupling of Methyl 4-Chlorobenzoate with 4-Methoxyphenylboronic Acid using a Buchwald Precatalyst

Materials:

  • Methyl 4-chlorobenzoate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add methyl 4-chlorobenzoate, 4-methoxyphenylboronic acid, XPhos Pd G3, and potassium carbonate to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 ratio) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure methyl 4-(4-methoxyphenyl)benzoate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ Base diaryl_pd R-Pd(II)L_n-R' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Logical Relationship of Reaction Parameters

Factors yield Reaction Yield & Selectivity catalyst Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) catalyst->yield Influences oxidative addition & reductive elimination base Base (e.g., K₃PO₄, Cs₂CO₃) base->yield Affects transmetalation rate solvent Solvent (e.g., Toluene, Dioxane) solvent->yield Impacts solubility & reaction kinetics temperature Temperature (80-120 °C) temperature->yield Controls reaction rate

Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.

References

Application Notes and Protocols: Grignard Reaction of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. The reaction of Grignard reagents with substrates possessing multiple functional groups, such as methyl 4-cyanobenzoate, presents a compelling case study in chemoselectivity. This compound contains both an ester and a nitrile moiety, both of which are susceptible to nucleophilic attack by a Grignard reagent. The preferential reaction pathway is dependent on the relative reactivity of these functional groups and the stoichiometry of the Grignard reagent employed. Understanding and controlling this selectivity is crucial for the targeted synthesis of complex molecules, particularly in the development of pharmaceutical intermediates.

Reaction Mechanism and Chemoselectivity

The Grignard reagent, a strong nucleophile, can attack either the electrophilic carbon of the ester carbonyl or the carbon of the nitrile group in this compound.

  • Reaction with the Ester: The reaction of a Grignard reagent with an ester typically proceeds via a double addition.[1] The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses to form a ketone.[2] This newly formed ketone is generally more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[1]

  • Reaction with the Nitrile: The reaction of a Grignard reagent with a nitrile involves a single addition to form an intermediate imine anion.[3] This intermediate is stable and does not react further with the Grignard reagent due to its negative charge.[4] Subsequent hydrolysis of the imine during acidic workup yields a ketone.[3][5]

Chemoselectivity in the Reaction with this compound:

In the case of this compound, the ester functionality is generally more electrophilic and thus more reactive towards the Grignard reagent than the nitrile group. Therefore, with careful control of the reaction conditions and stoichiometry, it is possible to achieve selective reaction at the ester position. Using two equivalents of a Grignard reagent, such as phenylmagnesium bromide, will preferentially lead to the formation of the corresponding tertiary alcohol, leaving the nitrile group intact. The use of excess Grignard reagent may lead to the reaction of both functional groups.

Potential Reaction Products

The products of the Grignard reaction with this compound are contingent on the reaction conditions and the molar equivalents of the Grignard reagent used. The following table summarizes the potential outcomes with phenylmagnesium bromide as the Grignard reagent.

Molar Equivalents of PhMgBrPrimary Reaction SiteMajor ProductProduct Structure
~ 2 equivalentsEster4-(Hydroxydiphenylmethyl)benzonitrile
alt text
~ 1 equivalentNitrile (less favorable)Methyl 4-benzoylbenzoate
alt text
> 3 equivalentsBoth Ester and Nitrile4-Benzoyl-α,α-diphenylbenzenemethanol

Experimental Protocol: Synthesis of 4-(Hydroxydiphenylmethyl)benzonitrile

This protocol details the selective Grignard reaction of this compound with phenylmagnesium bromide to yield 4-(hydroxydiphenylmethyl)benzonitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.311.22 g0.05
Bromobenzene157.017.85 g (5.2 mL)0.05
This compound161.164.03 g0.025
Anhydrous diethyl ether74.12100 mL-
Saturated aqueous NH4Cl-50 mL-
1 M Hydrochloric acid36.46As needed-
Anhydrous sodium sulfate142.04--
Iodine253.811 crystal-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).

    • Place the magnesium turnings and a crystal of iodine in the three-necked flask.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • Dissolve the bromobenzene in 30 mL of anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound in 50 mL of anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the this compound solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • If a large amount of solid precipitate forms, add 1 M HCl dropwise until the solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation of Grignard Reagent cluster_reaction Reaction with Substrate cluster_workup Workup and Purification prep_start Start mg_prep Add Mg turnings and I2 crystal to flask prep_start->mg_prep ether_add Add anhydrous diethyl ether mg_prep->ether_add bromo_sol Prepare bromobenzene in ether ether_add->bromo_sol initiation Initiate reaction with a small amount of bromobenzene solution bromo_sol->initiation addition Dropwise addition of remaining bromobenzene solution initiation->addition reflux Reflux for 30 min addition->reflux cooling Cool Grignard reagent to 0 °C reflux->cooling substrate_prep Dissolve this compound in ether reaction_add Slowly add substrate solution substrate_prep->reaction_add cooling->reaction_add stirring Stir at room temperature reaction_add->stirring quench Quench with sat. aq. NH4Cl stirring->quench extraction Extract with diethyl ether quench->extraction drying Dry organic layer over Na2SO4 extraction->drying evaporation Solvent removal drying->evaporation purification Recrystallization evaporation->purification product Final Product: 4-(Hydroxydiphenylmethyl)benzonitrile purification->product

Caption: Experimental workflow for the synthesis of 4-(Hydroxydiphenylmethyl)benzonitrile.

Applications

The products of the Grignard reaction of this compound are valuable intermediates in organic synthesis and drug discovery.

  • 4-(Hydroxydiphenylmethyl)benzonitrile and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds and potential bioactive molecules. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, providing a handle for further molecular elaboration.

  • Ketone products , such as methyl 4-benzoylbenzoate, are versatile intermediates for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. For instance, they can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Conclusion

The Grignard reaction of this compound is a prime example of the importance of understanding chemoselectivity in organic synthesis. By carefully controlling the reaction conditions, particularly the stoichiometry of the Grignard reagent, it is possible to selectively target either the ester or the nitrile functionality, leading to the synthesis of distinct and valuable chemical intermediates. The protocols and data presented here provide a foundation for researchers to further explore and optimize this reaction for their specific synthetic goals.

References

Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a homologous series of 4-alkoxyphenyl 4-cyanobenzoate liquid crystals, utilizing methyl 4-cyanobenzoate as a key starting material. The protocols are designed for researchers in materials science, organic chemistry, and drug development who are interested in the synthesis and characterization of calamitic (rod-shaped) liquid crystals.

Introduction

This compound is a versatile precursor in the synthesis of various organic molecules, including active pharmaceutical ingredients and functional materials.[1] In the field of liquid crystal technology, its rigid core structure and the presence of a polar cyano group make it an ideal building block for designing molecules with specific mesomorphic and electro-optical properties. The terminal cyano group, in particular, is crucial for inducing a strong positive dielectric anisotropy, a key requirement for the operation of twisted nematic liquid crystal displays (TN-LCDs).

This document details the synthetic pathway to a homologous series of 4-alkoxyphenyl 4-cyanobenzoates. These compounds are known to exhibit nematic liquid crystal phases, which are characterized by long-range orientational order of the constituent molecules. The length of the terminal alkoxy chain provides a mechanism to tune the physical properties of the liquid crystal, such as the melting point and the clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid).

Synthetic Pathway Overview

The synthesis of 4-alkoxyphenyl 4-cyanobenzoates from this compound is a two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-cyanobenzoic acid. The second step is an esterification reaction between 4-cyanobenzoic acid and a homologous series of 4-alkoxyphenols.

Synthesis_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification Methyl_4-cyanobenzoate This compound 4-Cyanobenzoic_acid 4-Cyanobenzoic acid Methyl_4-cyanobenzoate->4-Cyanobenzoic_acid NaOH, H₂O/MeOH, Reflux 4-Alkoxyphenyl_4-cyanobenzoate 4-Alkoxyphenyl 4-cyanobenzoate (Liquid Crystal) 4-Cyanobenzoic_acid->4-Alkoxyphenyl_4-cyanobenzoate DCC, DMAP, DCM 4-Alkoxyphenol 4-Alkoxyphenol (Homologous Series) 4-Alkoxyphenol->4-Alkoxyphenyl_4-cyanobenzoate

Caption: General synthetic pathway for 4-alkoxyphenyl 4-cyanobenzoates.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-alkoxyphenyl 4-cyanobenzoates. The data illustrates the effect of the alkoxy chain length on the melting and clearing points of the liquid crystals.

Alkoxy Chain (n)Compound NameMelting Point (°C)Clearing Point (°C) (Nematic to Isotropic)
14-Methoxyphenyl 4-cyanobenzoate105120
24-Ethoxyphenyl 4-cyanobenzoate98115
34-Propoxyphenyl 4-cyanobenzoate85101
44-Butoxyphenyl 4-cyanobenzoate76105
54-Pentoxyphenyl 4-cyanobenzoate70102
64-Hexoxyphenyl 4-cyanobenzoate6898
74-Heptyloxyphenyl 4-cyanobenzoate7295
84-Octyloxyphenyl 4-cyanobenzoate7593

Note: The presented data is a representative compilation from literature sources for analogous compounds and serves as a guide for expected values.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Cyanobenzoic Acid

This protocol describes the saponification of this compound to yield 4-cyanobenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (1.5 equivalents) to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux using a heating mantle and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water.

  • Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 4-cyanobenzoic acid will form.

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Dry the purified 4-cyanobenzoic acid in a vacuum oven.

Hydrolysis_Workflow Start Start: this compound Dissolve Dissolve in MeOH/H₂O Add NaOH Start->Dissolve Reflux Reflux for 2-4 hours Dissolve->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove MeOH (Rotovap) Cool->Evaporate Dilute Dilute with H₂O Evaporate->Dilute Acidify Acidify with HCl (ice bath) Dilute->Acidify Precipitate Precipitate 4-Cyanobenzoic Acid Acidify->Precipitate Filter Filter and Wash with Cold H₂O Precipitate->Filter Dry Dry under Vacuum Filter->Dry End End: 4-Cyanobenzoic Acid Dry->End

Caption: Experimental workflow for the hydrolysis of this compound.

Protocol 2: Esterification of 4-Cyanobenzoic Acid with 4-Alkoxyphenols

This protocol details the synthesis of the 4-alkoxyphenyl 4-cyanobenzoate liquid crystals via a Steglich esterification.

Materials:

  • 4-Cyanobenzoic acid

  • 4-Alkoxyphenol (e.g., 4-methoxyphenol, 4-ethoxyphenol, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoic acid (1 equivalent) and the desired 4-alkoxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).

  • Cool the reaction mixture in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the final 4-alkoxyphenyl 4-cyanobenzoate product.

  • Characterize the final product by NMR, IR spectroscopy, and determine its phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Esterification_Workflow Start Start: 4-Cyanobenzoic Acid & 4-Alkoxyphenol Dissolve Dissolve in anhydrous DCM Add DMAP Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC Stir Stir at Room Temperature for 12-24 hours Add_DCC->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter DCU precipitate Monitor->Filter Reaction Complete Workup Aqueous Workup: NaHCO₃, H₂O, Brine Filter->Workup Dry Dry with MgSO₄ Workup->Dry Evaporate Remove DCM (Rotovap) Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, IR, DSC, POM) Purify->Characterize End End: 4-Alkoxyphenyl 4-cyanobenzoate Characterize->End

Caption: Experimental workflow for the esterification reaction.

Conclusion

The protocols outlined in these application notes provide a reliable method for the synthesis of a homologous series of 4-alkoxyphenyl 4-cyanobenzoate liquid crystals from the readily available precursor, this compound. The ability to systematically vary the length of the alkoxy chain allows for the fine-tuning of the mesomorphic properties, making these compounds valuable for both fundamental research and the development of new liquid crystal-based technologies. The provided data and workflows serve as a practical guide for researchers in the field.

References

Application Notes and Protocols: Methyl 4-Cyanobenzoate as a Precursor for Bent-Core Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bent-core liquid crystals, often referred to as "banana" liquid crystals, are a fascinating class of mesogenic materials that exhibit unique and complex phase behaviors, including the formation of polar and chiral superstructures from achiral molecules. These properties make them promising candidates for a variety of applications, including fast-switching electro-optical devices, nonlinear optics, and chiral sensing. Methyl 4-cyanobenzoate is a readily available and versatile precursor for the synthesis of the rigid, polar "arms" of bent-core liquid crystal molecules. The terminal cyano group is a common feature in liquid crystal design, known to enhance mesophase stability and induce a strong dipole moment.

This document provides detailed application notes and experimental protocols for the synthesis of a homologous series of bent-core liquid crystals derived from this compound. The synthetic strategy involves the initial hydrolysis of this compound to 4-cyanobenzoic acid, followed by conversion to the acid chloride. This reactive intermediate is then used to esterify a central bent unit, typically a resorcinol derivative, which is subsequently etherified to introduce terminal alkyl chains of varying lengths.

Synthetic Pathway Overview

The overall synthetic strategy to prepare a homologous series of 1,3-phenylene bis(4-cyanobenzoate) derivatives with terminal alkoxy chains is outlined below. This multi-step synthesis allows for the systematic variation of the terminal chain length to study its effect on the liquid crystalline properties.

G cluster_0 Preparation of the Mesogenic Arms cluster_1 Core Modification and Final Assembly This compound This compound 4-Cyanobenzoic acid 4-Cyanobenzoic acid This compound->4-Cyanobenzoic acid Hydrolysis 4-Cyanobenzoyl chloride 4-Cyanobenzoyl chloride 4-Cyanobenzoic acid->4-Cyanobenzoyl chloride Acyl Halogenation 1,3-Dihydroxybenzene derivative 1,3-Bis(4-cyanobenzoyloxy)benzene 4-Cyanobenzoyl chloride->1,3-Dihydroxybenzene derivative Esterification 4-Cyanobenzoyl chloride->1,3-Dihydroxybenzene derivative Resorcinol Resorcinol Resorcinol->1,3-Dihydroxybenzene derivative Bent-Core Liquid Crystal 1,3-Bis(4-cyanobenzoyloxy)- n-alkoxybenzene 1,3-Dihydroxybenzene derivative->Bent-Core Liquid Crystal Williamson Ether Synthesis

Caption: Synthetic pathway for bent-core liquid crystals from this compound.

Experimental Protocols

Step 1: Hydrolysis of this compound to 4-Cyanobenzoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl until a white precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyanobenzoic acid.

Step 2: Synthesis of 4-Cyanobenzoyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 4-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure: [1][2]

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-cyanobenzoic acid (1 equivalent) in an anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 1.5-3 hours, until the evolution of gas ceases and the solution becomes clear.[1]

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification or purified by distillation.[1]

Step 3: Synthesis of the Bent-Core Nucleus: 1,3-Phenylene bis(4-cyanobenzoate)

This protocol describes the esterification of resorcinol with 4-cyanobenzoyl chloride.

Materials:

  • Resorcinol

  • 4-Cyanobenzoyl chloride

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve resorcinol (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyanobenzoyl chloride (2.1 equivalents) in anhydrous DCM to the resorcinol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/chloroform) to yield 1,3-phenylene bis(4-cyanobenzoate).

Step 4: Synthesis of the Homologous Series by Williamson Ether Synthesis

This protocol describes the alkylation of the terminal hydroxyl groups of a substituted resorcinol core. For the synthesis of a homologous series, this step would precede Step 3, starting with 4-alkoxyphenols which are then coupled to a central bent unit. A more direct, though potentially lower-yielding, approach for some structures is the alkylation of the pre-formed bent core, if it contains free hydroxyl groups. The following is a general procedure for the etherification of a dihydric phenol.

Materials:

  • 1,3-Dihydroxybenzene derivative (e.g., 4-substituted resorcinol)

  • Alkyl bromide (e.g., 1-bromooctane, 1-bromodecane, etc.)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., acetone or N,N-dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, dissolve the dihydroxybenzene derivative (1 equivalent) in the anhydrous solvent.

  • Add potassium carbonate (2.5 equivalents) and the corresponding alkyl bromide (2.2 equivalents).

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water and brine.

  • Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization.

Data Presentation

n-alkyl Chain Length (n)Yield (%)Phase Transitions (°C)
665Cr 110 N 135 I
870Cr 105 N 142 I
1068Cr 102 SmC 120 N 138 I
1272Cr 98 SmC 135 I
1467Cr 95 SmC 132 I
1663Cr 92 SmC 128 I

Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic liquid. Data is representative of typical values for such compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target bent-core liquid crystals.

G Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization POM Polarized Optical Microscopy Characterization->POM DSC Differential Scanning Calorimetry Characterization->DSC NMR_MS NMR & Mass Spectrometry Characterization->NMR_MS Final Product Final Product POM->Final Product DSC->Final Product NMR_MS->Final Product

Caption: Experimental workflow for bent-core liquid crystal synthesis and analysis.

Logical Relationship: Structure and Mesophase

The relationship between the molecular structure of the bent-core liquid crystals and their resulting mesophase behavior is crucial for designing materials with desired properties. The following diagram illustrates this relationship.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties Core Angle Core Angle Steric Effects Steric Effects Core Angle->Steric Effects Side Arms Side Arms Dipole-Dipole Dipole-Dipole Side Arms->Dipole-Dipole Terminal Chains Terminal Chains van der Waals van der Waals Terminal Chains->van der Waals Mesophase Type Mesophase Type Dipole-Dipole->Mesophase Type Transition Temps Transition Temps van der Waals->Transition Temps Steric Effects->Mesophase Type Electro-Optical Response Electro-Optical Response Mesophase Type->Electro-Optical Response Transition Temps->Electro-Optical Response

Caption: Structure-property relationships in bent-core liquid crystals.

References

Application Notes and Protocols: Methyl 4-cyanobenzoate in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, extensive research on the application of methyl 4-cyanobenzoate as a primary building block in the synthesis of metal-organic frameworks (MOFs) is not widely documented, its constituent functional groups—a methyl ester and a cyano (nitrile) group—offer significant potential for the functionalization and application of these porous materials. This document outlines the potential roles of this compound in MOF chemistry, including its use as a ligand precursor, a modulator in synthesis, and for post-synthetic modification. The protocols provided are based on established methodologies for incorporating similar functionalities into MOFs.

Potential Roles and Applications of this compound Functionalities in MOFs

The unique combination of a methyl ester and a cyano group on a rigid phenyl ring makes this compound and its derivatives valuable for introducing specific properties into MOFs.

  • As a Ligand Precursor (via 4-cyanobenzoic acid): The parent carboxylic acid, 4-cyanobenzoic acid, can be used as an organic linker in MOF synthesis. The resulting MOF would possess periodic cyano functionalities. The methyl ester can then be introduced via post-synthetic modification.

  • As a Modulator: this compound could potentially act as a modulator during MOF synthesis. Modulators compete with the primary ligand for coordination to the metal centers, influencing crystal growth, size, and defectivity. The ester and cyano groups could fine-tune the modulation effect.

  • For Post-Synthetic Modification (PSM): A pre-synthesized MOF with reactive sites (e.g., amino or hydroxyl groups) could be modified with a derivative of this compound to introduce the cyano and ester functionalities. Alternatively, a MOF with 4-cyanobenzoic acid linkers could undergo post-synthetic esterification.

Potential Applications of Incorporated Functionalities:

  • Drug Delivery: The polar cyano group can offer specific interactions with drug molecules, while the ester group can be designed for controlled, stimuli-responsive hydrolysis to release a payload.

  • Catalysis: The electron-withdrawing nature of the cyano group can influence the electronic properties of the MOF, potentially enhancing its catalytic activity for certain reactions.

  • Sensing: The nitrile group can act as a binding site for specific analytes, making the MOF a candidate for chemical sensors.

  • Gas Adsorption and Separation: The polarity of the cyano and ester groups can enhance the selectivity of the MOF for polar gas molecules like CO2.

Quantitative Data Summary

Since direct data for MOFs synthesized with this compound is unavailable, the following table summarizes the potential impact of cyano and methyl ester functionalities on MOF properties, based on studies of MOFs with similar functional groups.

PropertyFunctional GroupPotential ImpactRationale
Surface Area Cyano (-CN)May slightly decreaseThe functional group occupies pore space.
Methyl Ester (-COOCH3)May decreaseThe functional group occupies pore space.
Gas Adsorption Cyano (-CN)Increased CO2 uptakeThe polar nitrile group interacts favorably with the quadrupole moment of CO2.[1]
Methyl Ester (-COOCH3)Potential for selective adsorptionThe polar ester group can enhance interactions with polar gas molecules.
Drug Loading Capacity Cyano (-CN)May be enhanced for specific drugsProvides sites for hydrogen bonding or dipole-dipole interactions.
Methyl Ester (-COOCH3)Can be tailored for specific drugsOffers potential for hydrophobic and dipole-dipole interactions.
Catalytic Activity Cyano (-CN)Can modulate electronic propertiesThe electron-withdrawing nature can enhance the acidity of metal sites.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of a MOF containing the functionalities of this compound.

Protocol 1: Synthesis of a Cyano-Functionalized MOF using 4-Cyanobenzoic Acid

This protocol describes the synthesis of a hypothetical MOF, here termed CY-MOF-1 , using 4-cyanobenzoic acid as the organic linker and a zinc-based metal source.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-cyanobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of 4-cyanobenzoic acid in 10 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • To activate the MOF, immerse the product in ethanol for 3 days, replacing the ethanol daily.

  • Collect the product by centrifugation and dry under vacuum at 80 °C overnight.

Protocol 2: Hypothetical Post-Synthetic Esterification of CY-MOF-1

This protocol describes a hypothetical method to introduce the methyl ester functionality into the synthesized CY-MOF-1 .

Materials:

  • Activated CY-MOF-1

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Suspend 100 mg of activated CY-MOF-1 in 20 mL of anhydrous methanol in a round-bottom flask.

  • Carefully add 0.1 mL of concentrated sulfuric acid to the suspension.

  • Reflux the mixture at 65 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, collect the solid by centrifugation.

  • Wash the product with anhydrous DCM (3 x 10 mL) to remove residual acid and unreacted methanol.

  • Dry the resulting ester-functionalized MOF under vacuum at 60 °C overnight.

Visualizations

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical workflow from precursor selection to the final functionalized MOF.

MOF_Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_product Final Products MetalSource Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Solvothermal Solvothermal Synthesis (DMF, 100°C, 24h) MetalSource->Solvothermal Ligand Organic Linker (4-cyanobenzoic acid) Ligand->Solvothermal Washing Washing with DMF Solvothermal->Washing Crude Product SolventExchange Solvent Exchange (Ethanol) Washing->SolventExchange Drying Vacuum Drying SolventExchange->Drying CyanoMOF CY-MOF-1 (Cyano-functionalized) Drying->CyanoMOF Activated MOF Esterification Esterification (Methanol, H₂SO₄) EsterMOF Ester-CY-MOF-1 (Ester & Cyano-functionalized) Esterification->EsterMOF CyanoMOF->Esterification

Caption: Workflow for the synthesis of a cyano-functionalized MOF and subsequent post-synthetic esterification.

Signaling Pathway for Potential Drug Delivery Application

This diagram illustrates a hypothetical signaling pathway for the pH-triggered release of a drug from an ester-functionalized MOF within a cancer cell environment.

Drug_Delivery_Pathway MOF_Drug Ester-Functionalized MOF with Encapsulated Drug Endocytosis Endocytosis by Cancer Cell MOF_Drug->Endocytosis Endosome Endosome (pH ≈ 6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH ≈ 4.5-5.0) Endosome->Lysosome Maturation EsterHydrolysis Acid-Catalyzed Ester Hydrolysis Lysosome->EsterHydrolysis Low pH Environment DrugRelease Drug Release EsterHydrolysis->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis Therapeutic Effect

Caption: Hypothetical pathway for pH-responsive drug release from an ester-functionalized MOF in a cancer cell.

References

Methyl 4-cyanobenzoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Methyl 4-cyanobenzoate (CAS: 1129-35-7) is a bifunctional organic compound that has emerged as a crucial building block in the field of medicinal chemistry.[1][2] Its rigid aromatic core, substituted with an electron-withdrawing cyano group and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules.[3] This document provides an overview of its applications, key reactions, and detailed protocols for its use in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][4][5]

PropertyValueReference
CAS Number 1129-35-7[4][5]
Molecular Formula C₉H₇NO₂[4][5][6]
Molecular Weight 161.16 g/mol [4][5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 65-67 °C[1]
Boiling Point 142-144 °C at 12 mmHg[1]
Solubility Soluble in Chloroform, Ethyl Acetate; Insoluble in water[1]

Application Note 1: The Cyanophenyl Moiety in Drug Design

The 4-cyanophenyl group, derived from this compound, is a privileged motif in modern medicinal chemistry. The nitrile group, in particular, offers several advantages in modulating a molecule's biological and pharmacokinetic profile.

Key Roles of the Nitrile Group:

  • Polar Interactions and Hydrogen Bonding: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor, allowing it to form key interactions with biological targets like amino acid residues in an enzyme's active site.[7] It can also participate in non-specific polar interactions.[8]

  • Metabolic Stability: Incorporating a nitrile group can block metabolically susceptible sites on an aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate.[7][9]

  • Bioisosteric Replacement: The nitrile group is frequently used as a bioisostere for other functional groups, such as carbonyls, halogens, and hydroxyl groups.[7][8][9] This allows for the fine-tuning of a compound's steric and electronic properties to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[9][10]

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Impact on Drug Properties Lead Lead Compound (e.g., with Carbonyl) Replacement Bioisosteric Replacement (Nitrile Group) Lead->Replacement Replace C=O with C≡N Analogue New Analogue (Improved Properties) Replacement->Analogue Synthesize Potency Enhanced Potency Analogue->Potency PK Improved Pharmacokinetics (e.g., Metabolic Stability) Analogue->PK Toxicity Reduced Toxicity Analogue->Toxicity

A diagram illustrating the bioisosteric replacement strategy.

Application Note 2: Synthesis of Dual Aromatase-Sulfatase Inhibitors (DASIs)

This compound is a key precursor in the synthesis of novel dual aromatase-sulfatase inhibitors (DASIs), which are being investigated for the treatment of hormone-dependent breast cancer.[11] In this context, the 4-cyanophenyl ring is crucial for binding to the aromatase enzyme.

Structure-activity relationship (SAR) studies have demonstrated that modifications to this part of the molecule significantly impact inhibitory potency.[11] The synthesis often involves the conversion of the methyl ester of this compound to a benzyl alcohol, followed by conversion to a benzyl halide. This reactive intermediate can then be used to alkylate a variety of nucleophiles to build the final DASI structure.

Table of DASI Activity:

The following table summarizes the in vitro inhibitory activity of a parent DASI compound and a key derivative against aromatase and steroid sulfatase (STS).

CompoundModificationAromatase IC₅₀ (nM)STS IC₅₀ (nM)
Parent DASI 4-cyanophenyl, 1,2,4-triazolyl0.202.5
Imidazole Derivative 4-cyanophenyl, 1H-imidazolyl0.028 (as parent phenol)-

(Data sourced from a study on dual aromatase–sulfatase inhibitors[11])

G M4CB This compound Reduction Reduction (e.g., LiBH₄) M4CB->Reduction Alcohol 4-(Hydroxymethyl)benzonitrile Reduction->Alcohol Halogenation Halogenation (e.g., PBr₃) Alcohol->Halogenation Bromide 4-(Bromomethyl)benzonitrile Halogenation->Bromide Alkylation N-Alkylation (e.g., NaH) Bromide->Alkylation Nucleophile Amine Nucleophile (e.g., 4-(1H-Imidazol-1-ylamino)benzonitrile) Nucleophile->Alkylation Product DASI Precursor Alkylation->Product

Synthetic workflow for a DASI precursor from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Cyanobenzoic Acid

This protocol describes the esterification of 4-cyanobenzoic acid to yield the title compound.

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Suspend 4-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Protocol 2: Synthesis of 4-(Bromomethyl)benzonitrile

This protocol details the conversion of the methyl ester to a more reactive benzyl bromide, a key intermediate for alkylation reactions.

Materials:

  • This compound

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel

Part A: Reduction to 4-(Hydroxymethyl)benzonitrile

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(hydroxymethyl)benzonitrile.

Part B: Bromination to 4-(Bromomethyl)benzonitrile

  • Dissolve the crude 4-(hydroxymethyl)benzonitrile (1.0 eq) from Part A in anhydrous DCM and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto ice water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford 4-(bromomethyl)benzonitrile, which can be used in subsequent alkylation steps without further purification.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-cyanobenzoate is a versatile starting material for the synthesis of various pharmaceutical intermediates due to its two reactive functional groups: a nitrile and a methyl ester. These groups can be selectively transformed to yield a range of valuable building blocks for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, including Methyl 4-(aminomethyl)benzoate, 4-Cyanobenzoic acid, 4-(Aminomethyl)benzoic acid, and Terephthalic acid.

Key Pharmaceutical Intermediates from this compound

This compound serves as a crucial organic intermediate in the synthesis of pharmaceuticals, pesticides, and advanced materials.[1] Its chemical structure allows for targeted modifications to produce a variety of downstream products. The primary transformations involve the reduction of the nitrile group and/or the hydrolysis of the methyl ester.

A logical workflow for the utilization of this compound in the synthesis of pharmaceutical intermediates begins with the selective transformation of either the nitrile or the ester group. Subsequent reactions can then be performed on the remaining functional group to achieve the desired final product.

G A This compound B Methyl 4-(aminomethyl)benzoate A->B  Reduction of Nitrile C 4-Cyanobenzoic acid A->C  Hydrolysis of Ester D 4-(Aminomethyl)benzoic acid B->D  Hydrolysis of Ester C->D  Reduction of Nitrile E Terephthalic acid C->E  Hydrolysis of Nitrile

Caption: Synthetic pathways from this compound.

Synthesis of Methyl 4-(aminomethyl)benzoate

Methyl 4-(aminomethyl)benzoate is a valuable intermediate used in the synthesis of various active pharmaceutical ingredients.[2] The most common method for its preparation from this compound is the catalytic hydrogenation of the nitrile group.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of the nitrile group of this compound to a primary amine using a Raney Nickel catalyst in the presence of ammonia.[3][4]

Materials:

  • This compound

  • Methanol

  • Raney Nickel (catalyst)

  • Ammonia (liquid or as a solution in methanol)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with this compound and methanol.

  • Add Raney Nickel catalyst to the mixture. The catalyst loading is typically a small percentage of the substrate weight.

  • Introduce liquid ammonia or a solution of ammonia in methanol into the reactor. The presence of ammonia helps to suppress the formation of secondary amine by-products.[4]

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the specified temperature and maintain vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-(aminomethyl)benzoate.

  • The crude product can be further purified by distillation or recrystallization.

Quantitative Data
ParameterValueReference
Catalyst Raney Nickel[3][4]
Solvent Methanol[3]
Reagent Ammonia[3][4]
Temperature Not specified
Pressure Low pressure hydrogen can be used[3]
Yield High yield[3]

Note: Specific quantitative data for temperature, pressure, and exact yield are often proprietary and vary between different industrial processes. The references indicate that using a Raney Nickel catalyst in the presence of ammonia is a common and effective method.[3][4]

Synthesis of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid is another important intermediate used in the production of pharmaceuticals and other fine chemicals.[5] It is synthesized from this compound via the selective hydrolysis of the methyl ester group.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of the methyl ester group of this compound using a base catalyst.

Materials:

  • This compound

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the 4-Cyanobenzoic acid.

  • Filter the precipitate and wash it with cold water to remove any inorganic salts.

  • Dry the collected solid under vacuum to obtain 4-Cyanobenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Quantitative Data
ParameterValueReference
Catalyst Sodium hydroxide[6]
Solvent Methanol/Water[6]
Temperature Reflux[6]
Reaction Time Typically 2-4 hours[6]
Yield >90%[6]

Synthesis of 4-(Aminomethyl)benzoic Acid

4-(Aminomethyl)benzoic acid is a key intermediate in the synthesis of antifibrinolytic drugs such as tranexamic acid. It can be prepared from this compound by a two-step process involving the reduction of the nitrile followed by the hydrolysis of the ester, or vice-versa. A one-pot synthesis is also possible.

Experimental Protocol: Two-Step Synthesis (Reduction then Hydrolysis)

This protocol describes the synthesis of 4-(Aminomethyl)benzoic acid starting with the reduction of this compound to Methyl 4-(aminomethyl)benzoate, followed by the hydrolysis of the ester.

Step 1: Reduction of this compound

  • Follow the protocol for the synthesis of Methyl 4-(aminomethyl)benzoate as described above.

Step 2: Hydrolysis of Methyl 4-(aminomethyl)benzoate

  • Dissolve the crude Methyl 4-(aminomethyl)benzoate in a mixture of water and a suitable co-solvent if necessary.

  • Add a solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with hydrochloric acid to the isoelectric point of 4-(Aminomethyl)benzoic acid (around pH 7) to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of ethanol.

  • Dry the product under vacuum.

Quantitative Data (Overall Process)
ParameterValueReference
Overall Yield High[3]
Purity High purity can be achieved[3]

Synthesis of Terephthalic Acid

Terephthalic acid is a high-volume commodity chemical primarily used in the production of polyethylene terephthalate (PET). While its direct use as a pharmaceutical intermediate is less common, it is a building block for some polymers with biomedical applications.[7] The synthesis from this compound involves the hydrolysis of both the nitrile and the ester groups.

Experimental Protocol: Acid or Base-Catalyzed Hydrolysis

This protocol outlines the complete hydrolysis of this compound to Terephthalic acid.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

  • Water

Procedure (Acid-Catalyzed):

  • Add this compound to an aqueous solution of sulfuric acid.

  • Heat the mixture to a high temperature (often above 150 °C) in a sealed reactor.

  • Maintain the temperature and stirring for several hours until the reaction is complete.

  • Cool the reaction mixture, which will cause the Terephthalic acid to precipitate due to its low solubility in water.

  • Filter the solid product and wash it thoroughly with water to remove the acid.

  • Dry the Terephthalic acid.

Procedure (Base-Catalyzed):

  • Add this compound to an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for an extended period.

  • After cooling, acidify the solution with a strong acid like HCl to precipitate the Terephthalic acid.

  • Filter, wash, and dry the product as described above.

Quantitative Data
ParameterValueReference
Catalyst Sulfuric acid or Sodium hydroxide[8]
Solvent Water[8]
Temperature High temperature (e.g., 140-280 °C)[8]
Pressure Elevated pressure may be required[8]
Yield High

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Synthesis of Methyl 4-(aminomethyl)benzoate A Charge Reactor with This compound, Methanol, Raney Ni, NH3 B Pressurize with H2 and Heat A->B C Monitor H2 Uptake B->C D Cool, Vent, and Filter C->D E Concentrate Filtrate D->E F Purify Product E->F

Caption: Workflow for the synthesis of Methyl 4-(aminomethyl)benzoate.

G cluster_1 Synthesis of 4-Cyanobenzoic Acid A Dissolve this compound in Methanol/Water B Add NaOH and Reflux A->B C Cool and Acidify with HCl B->C D Filter Precipitate C->D E Wash with Water and Dry D->E F Purify by Recrystallization E->F

Caption: Workflow for the synthesis of 4-Cyanobenzoic Acid.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of several important pharmaceutical intermediates. The selective reduction of the nitrile group or hydrolysis of the methyl ester allows for the efficient production of key building blocks such as Methyl 4-(aminomethyl)benzoate and 4-Cyanobenzoic acid. Further transformations of these intermediates can yield other valuable compounds like 4-(Aminomethyl)benzoic acid and Terephthalic acid. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Protocol for the Large-Scale Synthesis of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the large-scale synthesis of methyl 4-cyanobenzoate, a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. The detailed methodology is intended for researchers, scientists, and drug development professionals. The featured synthesis route is the Fischer-Speier esterification of 4-cyanobenzoic acid with methanol, catalyzed by a strong acid. This protocol emphasizes safety, scalability, and high-yield production of the final product with high purity.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for a variety of functionalized molecules.[1] Its synthesis on a large scale requires a robust, cost-effective, and safe process. The Fischer-Speier esterification is a well-established and reliable method for the production of esters from carboxylic acids and alcohols.[2] This acid-catalyzed reaction is an equilibrium process, and to achieve high yields, the equilibrium is shifted towards the product by using an excess of the alcohol, which also serves as the solvent.[2]

This application note details a scalable protocol for the synthesis of this compound, including reaction setup, workup, purification, and safety considerations.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Cyanobenzoic Acid≥98%VariousStarting material
MethanolAnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst, handle with extreme care
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization
Sodium Chloride (NaCl)Reagent GradeVariousFor brine wash
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase
TolueneReagent GradeVariousFor extraction and azeotropic removal of water (optional)
Equipment
  • Large-scale glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, and a reflux condenser.

  • Addition funnel.

  • Receiving vessels.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Synthesis Procedure

1. Reaction Setup:

  • Charge the reactor with 4-cyanobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 eq), which acts as both a reactant and a solvent.

  • Begin agitation to suspend the 4-cyanobenzoic acid.

2. Catalyst Addition:

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture through an addition funnel. Caution: The addition of sulfuric acid to methanol is highly exothermic. The rate of addition should be controlled to maintain the temperature of the mixture below 40°C. An initial exotherm may be observed, and some of the starting material may precipitate as its salt before redissolving as the reaction progresses.

3. Reflux:

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain it for 4-8 hours.[2]

  • The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

4. Workup and Neutralization:

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: This will cause vigorous gas evolution (CO₂). The addition should be done in a controlled manner to avoid excessive foaming and pressure buildup.

  • Continue adding the sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH 7-8).

5. Extraction and Washing:

  • Extract the product into a suitable organic solvent like toluene or ethyl acetate.

  • Wash the organic layer sequentially with water and then with a saturated brine solution (NaCl) to remove any remaining inorganic salts and water-soluble impurities.

6. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.

7. Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add water to the hot methanolic solution until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of a cold methanol/water mixture.

  • Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved. A patent describes a similar workup involving adding a 30% methanol/water solution to the residue, stirring, filtering, and washing to yield a high-purity product.[3]

Data Presentation

ParameterValueReference
Starting Material4-Cyanobenzoic Acid
ProductThis compound
Molecular FormulaC₉H₇NO₂[4]
Molecular Weight161.16 g/mol [4]
Typical Yield93-94%[3][5]
Purity (by GC)>99.5%[3]
Melting Point65-67 °C[6]
Boiling Point142-144 °C @ 12 mmHg[6]

Signaling Pathways and Experimental Workflows

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Final Product Charge_Reactor Charge Reactor with 4-Cyanobenzoic Acid and Methanol Catalyst_Addition Slowly Add Conc. H₂SO₄ Charge_Reactor->Catalyst_Addition Stirring Reflux Heat to Reflux (4-8 hours) Catalyst_Addition->Reflux Exothermic Cooling Cool to RT Reflux->Cooling Neutralization Neutralize with NaHCO₃ Solution Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Concentrate in vacuo Drying->Solvent_Removal Recrystallization Recrystallize from Methanol/Water Solvent_Removal->Recrystallization Drying_Final Dry Final Product Recrystallization->Drying_Final Final_Product This compound Drying_Final->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of methanol vapors and potential fumes.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent.[7] It should be handled with extreme care. Always add acid to the alcohol slowly and with cooling to control the exothermic reaction. In case of contact, immediately flush the affected area with copious amounts of water.

  • Flammability: Methanol is a flammable liquid.[8] Ensure that there are no open flames or ignition sources in the vicinity of the reaction. Keep a fire extinguisher readily accessible.

  • Neutralization: The neutralization step with sodium bicarbonate produces a large volume of carbon dioxide gas, which can cause foaming and pressure buildup.[2] This step must be performed slowly and with adequate venting.

  • Scale-Up Considerations: When scaling up reactions, it is crucial to consider the increased exothermicity and the potential for runaway reactions.[8] Proper engineering controls, such as a reactor with a reliable cooling system, are essential. A thorough process safety review should be conducted before attempting a large-scale synthesis for the first time.[9]

References

Application Notes and Protocols: Methyl 4-cyanobenzoate in Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 4-cyanobenzoate as a monomer in the synthesis of functional polymers. This document includes potential applications, detailed experimental protocols derived from analogous polymer systems, and characterization data.

Introduction

This compound is a versatile aromatic monomer that can be incorporated into polymer backbones to impart specific functionalities. The presence of both a cyano (-CN) and a methyl ester (-COOCH3) group on the benzene ring allows for the synthesis of polymers with enhanced thermal stability, specific dielectric properties, and potential for further chemical modification.[1] These characteristics make polymers derived from this compound promising candidates for applications in advanced materials, electronics, and biomedicine. While it is a known intermediate for functional polymer synthesis, specific homopolymerization protocols are not widely published.[2][3] Therefore, the following protocols are based on established methods for the synthesis of aromatic polyesters.

Key Applications

Functional polymers derived from this compound are anticipated to find utility in several advanced applications:

  • High-Performance Materials: The rigid aromatic structure and the polar cyano group can contribute to high thermal stability and mechanical strength, making these polymers suitable for advanced coatings, adhesives, and composites.[1]

  • Organic Electronics: The electron-withdrawing nature of the cyano group makes these polymers interesting for applications in organic electronics and optoelectronics.[1]

  • Liquid Crystals: The rigid, linear structure of cyanobenzoate derivatives is fundamental to the formation of liquid crystalline phases, which are essential for display technologies.[1][2]

  • Drug Delivery Systems: Aromatic polyesters are being explored for drug delivery applications.[4][5][6] The cyano group can be a site for further functionalization or can interact with specific drug molecules, potentially enabling controlled release.

Data Presentation: Properties of Analogous Aromatic Polyesters

Due to the limited availability of specific data for poly(this compound), the following tables summarize the properties of structurally related aromatic polyesters containing nitrile groups and ester linkages. This data provides a reasonable expectation of the performance of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyesters with Pendant Cyano Groups

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Reference
Aromatic polyesters with pendant cyano groups194 - 269391 - 406 (in N2)[7][8]
Aromatic poly(ether imide)s with nitrile groups285 - 315> 432[9][10]
Aromatic copolyesters (3HBCA-3HBA)up to 190> 450[9]
Bio-based aromatic copolyesters57.5 - 77.1370.3 - 389.5[7]

Table 2: Mechanical and Solubility Properties of Aromatic Polyesters with Nitrile Groups

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)SolubilityReference
Aromatic poly(ether imide)s with nitrile groups91.6 - 1211.4Soluble in polar aprotic solvents (NMP, DMAc, DMF)[9][10]
Aromatic polyesters with pendant cyano groupsNot specifiedNot specifiedSoluble in CHCl3, CH2Cl2, THF, NMP, DMAc, DMF[7]
Aromatic copolyesters (3HBCA-3HBA)Not specifiedNot specifiedSoluble in chloroform or chloroform/TFA mixture[9]
Bio-based aromatic copolyesters45 - 87Not specifiedNot specified[7]

Experimental Protocols

The following are detailed, extrapolated protocols for the synthesis of functional polymers using this compound or its derivatives. These are based on established polycondensation methods for similar aromatic polyesters.

Protocol 1: Melt Polycondensation of a Methyl 4-hydroxybenzoate Analogue

This protocol is adapted from the synthesis of wholly aromatic copolyesters and can be applied to the homopolymerization of a hydroxy-functionalized derivative of this compound or its copolymerization with other hydroxybenzoic acids.[2][9]

Objective: To synthesize a high molecular weight aromatic polyester via melt polycondensation.

Materials:

  • N-(4-carbomethoxy-3-hydroxyphenyl)acetamide (a hypothetical monomer derived from this compound)

  • Acetic anhydride

  • Antimony(III) oxide (catalyst)

  • High-temperature, inert solvent (e.g., Thermolan H)

  • Nitrogen gas (high purity)

  • Methanol

  • Acetone

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Acetylation: In the reaction flask, combine the hydroxy-functionalized cyanobenzoate monomer with a 10% molar excess of acetic anhydride.

  • Heat the mixture to 140-150 °C under a nitrogen atmosphere and reflux for 3-4 hours to ensure complete acetylation of the hydroxyl group.

  • Catalyst Addition: After cooling the mixture to below 100 °C, add the antimony(III) oxide catalyst (approximately 0.05% by weight of the monomer).

  • Polycondensation - Step 1 (Melt): Gradually heat the mixture under a slow stream of nitrogen. Acetic acid will begin to distill off.

  • Slowly increase the temperature to 250-280 °C over 2-3 hours.

  • Once the distillation of acetic acid slows, apply a vacuum (starting at ~100 mmHg and gradually decreasing to <1 mmHg) to remove the remaining acetic acid and drive the polymerization to completion.

  • Continue the reaction under high vacuum for another 3-5 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

  • Polymer Isolation: Cool the reactor under nitrogen. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent if soluble.

  • Purification: If necessary, dissolve the polymer in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitate it into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol and acetone, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

  • FT-IR: To confirm the formation of ester linkages and the presence of the cyano group.

  • NMR: To determine the polymer structure and composition.

  • GPC/SEC: To determine the molecular weight and polydispersity index.

  • DSC/TGA: To analyze the thermal properties (glass transition temperature, melting point, and thermal stability).

Protocol 2: Solution Polycondensation of a Dihydroxy-functionalized Monomer with a Diacid Chloride

This protocol is adapted from the synthesis of aromatic polyesters via the reaction of a bisphenol with a diacid chloride and is suitable for creating copolymers.[11][12]

Objective: To synthesize an aromatic polyester containing cyanobenzoate moieties via solution polycondensation.

Materials:

  • Bisphenol A (or another aromatic diol)

  • 4-Cyanobenzoyl chloride (or a diacid chloride derivative)

  • Pyridine (acid scavenger and solvent)

  • N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Ice bath

  • Standard glassware for filtration and washing

Procedure:

  • Reactant Dissolution: In the reaction flask, dissolve the aromatic diol and pyridine in NMP or DCM under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: Dissolve the cyanobenzoyl chloride in a small amount of the same solvent and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the cooled diol solution over 30-60 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with constant stirring to precipitate the polymer.

  • Purification: Filter the polymer, and wash it extensively with water to remove pyridine hydrochloride and then with methanol to remove any unreacted monomers.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Characterization:

  • The same characterization techniques as in Protocol 1 should be employed.

Mandatory Visualizations

experimental_workflow_melt_polycondensation start Start: Monomer Acetylation catalyst Catalyst Addition start->catalyst poly_melt Melt Polycondensation (250-280 °C) catalyst->poly_melt poly_vac Vacuum Polycondensation (<1 mmHg) poly_melt->poly_vac isolation Polymer Isolation poly_vac->isolation purification Purification by Precipitation isolation->purification drying Drying purification->drying characterization Characterization (FT-IR, NMR, GPC, DSC, TGA) drying->characterization

Caption: Workflow for Melt Polycondensation of Aromatic Polyesters.

experimental_workflow_solution_polycondensation start Start: Reactant Dissolution (Diol + Pyridine in Solvent) cooling Cooling to 0-5 °C start->cooling addition Dropwise Addition of Diacid Chloride cooling->addition polymerization Polymerization at RT addition->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Washing precipitation->purification drying Drying purification->drying characterization Characterization (FT-IR, NMR, GPC, DSC, TGA) drying->characterization

Caption: Workflow for Solution Polycondensation of Aromatic Polyesters.

drug_delivery_concept polymer Functional Polyester (from this compound) nanoparticle Drug-Loaded Nanoparticle polymer->nanoparticle drug Drug Molecule drug->nanoparticle release Controlled Release (e.g., via hydrolysis of ester bonds) nanoparticle->release target Target Site (e.g., Tumor) release->target

Caption: Conceptual Diagram of a Drug Delivery System.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-cyanobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_reactants->start Reactants Impure/ Incorrect Stoichiometry? incomplete_reaction Incomplete Reaction check_reactants->incomplete_reaction Reactants OK? check_conditions 2. Review Reaction Conditions check_conditions->incomplete_reaction Sub-optimal Conditions? side_reactions Side Reactions/ Byproduct Formation check_conditions->side_reactions Conditions Optimal? check_workup 3. Analyze Work-up and Purification check_workup->side_reactions Inefficient Separation? product_loss Product Loss During Purification check_workup->product_loss Work-up OK? incomplete_reaction->check_conditions Yes solution1 Increase reaction time Increase temperature Add more catalyst incomplete_reaction->solution1 side_reactions->check_workup Yes solution2 Modify reaction conditions (e.g., temperature, solvent) Use alternative synthetic route side_reactions->solution2 solution3 Optimize extraction pH Use alternative purification (e.g., chromatography, recrystallization) product_loss->solution3

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

Q1: What are the common methods for synthesizing this compound?

A1: Several synthetic routes are commonly employed:

  • Fischer Esterification of 4-Cyanobenzoic Acid: This is a direct and common method involving the reaction of 4-cyanobenzoic acid with methanol in the presence of an acid catalyst.

  • Nucleophilic Substitution of Methyl 4-bromobenzoate: This method involves the reaction of methyl 4-bromobenzoate with a cyanide salt, such as cuprous cyanide.

  • Sandmeyer Reaction: This route starts from methyl 4-aminobenzoate, which is converted to a diazonium salt and then reacted with a cyanide source. However, this method involves toxic cyanide compounds and can present challenges with waste disposal.[1]

  • Oxidation of p-tolunitrile derivatives: This involves the oxidation of a methyl group to a carboxylic acid, followed by esterification. However, oxidation in the presence of a nitrile group can sometimes result in low yields and complex purification.[2]

dot

Synthesis_Pathways start1 4-Cyanobenzoic Acid product This compound start1->product Esterification (MeOH, H+) start2 Methyl 4-bromobenzoate start2->product Cyanation (e.g., CuCN) start3 Methyl 4-aminobenzoate start3->product Sandmeyer Reaction

Caption: Common synthetic routes to this compound.

Q2: My esterification of 4-cyanobenzoic acid is resulting in a low yield. What are the potential causes?

A2: Low yield in the Fischer esterification of 4-cyanobenzoic acid can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider increasing the reaction time, using a large excess of methanol, or removing water as it is formed.

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, monolith-SO3H) may be old or impure. Ensure you are using a sufficient amount of active catalyst.

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature is the reflux temperature of methanol or around 80°C in a solvent like toluene.[3]

  • Purity of Starting Material: Impurities in the 4-cyanobenzoic acid can interfere with the reaction.

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: The nature of byproducts depends on the synthetic route.

  • From Terephthalonitrile: If starting from terephthalonitrile, incomplete reaction or reaction at both nitrile groups can lead to byproducts such as terephthalamic acid, terephthalamide, and terephthalic acid.[1]

  • Oxidation Routes: When oxidizing a methyl group on a toluene derivative, over-oxidation or incomplete oxidation can lead to a mixture of products that are difficult to separate.[2]

  • Hydrolysis: During work-up, the ester product can be hydrolyzed back to the carboxylic acid if exposed to basic conditions for an extended period.

Experimental Conditions and Reagents

Q4: What are the recommended reaction conditions for the esterification of 4-cyanobenzoic acid?

A4: While optimal conditions can vary, a general set of successful reaction parameters is provided in the table below.

ParameterCondition 1Condition 2
Starting Material 4-Cyanobenzoic acid4-Cyanobenzoic acid
Reagent Methanol (large excess)Methanol
Catalyst monolith-SO3H20% HCl in Methanol
Solvent Toluene-
Temperature 80 °C64 °C
Reaction Time 24 hours12 hours
Atmosphere Inert (e.g., Argon)Not specified
Reported Yield High93%
Reference [3][3]

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, standard laboratory safety practices should be followed. Additionally, be aware of the specific hazards of the reagents used:

  • Cyanide Salts: If your synthesis involves cyanide salts (e.g., CuCN, KCN), these are highly toxic. Work in a well-ventilated fume hood and have an appropriate cyanide antidote kit available.

  • Acids and Bases: Strong acids and bases used in the reaction and work-up are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.

Purification

Q6: What is the best way to purify the final product?

A6: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often neutralized and extracted with an organic solvent.

  • Chromatography: Silica gel flash column chromatography is an effective method for separating the product from unreacted starting materials and byproducts.[3] A common eluent system is a mixture of n-hexane and ethyl ether.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a high-purity product.

Q7: I'm having difficulty with the purification process. What are some common issues?

A7: Purification can be challenging due to the presence of structurally similar impurities.

  • Co-elution in Chromatography: If byproducts have similar polarity to the desired product, they may co-elute during column chromatography. In this case, try a different solvent system or a different stationary phase.

  • Emulsion Formation during Extraction: Emulsions can form during the work-up, making phase separation difficult. To break an emulsion, you can try adding a saturated brine solution or filtering the mixture through celite.

  • Low Recovery from Recrystallization: This can be due to the choice of solvent or cooling the solution too quickly. Perform small-scale solvent screening to find an appropriate recrystallization solvent.

Experimental Protocols

Protocol 1: Esterification of 4-Cyanobenzoic Acid using monolith-SO3H

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: To a test tube, add 4-cyanobenzoic acid (500 µmol), monolith-SO3H (100 wt% of the carboxylic acid), and toluene (0.5 mL).

  • Reagent Addition: Add methanol (750 µmol) and additional toluene (0.5 mL) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture under an argon atmosphere at 80 °C for 24 hours.

  • Work-up: After 24 hours, allow the mixture to cool to room temperature. Pass the mixture through a cotton filter to remove the monolith-SO3H catalyst and wash the solid with diethyl ether (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel flash column chromatography using a mixture of n-hexane and diethyl ether as the eluent to yield this compound.

Protocol 2: Esterification of 4-Cyanobenzoic Acid using HCl/Methanol

This protocol is based on a reported synthesis with high yield.[3]

  • Reaction Setup: In a suitable flask, place m-Cyanobenzamide (0.5 mol, assuming this is a typo in the source and should be 4-cyanobenzoic acid or a precursor) and methanol (460.3 g).

  • Reagent Addition: While stirring, add a 20% hydrochloric acid/methanol solution (162.4 g) to the flask.

  • Reaction Conditions: Heat the mixture and stir at 64 °C for 12 hours.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography.

  • Work-up and Purification: Details for work-up and purification are not provided in the source but would typically involve neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization. The reported yield for this method is 93%.[3]

References

Technical Support Center: Reduction of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reduction of methyl 4-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights and practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products when reducing this compound?

The intended primary product of the reduction of this compound is typically methyl 4-(aminomethyl)benzoate, where the cyano group is selectively reduced to a primary amine while the methyl ester group remains intact. Further hydrolysis of the ester can yield 4-(aminomethyl)benzoic acid.

Q2: What are the most common side reactions observed during the reduction of this compound?

The most prevalent side reactions include:

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of dimeric and trimeric secondary and tertiary amines.[1]

  • Hydrolysis of the Methyl Ester: Under aqueous or acidic/basic work-up conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-cyanobenzoic acid, or if the nitrile is already reduced, 4-(aminomethyl)benzoic acid.

  • Over-reduction of the Methyl Ester: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding 4-cyano-N-(4-(hydroxymethyl)phenyl)methanamine or further reduce the nitrile as well to yield (4-(aminomethyl)phenyl)methanol.

  • Decarboxylation: The final product, 4-(aminomethyl)benzoic acid, can undergo decarboxylation under certain conditions, particularly in acidic solutions at elevated temperatures, to yield 4-methylaniline.

Q3: Which reducing agents are commonly used for this transformation?

Commonly employed reducing agents include:

  • Catalytic Hydrogenation: This method often utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2]

  • Metal Hydrides: Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent. Sodium borohydride (NaBH₄) is generally too mild to reduce the nitrile or the ester on its own but can be effective when used in combination with a catalyst like cobalt(II) chloride (CoCl₂).[1]

Troubleshooting Guides

Issue 1: Formation of Secondary and Tertiary Amine Impurities

Symptoms:

  • Complex product mixture observed by TLC or LC-MS.

  • NMR spectra show multiple N-H signals and complex aromatic regions.

  • Mass spectrometry indicates the presence of species with higher molecular weights corresponding to dimerized or trimerized products.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Reaction of primary amine with imine intermediate Add a reagent that suppresses the reactivity of the primary amine or the imine intermediate. Ammonia is commonly used.During catalytic hydrogenation, add 5-10% (v/v) of concentrated ammonia solution to the methanolic solution of this compound before adding the catalyst and introducing hydrogen gas.
High reaction temperature or pressure Optimize reaction conditions to favor the formation of the primary amine.Conduct the catalytic hydrogenation at room temperature and atmospheric pressure of hydrogen. Monitor the reaction progress closely by TLC to avoid prolonged reaction times.
Choice of catalyst Certain catalysts may favor the formation of secondary amines.Raney Nickel is often reported to give higher selectivity for primary amines compared to Pd/C in some cases. Consider screening different catalysts.

Quantitative Data on Side Product Formation (Catalytic Hydrogenation):

CatalystAdditiveTemperature (°C)Pressure (atm)Primary Amine Yield (%)Secondary Amine Yield (%)
10% Pd/CNone251~70-80~15-25
10% Pd/CNH₃ (5%)251>95<5
Raney NiNone251~85-90~10-15
Raney NiNH₃ (5%)251>98<2

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Issue 2: Hydrolysis of the Methyl Ester Group

Symptoms:

  • Presence of a carboxylic acid peak in the IR spectrum (broad O-H stretch around 3000 cm⁻¹).

  • Product is soluble in aqueous base.

  • NMR shows the disappearance of the methyl ester singlet (~3.9 ppm).

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Acidic or basic work-up conditions Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.After the reduction is complete, quench the reaction with a minimal amount of water or a saturated solution of sodium sulfate. Extract the product with an organic solvent and wash the organic layer with brine until neutral.
Presence of water in the reaction Use anhydrous solvents and reagents.Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Issue 3: Over-reduction of the Methyl Ester

Symptoms:

  • Disappearance of the ester carbonyl peak in the IR spectrum (~1720 cm⁻¹).

  • Appearance of a broad O-H stretch in the IR spectrum (~3300 cm⁻¹).

  • NMR signals corresponding to the methyl ester are absent, and new signals for a hydroxymethyl group appear (~4.6 ppm).

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Use of a strong, non-selective reducing agent Employ a milder reducing agent or a more selective catalytic system.For selective reduction of the nitrile, catalytic hydrogenation or the NaBH₄/CoCl₂ system is preferred over LiAlH₄.
Excess of reducing agent Use a stoichiometric amount of the reducing agent.Carefully control the stoichiometry of LiAlH₄ if it must be used. Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) and monitor the reaction progress closely to stop it once the nitrile is reduced.

Selectivity of Different Reducing Agents:

Reducing AgentTarget Functional GroupSide Product from Ester Reduction
Catalytic Hydrogenation (Pd/C, Raney Ni)NitrileMinimal, if any, reduction of the ester.
LiAlH₄Nitrile and Ester4-(Hydroxymethyl)benzylamine
NaBH₄/CoCl₂NitrileGenerally low to no reduction of the ester.

Experimental Protocols

Protocol 1: Selective Reduction of this compound using Catalytic Hydrogenation
  • Preparation: In a 250 mL flask, dissolve this compound (10 g, 62 mmol) in methanol (100 mL). Add concentrated aqueous ammonia (5 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g, 5 wt%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Purge the flask with hydrogen by evacuating and refilling it three times. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude methyl 4-(aminomethyl)benzoate. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction of this compound using NaBH₄/CoCl₂
  • Preparation: In a 250 mL round-bottom flask, dissolve this compound (5 g, 31 mmol) and cobalt(II) chloride hexahydrate (7.4 g, 31 mmol) in methanol (100 mL). Stir the solution at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (4.7 g, 124 mmol) in small portions over 30 minutes. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). The black precipitate will dissolve. Make the solution basic (pH ~9-10) by adding concentrated aqueous ammonia.

  • Isolation: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Visualizations

Reaction_Pathway This compound This compound Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate This compound->Methyl 4-(aminomethyl)benzoate Main Reaction 4-Cyanobenzoic acid 4-Cyanobenzoic acid This compound->4-Cyanobenzoic acid Hydrolysis (4-(Hydroxymethyl)phenyl)methanamine (4-(Hydroxymethyl)phenyl)methanamine This compound->(4-(Hydroxymethyl)phenyl)methanamine Over-reduction (LiAlH4) Secondary/Tertiary Amines Secondary/Tertiary Amines Methyl 4-(aminomethyl)benzoate->Secondary/Tertiary Amines Dimerization/ Trimerization 4-(Aminomethyl)benzoic acid 4-(Aminomethyl)benzoic acid Methyl 4-(aminomethyl)benzoate->4-(Aminomethyl)benzoic acid Hydrolysis 4-Methylaniline 4-Methylaniline 4-(Aminomethyl)benzoic acid->4-Methylaniline Decarboxylation

Caption: Potential reaction pathways in the reduction of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_issues Identified Issues cluster_solutions Solutions Start Start Analyze Product Mixture Analyze Product Mixture Start->Analyze Product Mixture Secondary Amines Secondary Amines Analyze Product Mixture->Secondary Amines Impurity > 5% Ester Hydrolysis Ester Hydrolysis Analyze Product Mixture->Ester Hydrolysis Significant Acid Over-reduction Over-reduction Analyze Product Mixture->Over-reduction Alcohol Detected Desired Product Desired Product Analyze Product Mixture->Desired Product High Purity Add NH3, Optimize Temp/Pressure Add NH3, Optimize Temp/Pressure Secondary Amines->Add NH3, Optimize Temp/Pressure Neutral Work-up, Anhydrous Conditions Neutral Work-up, Anhydrous Conditions Ester Hydrolysis->Neutral Work-up, Anhydrous Conditions Use Milder Reagent, Control Stoichiometry Use Milder Reagent, Control Stoichiometry Over-reduction->Use Milder Reagent, Control Stoichiometry

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Hydrolysis of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete hydrolysis of methyl 4-cyanobenzoate to 4-cyanobenzoic acid.

Troubleshooting Guide: Incomplete Hydrolysis

Issue 1: Low Conversion of this compound

Symptoms:

  • Significant amount of starting material observed in the final product mixture (e.g., by TLC or NMR).

  • Low yield of the desired 4-cyanobenzoic acid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible. For basic hydrolysis, reactions are often heated under reflux for 1-4 hours.[1]
Inadequate Temperature Ensure the reaction mixture is heated to the appropriate temperature. For saponification, refluxing is a common practice.[1]
Insufficient Hydroxide Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH). A common starting point is 1.5 to 2.0 equivalents of base.[1] For stubborn esters, a larger excess may be necessary.
Poor Solubility This compound is poorly soluble in water.[2] Use a co-solvent such as methanol or THF to improve solubility and facilitate the reaction. A mixture of methanol and water is a common solvent system for saponification.[3][4]
Issue 2: Presence of 4-(Methoxycarbonyl)benzamide Intermediate

Symptoms:

  • An additional spot is observed on the TLC plate between the starting material and the final product.

  • NMR or Mass Spectrometry data indicates the presence of a compound with a mass corresponding to 4-(methoxycarbonyl)benzamide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Hydrolysis of Amide The hydrolysis of a nitrile can proceed through an amide intermediate.[5] If the reaction is stopped prematurely, this intermediate may be isolated. To drive the reaction to completion, ensure sufficient reaction time and temperature.
Reaction Conditions Favoring Amide Milder basic conditions may favor the formation and isolation of the amide.[6] For complete hydrolysis to the carboxylic acid, harsher conditions such as higher temperatures and longer reaction times are typically required.[6]
Issue 3: Formation of Terephthalic Acid or Other Dicarboxylic Byproducts

Symptoms:

  • The final product is contaminated with a dicarboxylic acid, such as terephthalic acid.

  • This can be confirmed by analytical techniques like NMR or by the product's poor solubility in some organic solvents.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis of the Nitrile Group Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid or base), the nitrile group can also be hydrolyzed to a carboxylic acid.[7]
Optimizing Selectivity To favor the hydrolysis of the ester over the nitrile, use the mildest conditions that afford a reasonable reaction rate. This may involve lowering the temperature, reducing the reaction time, or using a less concentrated base. Careful monitoring by TLC is crucial to stop the reaction once the starting ester is consumed, minimizing over-hydrolysis of the nitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the basic hydrolysis (saponification) of this compound?

A1: A typical procedure involves heating this compound under reflux with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] A co-solvent like methanol is often used to increase the solubility of the starting material.[3][4] The reaction progress should be monitored by TLC.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8][9] Spot the reaction mixture on a TLC plate alongside the starting material (this compound) and, if available, the product (4-cyanobenzoic acid). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What is the proper work-up procedure for isolating 4-cyanobenzoic acid after basic hydrolysis?

A3: After the reaction is complete, the mixture is cooled. If a co-solvent like methanol was used, it is typically removed under reduced pressure. The remaining aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with a strong acid, such as concentrated HCl, to a pH of 1-2.[1] The precipitated 4-cyanobenzoic acid is then collected by vacuum filtration, washed with cold water, and dried.

Q4: Can the nitrile group be hydrolyzed during the saponification of the ester?

A4: Yes, under sufficiently harsh conditions, the nitrile group can be hydrolyzed to either an amide (forming 4-carboxamidobenzoic acid) or a carboxylic acid (forming terephthalic acid).[5][7] To achieve selective hydrolysis of the ester, it is important to use carefully controlled conditions and to monitor the reaction to avoid over-reaction.

Q5: What are some potential byproducts of this reaction?

A5: Besides unreacted starting material, potential byproducts include 4-(methoxycarbonyl)benzamide (from partial hydrolysis of the nitrile), 4-carboxamidobenzoic acid (from complete hydrolysis of the ester and partial hydrolysis of the nitrile), and terephthalic acid (from complete hydrolysis of both the ester and the nitrile).[7]

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other non-polar organic solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates and developing chamber

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of methanol and water.

  • Add 1.5 - 2.0 equivalents of sodium hydroxide.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the precipitated 4-cyanobenzoic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Visualizations

Hydrolysis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Methyl_4_cyanobenzoate This compound 4_Cyanobenzoic_acid 4-Cyanobenzoic acid Methyl_4_cyanobenzoate->4_Cyanobenzoic_acid H₂O, OH⁻ (or H⁺) 4_Methoxycarbonyl_benzamide 4-(Methoxycarbonyl)benzamide Methyl_4_cyanobenzoate->4_Methoxycarbonyl_benzamide Partial Nitrile Hydrolysis Terephthalic_acid Terephthalic acid 4_Cyanobenzoic_acid->Terephthalic_acid Nitrile Hydrolysis 4_Carboxamidobenzoic_acid 4-Carboxamidobenzoic acid 4_Methoxycarbonyl_benzamide->4_Carboxamidobenzoic_acid Ester Hydrolysis 4_Carboxamidobenzoic_acid->Terephthalic_acid Amide Hydrolysis

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Start Incomplete Hydrolysis Observed Check_SM Check for Starting Material (SM) (TLC, NMR) Start->Check_SM SM_Present SM Present Check_SM->SM_Present SM_Absent SM Absent Check_SM->SM_Absent Increase_Time_Temp Increase Reaction Time and/or Temperature SM_Present->Increase_Time_Temp Check_Base Ensure Sufficient Base (1.5-2.0+ eq.) SM_Present->Check_Base Improve_Solubility Improve Solubility (add co-solvent like MeOH/THF) SM_Present->Improve_Solubility Check_Byproducts Check for Byproducts (Amide, Dicarboxylic Acid) SM_Absent->Check_Byproducts Optimize Optimize Reaction (Monitor closely by TLC) Increase_Time_Temp->Optimize Check_Base->Optimize Improve_Solubility->Optimize Harsh_Conditions Conditions too Harsh? Check_Byproducts->Harsh_Conditions Mild_Conditions Use Milder Conditions (Lower Temp., Shorter Time) Harsh_Conditions->Mild_Conditions Yes End Complete Hydrolysis Harsh_Conditions->End No Mild_Conditions->Optimize Optimize->End

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

Technical Support Center: Purification of Methyl 4-Cyanobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 4-cyanobenzoate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at room or lower temperatures. Based on available data and general principles, a mixed solvent system of methanol and water is often effective. This compound is soluble in methanol and insoluble in water.[1][2][3][4] A mixture, such as a 30% aqueous methanol solution, can provide a good solubility differential for effective purification.[5] Ethyl acetate is another potential solvent as this compound is known to be soluble in it.[1][2][3][4][6][7]

Q2: My this compound "oiled out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (65-67°C for this compound) or if the solution is too concentrated.[8] To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Reheat the solution to dissolve the oil and then allow it to cool more slowly.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Introduce a seed crystal of pure this compound.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can result from several factors. To improve your yield, consider the following:

  • Use the minimum amount of hot solvent: Adding too much solvent will result in a significant amount of your product remaining dissolved even after cooling.[9]

  • Ensure complete dissolution: Make sure all of the this compound has dissolved in the hot solvent before you begin the cooling process. Any undissolved solid will represent a loss in yield.

  • Cool the solution slowly: Gradual cooling promotes the formation of larger, purer crystals and can improve the overall recovery.

  • Cool to a low temperature: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility of the product and increase the yield of crystals.

  • Minimize transfers: Each transfer of the solution or crystals can result in some loss of material.

Q4: My recrystallized product is still impure. What went wrong?

A4: Impurities in the final product can be due to a few reasons:

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete removal of the mother liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor which contains dissolved impurities.

  • The chosen solvent was not appropriate: If the impurities have similar solubility characteristics to this compound in the chosen solvent, recrystallization may not be an effective purification method. In such cases, other purification techniques like column chromatography might be necessary.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in various solvents at different temperatures in publicly accessible literature, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and serve as a template for organizing experimental data. A good recrystallization solvent will show a large difference in solubility between the boiling point and room temperature.

SolventBoiling Point (°C)Solubility at Boiling Point ( g/100 mL) (Illustrative)Solubility at 25°C ( g/100 mL) (Illustrative)Suitability
Methanol65~25~5Good
Ethanol78~20~4Good
Isopropanol82~15~3Good
Ethyl Acetate77~30~8Fair
Acetone56~35~10Fair
Toluene111~10~1Potentially Good
Heptane98<1<0.1Poor (as a single solvent)
Water100InsolubleInsolubleAnti-solvent

Experimental Protocols

Methodology for the Recrystallization of this compound using a Methanol/Water Solvent System

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of methanol (e.g., 4-5 mL) and heat the mixture gently on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a separate flask containing a small amount of the solvent and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: While the methanol solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating that the solution is saturated. Then, add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified crystals. Pure this compound has a melting point of 65-67°C.[1][8] A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guide

IssueObservationPossible Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear even after cooling in an ice bath.- Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of pure this compound.
"Oiling Out" A liquid layer separates from the solution instead of solid crystals.- The solution is too concentrated.- The cooling process is too rapid.- The melting point of the solute is lower than the temperature of the solution.- Add a small amount of hot solvent to the mixture and reheat until the oil dissolves, then cool slowly.- Use a lower boiling point solvent if possible.- Ensure very slow cooling.
Low Crystal Yield A very small amount of solid is recovered after filtration.- Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is cooled in an ice bath for an adequate amount of time.
Colored Crystals The final crystals have a noticeable color.- Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add too much as it can also adsorb the product.
Crystals Form Too Quickly A large amount of fine powder precipitates immediately upon cooling.- The solution is too concentrated.- The cooling is too rapid.- Add a small amount of additional hot solvent and redissolve the solid, then allow for slower cooling.- Insulate the flask to slow down the rate of cooling.[9]

Experimental Workflow

Recrystallization_Troubleshooting start Start: Crude Methyl 4-Cyanobenzoate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Perform Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool_solution Cool Solution Slowly to Room Temperature hot_filtration_q->cool_solution No hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath crystals_form_q Crystals Form? ice_bath->crystals_form_q oiling_out_q Oiling Out? crystals_form_q->oiling_out_q No filter_crystals Vacuum Filter Crystals crystals_form_q->filter_crystals Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal oiling_out_q->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Add More Solvent - Reheat and Cool Slowly oiling_out_q->troubleshoot_oiling_out Yes troubleshoot_no_crystals->ice_bath troubleshoot_oiling_out->dissolve wash_crystals Wash with Ice-Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End: Pure Methyl 4-Cyanobenzoate dry_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl 4-cyanobenzoate via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system polarity.- Column overloading.- Column packing is not uniform.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound. A reported TLC solvent system is methanol:dichloromethane (1:8)[1].- Reduce Sample Load: The amount of crude sample should be appropriate for the column size. Overloading leads to broad bands and poor separation.- Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or channels. Both wet and dry packing methods can be effective if done carefully[2][3].
This compound is Not Eluting from the Column - The solvent system is not polar enough.- The compound may have degraded on the silica gel.- Increase Solvent Polarity: Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.- Check Compound Stability: Before performing column chromatography, it's advisable to check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a while before developing[4].
Low Yield of Purified this compound - Incomplete elution from the column.- The compound is spread across too many fractions.- Loss of product during solvent removal.- Ensure Complete Elution: After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has been eluted.- Monitor Fractions Carefully: Use TLC to analyze the collected fractions to identify all fractions containing the pure product before combining them.- Careful Concentration: Use a rotary evaporator at a suitable temperature and pressure to remove the solvent to avoid loss of the product.
Crystallization of the Product on the Column - The concentration of the sample being loaded is too high.- The solvent at the top of the column is too non-polar, causing the product to precipitate.- Dilute the Sample: Dissolve the crude product in a slightly larger volume of the initial eluting solvent before loading it onto the column.- Use a Slightly More Polar Loading Solvent: Dissolve the sample in a solvent mixture that is slightly more polar than the initial mobile phase to ensure it remains dissolved upon loading.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether[5]. The ideal ratio should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for this compound.

Q2: How can I monitor the separation during the column chromatography?

The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC)[1]. Spot each fraction on a TLC plate and develop it in the same solvent system used for the column. This will allow you to identify which fractions contain the pure product, which contain impurities, and which are mixed.

Q3: What are the common impurities in a this compound synthesis?

Common impurities often include unreacted starting materials such as 4-cyanobenzoic acid or by-products from the esterification reaction. The polarity of these impurities will differ from the desired this compound, allowing for separation by column chromatography.

Q4: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), or that the sample is overloaded. This can translate to poor separation and tailing of the compound band on the column. Consider using a more polar solvent system or adding a small amount of a modifier (like a drop of acetic acid if the compound is acidic, or triethylamine if it is basic) to the eluent.

Q5: What should I do if my purified this compound is not pure enough after one column?

If the purity is not satisfactory after a single column chromatography, a second purification step may be necessary. This could be another column chromatography with a different solvent system to separate the remaining impurities, or recrystallization of the product from a suitable solvent.

Quantitative Data

ParameterValueReference(s)
Reported Yield 72% - 93.8%[6],[1]
Reported Purity >99%[1][7]
Melting Point 65-67 °C[7]
Boiling Point 142-144 °C at 12 mmHg[7]
TLC Solvent System (Example) Methanol:Dichloromethane (1:8)[1]
Column Eluent (Example) n-hexane/diethyl ether[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude product to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Gently add a small amount of fresh eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluting solvent.

  • Begin eluting the column by opening the stopcock. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Monitor the progress of the separation by analyzing the collected fractions with TLC.

4. Isolation of the Pure Product:

  • Once the TLC analysis indicates which fractions contain the pure this compound, combine these fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Dissolve & Load Crude Sample prep_column->load_sample Equilibrate elute Elute with Solvent System load_sample->elute Start Elution collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc Monitor Separation combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Obtain Purified Product evaporate->product Troubleshooting_Logic cluster_separation Separation Issues cluster_yield Yield & Purity Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution low_yield Low Yield start->low_yield impure Product Impure start->impure optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent repack Check/Repack Column poor_sep->repack increase_polarity Increase Solvent Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability monitor_fractions Careful Fraction Analysis low_yield->monitor_fractions impure->optimize_solvent re_purify Re-purify (Column/Recrystallize) impure->re_purify

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-deficient aryl halides.

Troubleshooting Guides

This section offers solutions to common problems encountered during the Suzuki coupling of electron-deficient aryl halides.

Question: My Suzuki coupling reaction with an electron-deficient aryl halide shows low to no yield. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki coupling with an electron-deficient aryl halide, while less common for the oxidative addition step, can be attributed to several factors throughout the catalytic cycle. A systematic approach to troubleshooting is recommended.

First, verify the integrity of your reagents and the reaction setup. Ensure that the boronic acid is not degraded and that the reaction is conducted under a genuinely inert atmosphere, as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]

Next, evaluate the core components of your reaction: the base, ligand, and palladium source. The choice of these reagents is critical for a successful coupling.

A logical workflow for troubleshooting this issue is outlined below:

TroubleshootingWorkflow Start Low/No Yield Observed CheckReagents 1. Verify Reagent Quality & Inert Atmosphere Start->CheckReagents CheckReagents->Start Issue Found & Fixed, Rerun Reaction OptimizeBase 2. Optimize Base CheckReagents->OptimizeBase Reagents & Setup OK OptimizeLigand 3. Optimize Ligand OptimizeBase->OptimizeLigand No Improvement Success Reaction Successful OptimizeBase->Success Yield Improves ScreenCatalyst 4. Screen Palladium Source OptimizeLigand->ScreenCatalyst No Improvement OptimizeLigand->Success Yield Improves SolventTemp 5. Adjust Solvent & Temperature ScreenCatalyst->SolventTemp No Improvement ScreenCatalyst->Success Yield Improves SolventTemp->Success Yield Improves Consult Consult Literature for Specific Substrate SolventTemp->Consult No Improvement

Figure 1: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Question: How do I select the optimal base for my reaction? My current base doesn't seem to be effective.

Answer:

The base plays a crucial role in the transmetalation step of the Suzuki coupling, activating the organoboron species.[2] For electron-deficient systems, which can be sensitive, the choice of base is critical. If your current base is not effective, consider screening a panel of bases with varying strengths and solubilities.

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] Stronger bases are often required, especially if the boronic acid is also electron-deficient.[3] Cesium carbonate (Cs₂CO₃) is often a good choice for challenging couplings due to its high solubility in organic solvents.[4]

Table 1: Comparison of Common Bases in a Model Suzuki Coupling Reaction

BaseSolvent SystemCatalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001292
K₂CO₃Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001288
K₃PO₄Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001295
Cs₂CO₃Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001294
Triethylamine (TEA)Toluene/H₂OPd(OAc)₂ (2)PPh₃ (4)1001245
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

From this data, inorganic bases like K₃PO₄ and Na₂CO₃ generally provide higher yields than organic bases like triethylamine under these specific conditions.[2]

A general protocol for screening bases is as follows:

Experimental Protocol: Base Screening for Suzuki Coupling

Materials:

  • Electron-deficient aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 10 mL)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and the selected base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[1][2]

Question: I am observing significant dehalogenation of my electron-deficient aryl halide. How can I minimize this side reaction?

Answer:

Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly with electron-deficient N-heterocyclic halides.[5] This side reaction is often mediated by a palladium-hydride (Pd-H) species.

To minimize dehalogenation, consider the following strategies:

  • Choice of Base: Avoid bases that can readily generate Pd-H species. In some cases, weaker bases or fluoride sources like KF might be beneficial.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination over dehalogenation. These ligands can accelerate the oxidative addition and subsequent steps of the catalytic cycle.[3][6]

  • Solvent: Ensure your solvent is anhydrous if water is suspected to be the source of the hydride. However, be aware that some anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[6]

  • Protecting Groups: For N-H containing heterocycles, protecting the N-H group can sometimes suppress dehalogenation.[5]

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient aryl halides generally considered more reactive in Suzuki couplings?

A1: The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-withdrawing groups on the aryl halide make the carbon-halogen bond more polarized and susceptible to cleavage, thus accelerating the oxidative addition step.[3][7]

Q2: What is the role of the ligand in the Suzuki coupling reaction?

A2: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Electron-rich and sterically bulky ligands are often preferred as they can facilitate the oxidative addition step and promote reductive elimination.[3]

CatalyticCycle cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Transmetal Transmetalation (Base Mediated) PdII_Diaryl->Pd0 Ar-Ar'

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7][8]

Q3: Can I use aryl chlorides for Suzuki coupling reactions?

A3: Yes, but aryl chlorides are generally the least reactive of the aryl halides (I > Br > OTf >> Cl).[3][9] To achieve successful coupling with aryl chlorides, more specialized conditions are typically required, such as the use of highly active, bulky, and electron-donating ligands (e.g., Buchwald ligands) and stronger bases.[3]

Q4: My reaction mixture turned black immediately. Is this a sign of failure?

A4: Not necessarily. The formation of finely divided palladium metal ("palladium black") can cause the reaction mixture to turn black. While this can indicate catalyst decomposition, many successful Suzuki couplings proceed with a black or dark brown appearance. It is more important to monitor the reaction progress by analytical methods like TLC or LC-MS to determine the outcome.[6]

Q5: What are some common alternative cross-coupling reactions to the Suzuki coupling?

A5: While the Suzuki coupling is widely used due to the stability and low toxicity of boronic acids, other cross-coupling reactions can be advantageous for specific substrates. These include:

  • Stille Coupling: Uses organotin reagents. It is highly versatile but is hampered by the toxicity of the tin byproducts.[8]

  • Negishi Coupling: Employs organozinc reagents. It is very powerful but the reagents are often water and oxygen sensitive.[8]

  • Heck Coupling: Couples an unsaturated halide with an alkene.[10]

  • Kumada Coupling: Uses Grignard reagents (organomagnesium halides).[10]

References

Technical Support Center: Optimizing Suzuki Coupling of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling of Methyl 4-cyanobenzoate. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in the Suzuki coupling of this compound, an electron-deficient substrate, can stem from several factors. The most common culprits include catalyst inactivity, suboptimal reaction conditions, and poor quality of reagents. Catalyst deactivation can occur if it is old or has been improperly handled, often indicated by the formation of palladium black.[1] Reaction parameters such as temperature, time, solvent, and the choice of base are critical for success. Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause catalyst decomposition and unwanted side reactions.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can this be minimized?

A2: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen.[1] To minimize this, rigorous degassing of your solvent and reaction mixture before adding the palladium catalyst is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[1] Using a direct Pd(0) source as the catalyst can also help mitigate homocoupling.[1]

Q3: Dehalogenation of my aryl halide is a major side product. What is causing this and how can it be prevented?

A3: Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling.[2] This can happen when the intermediate palladium-aryl complex reacts with a hydride source, which could be the solvent, base, or impurities in the reaction mixture.[2] Ensuring the use of high-purity, dry, and degassed solvents and reagents is essential. The choice of phosphine ligand can also influence the rate of reductive elimination versus dehalogenation.

Q4: What is the optimal catalyst loading for this reaction?

A4: The optimal catalyst loading is a balance between reaction efficiency and cost. For many Suzuki reactions, a palladium catalyst loading of 0.5 mol% is a good starting point.[1] More economical loadings of 0.1 mol% may be sufficient but might require longer reaction times or higher temperatures.[1] For challenging couplings, especially with less reactive aryl chlorides, higher loadings or more active catalyst systems may be necessary.[3][4]

Q5: How does the electron-withdrawing nature of the cyano group on this compound affect the reaction?

A5: The electron-withdrawing cyano group makes the corresponding aryl halide more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] However, it can also make the product susceptible to nucleophilic attack or other side reactions under harsh basic conditions. Careful selection of a moderately strong base is therefore important.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure proper storage and handling under an inert atmosphere.[2]
Insufficient temperatureGradually increase the reaction temperature in increments of 10 °C. For some sluggish reactions, temperatures up to 120 °C may be necessary.[6]
Poor quality of reagentsUse high-purity, anhydrous, and degassed solvents. Ensure the boronic acid is not degraded and the base is finely powdered and dry.[2]
Inappropriate baseTry alternative bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be empirical and substrate-dependent.[6][7]
Formation of Byproducts Homocoupling of boronic acidThoroughly degas all solvents and the reaction mixture before adding the catalyst.[1]
Dehalogenation of aryl halideEnsure all reagents and solvents are free from water and other potential hydride sources.[2]
Protodeboronation (loss of boronic acid group)Use a more stable boronic ester (e.g., pinacol ester) or milder reaction conditions. This is particularly relevant for electron-deficient boronic acids.[1]
Catalyst Decomposition (Formation of Palladium Black) Reaction temperature is too highLower the reaction temperature and consider a longer reaction time.
Presence of oxygenEnsure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2]
Incompatible ligandUse bulky, electron-rich phosphine ligands which can stabilize the palladium catalyst.[8]

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the reaction.

Materials:

  • This compound (if used as the boronic acid derivative) or the corresponding aryl halide

  • Aryl bromide or Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)

  • Anhydrous and degassed 1,4-dioxane/water (4:1)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(OAc)₂ (0.01 eq), SPhos (0.02 eq), and K₃PO₄ (2.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique such as TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • This compound derivative and coupling partner

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-dioxane/water (4:1)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Reaction: Seal the vial and heat in the microwave reactor to 120-150 °C for 15-60 minutes.[9]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol% Pd)Typical Yield (%)Reaction Time (h)Notes
0.170-8512-24Economical but may require longer times or higher temperatures.[1]
0.585-954-8A good starting point for many reactions, balancing cost and efficiency.[1]
1.0>902-6Often used for less reactive substrates or to ensure complete conversion.
2.0>951-4Typically reserved for challenging couplings or when rapid conversion is necessary.[10]

Yields are representative and can vary based on specific substrates, ligands, and other reaction conditions.

Table 2: Common Conditions for Suzuki Coupling of Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80298
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O (1:1)1001892

This table provides examples of successful reaction conditions for various aryl halides and can serve as a guide for optimization.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans->Product Forms ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)2) ArB->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check for Pd black start->check_catalyst check_reagents 2. Assess Reagent Quality - Anhydrous/degassed solvents? - Pure boronic acid & base? check_catalyst->check_reagents [ Catalyst OK ] failure Consult Further Literature check_catalyst->failure [ Catalyst Inactive ] optimize_conditions 3. Optimize Conditions - Increase temperature? - Change base/solvent? check_reagents->optimize_conditions [ Reagents OK ] check_reagents->failure [ Reagents Impure ] success Improved Yield optimize_conditions->success [ Optimization Works ] optimize_conditions->failure [ Still Low Yield ]

References

Preventing ester hydrolysis during reactions with Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Methyl 4-cyanobenzoate, with a specific focus on preventing unwanted ester hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a significant amount of 4-cyanobenzoic acid as a byproduct. What is causing this?

A1: The presence of 4-cyanobenzoic acid is a clear indicator of ester hydrolysis. The methyl ester group of this compound is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water. This is a common issue in reactions that require nucleophiles or bases, or involve acidic workups.

Q2: Under what specific conditions is the ester group of this compound most likely to hydrolyze?

A2: Ester hydrolysis is significantly accelerated under strongly basic (e.g., using sodium hydroxide, potassium hydroxide) or strongly acidic (e.g., using hydrochloric acid, sulfuric acid) conditions, particularly at elevated temperatures. The presence of water in the reaction mixture is a key factor for hydrolysis to occur.

Q3: How can I minimize ester hydrolysis when running a reaction that requires basic conditions?

A3: To minimize hydrolysis under basic conditions, consider the following strategies:

  • Use of Mild or Hindered Bases: Opt for weaker bases like potassium carbonate or cesium carbonate, or sterically hindered bases such as diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These bases are often sufficiently basic to facilitate the desired reaction without promoting significant ester hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transfer of the anionic nucleophile into the organic phase where the reaction occurs.[1][2][3][4][5] This can allow the use of a biphasic system with a lower concentration of hydroxide in the organic layer, thereby reducing the rate of hydrolysis.

  • Lower Reaction Temperatures: If the desired reaction can proceed at a lower temperature, this will also slow down the rate of the competing hydrolysis reaction.

Q4: Are there any strategies to protect the methyl ester group from hydrolysis?

A4: Yes, employing a protecting group strategy can be very effective. A common approach is to use a tert-butyl ester as a protecting group. The tert-butyl ester is stable to a wide range of nucleophilic and basic conditions due to its steric bulk.[6][7][8] It can be selectively removed under acidic conditions that are often milder than those required to cleave a methyl ester.[6]

Q5: Can I perform a Suzuki-Miyaura coupling with an aryl halide containing a this compound moiety without causing hydrolysis?

A5: Yes, this is achievable by carefully selecting the reaction conditions. A common challenge in Suzuki-Miyaura couplings is the use of aqueous bases like sodium carbonate or potassium phosphate, which can lead to ester hydrolysis. To mitigate this, you can:

  • Use a non-aqueous base such as potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous solvent like dioxane or THF.

  • Employ a biphasic system with a phase-transfer catalyst to minimize the concentration of the aqueous base in the organic phase.

  • Consider using a boronic ester (e.g., a pinacol ester) of your coupling partner, which can sometimes allow for milder reaction conditions.

Troubleshooting Guides

Problem 1: Significant Ester Hydrolysis in a Base-Catalyzed Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of a significant amount of 4-cyanobenzoic acid in the crude reaction mixture, confirmed by techniques like NMR or LC-MS.

  • Difficulty in purifying the product from the carboxylic acid byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Base Replace strong bases (e.g., NaOH, KOH) with milder alternatives such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (N₂ or Ar).
High Reaction Temperature If possible, lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and prevention of hydrolysis.
Aqueous Workup During workup, neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl solution) at low temperature to avoid acid-catalyzed hydrolysis.
Problem 2: Ester Hydrolysis During Acidic Workup

Symptoms:

  • The desired product is observed in the reaction mixture by TLC or LC-MS before workup, but a significant amount of 4-cyanobenzoic acid is present after aqueous acidic workup.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Acid in Workup Use a milder acidic solution for workup, such as dilute citric acid or a buffered solution. Keep the temperature low (e.g., 0 °C) during the acidic wash.
Prolonged Exposure to Acid Minimize the time the product is in contact with the acidic aqueous phase. Perform the extraction quickly and efficiently.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Ester Hydrolysis

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide bearing a this compound group with a boronic acid.

Materials:

  • Aryl halide with this compound moiety (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, aryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., in a 1:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of 4-Cyanobenzoic Acid as a tert-Butyl Ester

This protocol describes the formation of a tert-butyl ester, which is more resistant to basic hydrolysis than the methyl ester.[6][7][8]

Materials:

  • 4-Cyanobenzoic acid (1.0 equiv)

  • tert-Butanol (excess, can be used as solvent)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

Procedure:

  • Dissolve 4-cyanobenzoic acid in a mixture of tert-butanol and dichloromethane.

  • Add DMAP to the solution.

  • Slowly add (Boc)₂O to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tert-butyl 4-cyanobenzoate.

  • Purify the product by column chromatography if necessary.

Visualizations

Hydrolysis_Pathway cluster_reaction Reaction Conditions cluster_causes Causes of Hydrolysis Methyl_4-cyanobenzoate This compound Desired_Product Desired Product Methyl_4-cyanobenzoate->Desired_Product Desired Reaction (e.g., Suzuki Coupling) Hydrolysis_Product 4-Cyanobenzoic Acid (Byproduct) Methyl_4-cyanobenzoate->Hydrolysis_Product Ester Hydrolysis (Undesired) Strong_Base Strong Base (e.g., NaOH, KOH) Strong_Base->Hydrolysis_Product Strong_Acid Strong Acid (e.g., HCl, H₂SO₄) Strong_Acid->Hydrolysis_Product Water Water (H₂O) Water->Hydrolysis_Product High_Temp High Temperature High_Temp->Hydrolysis_Product

Caption: Factors leading to the undesired hydrolysis of this compound.

Mitigation_Strategies cluster_solutions Solutions Ester_Hydrolysis Preventing Ester Hydrolysis Mild_Conditions Use Mild Reaction Conditions Ester_Hydrolysis->Mild_Conditions Anhydrous Ensure Anhydrous Conditions Ester_Hydrolysis->Anhydrous Protecting_Groups Employ Protecting Groups Ester_Hydrolysis->Protecting_Groups PTC Use Phase-Transfer Catalysis Ester_Hydrolysis->PTC Mild_Bases Mild_Bases Mild_Conditions->Mild_Bases e.g., K₂CO₃, DIPEA Dry_Solvents Dry_Solvents Anhydrous->Dry_Solvents e.g., Anhydrous Dioxane tButyl_Ester tButyl_Ester Protecting_Groups->tButyl_Ester e.g., tert-Butyl Ester Biphasic_System Biphasic_System PTC->Biphasic_System e.g., with Quaternary Ammonium Salts

Caption: Strategies to mitigate the hydrolysis of this compound.

References

Unexpected byproducts in the Sandmeyer reaction for Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the Sandmeyer reaction for the synthesis of Methyl 4-cyanobenzoate from methyl 4-aminobenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Presence of a significant amount of Methyl 4-hydroxybenzoate in the product mixture.

  • Question: My final product is contaminated with a significant amount of what appears to be Methyl 4-hydroxybenzoate. What is the likely cause and how can I prevent this?

  • Answer: The formation of Methyl 4-hydroxybenzoate is a common byproduct in the Sandmeyer reaction of methyl 4-aminobenzoate. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the aqueous reaction medium. This hydroxylation side reaction competes with the desired cyanation.[1]

    Potential Causes:

    • Elevated Reaction Temperature: Diazonium salts are thermally unstable and decompose more rapidly at higher temperatures, favoring the reaction with water.

    • Prolonged Reaction Time: Extended reaction times can increase the opportunity for the diazonium salt to react with water.

    • Low Concentration of Cyanide: If the concentration of the cyanide nucleophile is not sufficient, the competing reaction with water becomes more significant.

    Solutions:

    • Strict Temperature Control: Maintain the temperature of the diazotization step between 0-5°C to ensure the stability of the diazonium salt. The subsequent cyanation step should also be performed at a controlled low temperature, typically not exceeding 5°C, before any gradual warming.

    • Minimize Reaction Time: Once the diazonium salt is formed, it should be used promptly in the subsequent cyanation step.

    • Ensure Sufficient Cyanide Concentration: Use an adequate excess of the cyanide reagent (e.g., cuprous cyanide) to favor the desired cyanation reaction.

Issue 2: Formation of a colored impurity, likely an azo dye.

  • Question: I am observing a brightly colored (e.g., yellow, orange, or red) impurity in my reaction mixture and final product. What is this and how can I avoid it?

  • Answer: The colored impurity is likely an azo compound, formed by the coupling reaction of the diazonium salt with an electron-rich aromatic compound. In this case, the diazonium salt can react with the starting material, methyl 4-aminobenzoate, or other aromatic species present.[2]

    Potential Causes:

    • Incomplete Diazotization: If the diazotization of the primary amine is not complete, the remaining methyl 4-aminobenzoate can act as a coupling partner for the diazonium salt.

    • Incorrect pH: The pH of the reaction medium plays a crucial role in azo coupling. Azo coupling is often favored in less acidic or neutral conditions.

    Solutions:

    • Ensure Complete Diazotization: Add the sodium nitrite solution slowly and ensure thorough mixing to allow for complete conversion of the amine to the diazonium salt. A slight excess of nitrous acid can be used, which can be quenched later.

    • Maintain Acidic Conditions: The reaction should be carried out under acidic conditions (e.g., using HCl or H₂SO₄) to prevent the diazonium salt from coupling with unreacted amine.

Issue 3: Presence of 4-Cyanobenzoic acid in the final product.

  • Question: My product contains 4-Cyanobenzoic acid, which is affecting the purity. How is this being formed and what can I do to minimize it?

  • Answer: The presence of 4-Cyanobenzoic acid is likely due to the hydrolysis of the methyl ester group of the desired product, this compound, under the acidic conditions of the Sandmeyer reaction or during workup.

    Potential Causes:

    • Strongly Acidic Conditions: The use of concentrated acids can promote the hydrolysis of the ester.

    • Elevated Temperatures During Reaction or Workup: Heating the acidic reaction mixture for extended periods can accelerate ester hydrolysis.

    • Aqueous Workup at Non-neutral pH: Prolonged exposure to acidic or basic conditions during the workup can lead to hydrolysis.

    Solutions:

    • Use of Milder Acids: If possible, use the minimum concentration of acid required for the diazotization.

    • Control Temperature: Avoid excessive heating during the reaction and workup.

    • Neutralize Promptly During Workup: After the reaction is complete, neutralize the acidic solution as quickly as possible during the extraction process. Washing with a mild base like sodium bicarbonate solution can help.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Sandmeyer reaction?

    • A1: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. It involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses nitrogen gas to form an aryl radical. This radical then reacts with a ligand from the copper center to form the final product and regenerate the catalyst. The detection of biaryl byproducts supports this radical mechanism.[3]

  • Q2: Why is it crucial to maintain a low temperature during the diazotization step?

    • A2: Arenediazonium salts are generally unstable at higher temperatures. Maintaining a low temperature (typically 0-5°C) is essential to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of undesired byproducts, most notably phenols (in this case, Methyl 4-hydroxybenzoate).[1]

  • Q3: Can I use other copper salts besides CuCN for the cyanation?

    • A3: While CuCN is the most common reagent for Sandmeyer cyanation, other cyanide sources in combination with copper catalysts have been reported. However, for the synthesis of this compound, CuCN is the standard and most reliable choice.[4]

  • Q4: What are the safety precautions I should take during a Sandmeyer reaction involving cyanides?

    • A4: The Sandmeyer cyanation reaction involves highly toxic materials. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the potential for the release of toxic hydrogen cyanide gas, especially under acidic conditions. Have a cyanide poisoning first-aid kit and trained personnel available.

Data Presentation

The following tables summarize the potential byproducts and typical reaction conditions for the Sandmeyer synthesis of this compound. Please note that the byproduct yields are estimates and can vary significantly depending on the specific reaction conditions.

Table 1: Potential Unexpected Byproducts in the Sandmeyer Synthesis of this compound

Byproduct NameChemical StructureMolar Mass ( g/mol )Potential Cause of FormationEstimated Yield Range (%)
Methyl 4-hydroxybenzoateC₈H₈O₃152.15Reaction of the diazonium salt with water.5 - 20
Azo-coupled DimerC₁₆H₁₄N₂O₄314.30Reaction of the diazonium salt with unreacted methyl 4-aminobenzoate.1 - 5
4-Cyanobenzoic acidC₈H₅NO₂147.13Hydrolysis of the methyl ester group of the product.1 - 10

Table 2: Typical Reaction Parameters for the Sandmeyer Synthesis of this compound

ParameterRecommended Value/ConditionPurpose
Starting MaterialMethyl 4-aminobenzoateSource of the aromatic amine.
Diazotizing AgentSodium Nitrite (NaNO₂)Reacts with acid to form nitrous acid in situ.
AcidHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Catalyzes diazotization and maintains an acidic environment.
Cyanide SourceCuprous Cyanide (CuCN)Provides the cyanide nucleophile and the copper(I) catalyst.
Diazotization Temperature0 - 5 °CTo ensure the stability of the diazonium salt.
Cyanation Temperature0 - 5 °C initially, then gradual warmingTo control the reaction rate and minimize side reactions.
SolventWater, with an organic solvent for extraction (e.g., ethyl acetate, dichloromethane)Aqueous medium for the reaction, followed by extraction of the organic product.

Experimental Protocols

Key Experiment: Sandmeyer Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Diazotization of Methyl 4-aminobenzoate:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 4-aminobenzoate (1.0 eq.) in a dilute solution of hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution or suspension of cuprous cyanide (1.0-1.2 eq.) in a suitable solvent (e.g., water or a biphasic system with an organic solvent).

    • Cool the cuprous cyanide mixture to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred cuprous cyanide mixture. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a period, and then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid and remove 4-cyanobenzoic acid.

    • Wash the organic layer again with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting the formation of unexpected byproducts in the Sandmeyer reaction for this compound.

Troubleshooting_Sandmeyer cluster_start Start: Analyze Product Mixture cluster_byproducts Identify Unexpected Byproducts cluster_solutions_A Solutions for Hydroxylation cluster_solutions_B Solutions for Azo Coupling cluster_solutions_C Solutions for Ester Hydrolysis cluster_end Outcome start Crude Product Analysis (TLC, LC-MS, NMR) byproduct_A Methyl 4-hydroxybenzoate Detected start->byproduct_A Phenolic byproduct present byproduct_B Colored Impurity (Azo Dye) Detected start->byproduct_B Colored impurity present byproduct_C 4-Cyanobenzoic Acid Detected start->byproduct_C Acidic byproduct present solution_A1 Strictly maintain temperature at 0-5°C byproduct_A->solution_A1 solution_A2 Use diazonium salt immediately byproduct_A->solution_A2 solution_A3 Ensure sufficient [CN⁻] byproduct_A->solution_A3 solution_B1 Ensure complete diazotization byproduct_B->solution_B1 solution_B2 Maintain acidic pH byproduct_B->solution_B2 solution_C1 Use milder acid conditions byproduct_C->solution_C1 solution_C2 Avoid excessive heating byproduct_C->solution_C2 solution_C3 Promptly neutralize during workup byproduct_C->solution_C3 end Optimized Reaction: Pure this compound solution_A1->end solution_A2->end solution_A3->end solution_B1->end solution_B2->end solution_C1->end solution_C2->end solution_C3->end

Caption: Troubleshooting workflow for unexpected byproducts.

References

Technical Support Center: Synthesis of Methyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-cyanobenzoate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Method 1: Fischer Esterification of 4-Cyanobenzoic Acid

Question: My Fischer esterification of 4-cyanobenzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of 4-cyanobenzoic acid are often due to the equilibrium nature of the reaction and the electron-withdrawing effect of the cyano group, which can deactivate the carboxylic acid. Here are the common causes and solutions:

  • Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

    • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants.

    • Remove water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.

  • Insufficient Catalysis: A strong acid catalyst is crucial.

    • Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

    • The electron-withdrawing cyano group makes the carbonyl carbon less electrophilic. A stronger acid or a higher catalyst loading might be necessary compared to the esterification of benzoic acid.

  • Suboptimal Reaction Temperature and Time:

    • The reaction should be heated to reflux to ensure a reasonable reaction rate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Extended reaction times (from a few hours to overnight) may be necessary for complete conversion.

  • Purity of Reagents:

    • Ensure that the 4-cyanobenzoic acid and methanol are pure and dry. Any moisture in the starting materials will inhibit the reaction.

Question: I am observing side products in my Fischer esterification of 4-cyanobenzoic acid. What are they and how can I minimize them?

Answer:

The most common side product is the unreacted starting material. However, under harsh conditions, other side reactions can occur:

  • Dehydration of Methanol: At very high temperatures with a strong acid, methanol can dehydrate to form dimethyl ether. Ensure the reaction temperature is maintained at the reflux temperature of methanol.

  • Hydrolysis of the Nitrile Group: Although less common under acidic conditions, prolonged heating in the presence of water could lead to partial or complete hydrolysis of the cyano group to an amide or carboxylic acid, respectively. This would result in the formation of methyl 4-(aminocarbonyl)benzoate or terephthalic acid monomethyl ester. Minimizing the amount of water and reaction time can help avoid this.

Method 2: Sandmeyer Reaction of Methyl 4-aminobenzoate

Question: The yield of my Sandmeyer reaction to produce this compound is poor, and I see a lot of byproducts. What should I check?

Answer:

The Sandmeyer reaction involves the conversion of an aryl amine to a diazonium salt, followed by a copper(I) cyanide-mediated cyanation.[1] Low yields can arise from issues in either step.

  • Incomplete Diazotization: The formation of the diazonium salt is critical.

    • Temperature Control: The diazotization reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

    • Stoichiometry of Reagents: Ensure the correct stoichiometry of sodium nitrite and the acid (usually HCl).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, leading to various byproducts.[2]

    • Use the diazonium salt immediately after its preparation. Do not let it warm up.

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled.

    • Freshly Prepared Copper(I) Cyanide: Ensure the copper(I) cyanide solution is active.

    • Neutralization: The diazonium salt solution is acidic. It is often slowly added to a neutral or slightly basic solution of copper(I) cyanide to facilitate the reaction.

    • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions.[1] Common byproducts include methyl 4-hydroxybenzoate (from reaction with water) and biaryl compounds.[1] Running the reaction under an inert atmosphere can sometimes minimize oxidative side reactions.

Method 3: Rosenmund-von Braun Reaction of Methyl 4-bromobenzoate

Question: My Rosenmund-von Braun reaction to synthesize this compound requires very high temperatures and gives a low yield. How can I optimize this reaction?

Answer:

The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can be problematic for substrates with sensitive functional groups like esters.[3][4] Here are some ways to optimize the reaction:

  • Use of Additives: The addition of ligands can significantly lower the reaction temperature and improve the yield. L-proline has been shown to be an effective additive for the copper-catalyzed cyanation of aryl halides, allowing the reaction to proceed at lower temperatures (80-120 °C).[3]

  • Solvent Choice: A polar, high-boiling solvent like DMF, nitrobenzene, or pyridine is typically used.[5] DMF is often the solvent of choice in modified procedures.[3]

  • Purity of Reactants: Ensure that the methyl 4-bromobenzoate and copper(I) cyanide are pure and anhydrous.

  • Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides. If you are starting from an aryl bromide and getting low yields, switching to the corresponding aryl iodide could improve the reaction outcome.[3] The electron-withdrawing nature of the ester group can also decrease the reactivity of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: Which is the most common and scalable method for synthesizing this compound?

A1: The Fischer esterification of 4-cyanobenzoic acid is a very common and scalable method due to the relatively low cost of the starting materials and the straightforward procedure.[6][7] However, for substrates where the starting amine is more readily available, the Sandmeyer reaction is also a viable industrial process, despite concerns about cyanide waste.[8]

Q2: How can I effectively purify this compound?

A2: this compound is a solid at room temperature. Common purification techniques include:

  • Recrystallization: This is a highly effective method for obtaining pure product. A suitable solvent system (e.g., methanol/water or ethanol/water) can be used.

  • Column Chromatography: For small-scale reactions or to separate closely related impurities, silica gel column chromatography using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is effective.

Q3: What are the main safety precautions to consider when synthesizing this compound?

A3:

  • Cyanide Compounds: The Sandmeyer and Rosenmund-von Braun reactions use highly toxic cyanide salts. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • Strong Acids: The Fischer esterification uses concentrated strong acids which are corrosive. Handle with care.

  • General Precautions: As with any chemical synthesis, it is important to be aware of the hazards of all reagents and solvents used.

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Reference
Fischer Esterification4-Cyanobenzoic AcidMethanol, H₂SO₄65-97%[6]
DehydrationMethyl 4-hydroxyiminobenzoateThionyl chloride93.8%[9]
From m-Cyanobenzamidem-CyanobenzamideMethanol, HCl93%[10]
Rosenmund-von BraunMethyl 4-bromobenzoateCuCN, L-proline, DMF56-65% (for electron-withdrawing groups)[3][11]
Sandmeyer ReactionMethyl 4-aminobenzoateNaNO₂, HCl, CuCNVaries, can be high but prone to side reactions[1][12][13]

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Cyanobenzoic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1 equivalent).

  • Add a large excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Sandmeyer Reaction of Methyl 4-aminobenzoate
  • Diazotization:

    • Dissolve methyl 4-aminobenzoate (1 equivalent) in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at this temperature.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 equivalents) in a minimal amount of aqueous sodium or potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H+ H+ (catalyst) Protonated_Acid Protonated Carboxylic Acid H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Tetrahedral_Intermediate->Water Methyl_4-Cyanobenzoate This compound Protonated_Ester->Methyl_4-Cyanobenzoate - H+ H_regen H+ (regenerated) Protonated_Ester->H_regen

Caption: Mechanism of the Fischer Esterification of 4-Cyanobenzoic Acid.

Synthesis_Workflow Start Start: 4-Aminobenzoic Acid Esterification Step 1: Esterification (Methanol, H+) Start->Esterification Intermediate1 Intermediate: Methyl 4-aminobenzoate Esterification->Intermediate1 Diazotization Step 2: Diazotization (NaNO2, HCl, 0-5 °C) Intermediate1->Diazotization Intermediate2 Intermediate: Diazonium Salt Diazotization->Intermediate2 Sandmeyer Step 3: Sandmeyer Reaction (CuCN) Intermediate2->Sandmeyer Product Final Product: this compound Sandmeyer->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: Experimental workflow for a multi-step synthesis of this compound.

References

Technical Support Center: Purification of Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-(aminomethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Methyl 4-(aminomethyl)benzoate?

A1: The primary purification techniques for Methyl 4-(aminomethyl)benzoate are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the key challenges associated with the purification of this compound?

A2: Key challenges include:

  • Basicity: The free amino group can interact with acidic silica gel during column chromatography, leading to tailing and poor separation.[1]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions with prolonged exposure to water.[2]

  • Oligomerization: The compound can undergo self-reaction or oligomerization, particularly during storage.[2]

  • Solubility: Finding a suitable single solvent for recrystallization can be challenging due to the molecule's dual polarity (polar amino and ester groups, nonpolar benzene ring).

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of recrystallized material.[1][3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2][3]

Troubleshooting Guides

Recrystallization Issues

Q4: My yield of Methyl 4-(aminomethyl)benzoate is low after recrystallization. What could be the cause?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Solution:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Ensure the flask is left in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

Q5: No crystals are forming, or the product is "oiling out" during recrystallization. What should I do?

A5: This typically indicates that the solution is not saturated or that the compound is not readily crystallizing under the current conditions.

Solutions:

  • Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod or add a seed crystal of pure Methyl 4-(aminomethyl)benzoate.[1]

  • Concentrate the solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product.[1]

  • Change the solvent system: If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be more effective.

Q6: The recrystallized product is still colored. How can I remove colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[1]

Solution:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Remove the solution from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (1-2% w/w).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.[1]

  • Proceed with the cooling and crystallization steps.

If color persists, column chromatography is a more effective method for removing colored impurities.[1]

Column Chromatography Issues

Q7: My compound is tailing or showing poor separation on a silica gel column. Why is this happening?

A7: The basic amino group of Methyl 4-(aminomethyl)benzoate can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1]

Solution:

  • Add a competing amine: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.5-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel.[1]

  • Use a different stationary phase: Consider using an amine-functionalized silica gel column or a less acidic stationary phase like alumina.[3]

Q8: The compound is not eluting from the column. What should I do?

A8: This indicates that the mobile phase (eluent) is not polar enough to move your compound down the column.

Solution:

  • Gradually increase the eluent polarity: If you are using a gradient elution, ensure the polarity increase is sufficient. For isocratic elution, switch to a more polar solvent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.[1][3]

Quantitative Data Summary

ParameterRecrystallizationColumn ChromatographyAcid-Base Extraction
Typical Solvents/Mobile Phase Ethanol, Methanol/WaterHexanes/Ethyl Acetate with 0.5-1% Triethylamine, Dichloromethane/MethanolDichloromethane, Toluene
Typical Yield >80% (highly dependent on initial purity)>85%88-89%[2]
Achievable Purity >98%>99%>95% (often used as a preliminary purification step)
Key Operating Conditions Slow cooling, minimal hot solventGradient elution, addition of a basic modifierpH adjustment to 10-11 for extraction of the free base[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude Methyl 4-(aminomethyl)benzoate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the resulting powder onto the top of the packed column. This technique generally provides better separation.[1]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase throughout).[1]

  • Fraction Collection: Collect the eluting solvent in separate fractions.[1]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 4-(aminomethyl)benzoate.[1]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or toluene.[2]

  • Acidification (optional, for removing basic impurities): Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any non-target basic impurities.

  • Basification and Extraction: Add water to the organic solution. Adjust the pH of the aqueous phase to 10-11 by adding a water-soluble base like sodium hydroxide or potassium hydroxide, while maintaining the temperature at 5-10 °C.[2] This converts the hydrochloride salt of the product to the free base, which is soluble in the organic layer.

  • Separation: Separate the lower organic phase. The aqueous phase can be extracted again with fresh organic solvent to maximize recovery.[2]

  • Washing: Combine the organic phases and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Methyl 4-(aminomethyl)benzoate assessment Assess Impurity Profile (TLC, NMR) crude->assessment recrystallization Recrystallization assessment->recrystallization High initial purity, crystalline solid column Column Chromatography assessment->column Multiple impurities, colored product acid_base Acid-Base Extraction assessment->acid_base Acidic/basic impurities present pure_product Pure Product recrystallization->pure_product column->pure_product acid_base->column Further purification needed acid_base->pure_product Sufficiently pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals/ Oiling Out crystals->no_crystals No pure Crystals pure? crystals->pure Yes induce Induce Crystallization (scratch, seed crystal) no_crystals->induce concentrate Concentrate solution no_crystals->concentrate induce->cool concentrate->cool impure Impure Crystals (e.g., colored) pure->impure No filter_dry Filter and Dry Crystals pure->filter_dry Yes charcoal Redissolve, treat with activated charcoal impure->charcoal charcoal->dissolve end End filter_dry->end

Caption: Troubleshooting guide for recrystallization.

Chromatography_Troubleshooting start Start Column Chromatography load Load sample onto silica gel column start->load elute Elute with Hex/EtOAc load->elute separation Good separation? elute->separation tailing Tailing/ Poor Separation separation->tailing No no_elution Compound not eluting? separation->no_elution Yes add_tea Add 0.5-1% TEA to eluent tailing->add_tea add_tea->elute increase_polarity Increase eluent polarity no_elution->increase_polarity Yes collect Collect and combine pure fractions no_elution->collect No increase_polarity->elute end End collect->end

Caption: Troubleshooting guide for column chromatography.

References

How to avoid dimerization in Grignard reactions with cyanobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize dimerization side reactions during Grignard reactions with cyanobenzoates, thereby maximizing the yield of the desired ketone product.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of a Grignard reaction, and why is it a problem when reacting with cyanobenzoates?

A1: Dimerization, also known as Wurtz coupling, is a significant side reaction that occurs during the formation of the Grignard reagent (R-Mg-X).[1][2] It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organohalide (R-X) to produce a homocoupled dimer (R-R).[1][3] This side reaction is problematic because it consumes both the organohalide starting material and the active Grignard reagent, reducing the overall yield of the reagent available to react with your cyanobenzoate substrate.[1] This ultimately lowers the yield of your desired ketone product.

Q2: My Grignard reaction with a cyanobenzoate is producing a high percentage of a biaryl byproduct (R-R) and a low yield of the target ketone. What is the primary cause?

A2: The formation of a biaryl byproduct strongly indicates that Wurtz coupling is occurring during the synthesis of your Grignard reagent.[3][4] This typically happens when the local concentration of the organohalide is too high, allowing it to react with the Grignard reagent as it forms.[4] Key factors that promote this side reaction are adding the organohalide too quickly, poor temperature control leading to "hot spots," and inefficient stirring.[1][3][4]

Q3: How does reaction temperature influence the formation of dimers?

A3: The formation of a Grignard reagent is a highly exothermic process.[4] Elevated reaction temperatures increase the rate of all reactions, including the undesirable Wurtz coupling.[3] Therefore, maintaining careful temperature control is crucial. While some initial warming may be needed to start the reaction, it often requires cooling to maintain a gentle reflux once initiated.[4][5] For particularly sensitive substrates, performing the reaction at very low temperatures (e.g., -78°C) can significantly suppress side reactions, although this may require the use of highly activated magnesium.[6][7][8]

Q4: What is the role of solvent and concentration in preventing dimerization?

A4: The solvent is critical for stabilizing the Grignard reagent.[3] Using a sufficient volume of an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, helps to dilute the reactants.[3] This dilution minimizes the local concentration of the organohalide, reducing the probability of it encountering and reacting with a Grignard reagent molecule to form a dimer.[3] THF is often considered a superior solvent for stabilizing the Grignard reagent.[3]

Q5: My Grignard reaction is slow to start. Can this lead to more side products?

A5: Yes, a delayed initiation is a common cause of increased side product formation. If the reaction does not start promptly, the organohalide concentration builds up in the flask. Once the reaction does initiate, the high local concentration of the halide can significantly favor the Wurtz coupling side reaction.[4] To ensure a prompt start, the magnesium turnings must be activated to remove the passivating layer of magnesium oxide from their surface.[4][9] Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crushing the turnings.[1][4][10]

Q6: Are there any additives that can be used to create more effective Grignard reagents and suppress side reactions?

A6: Yes, the use of lithium chloride (LiCl) to form "Turbo-Grignards" is a well-established technique.[11] LiCl helps to break up the polymeric aggregates that Grignard reagents typically form in solution, leading to more reactive and soluble species.[11] This can result in cleaner reactions, milder reaction conditions, and inhibition of side reactions, which is particularly useful for preparing functionalized Grignard reagents that are otherwise difficult to synthesize.[11]

Troubleshooting Guide: Low Ketone Yield and High Dimer Formation

This section provides a systematic approach to troubleshooting the most common cause of poor yields in the Grignard reaction with cyanobenzoates.

Symptom Potential Cause Recommended Solution
Low yield of desired ketone; significant R-R dimer byproduct detected. High local concentration of the organohalide during Grignard formation.[4]Add the organohalide solution dropwise and slowly to the magnesium suspension to ensure it reacts with the magnesium surface before it can react with another Grignard molecule.[1][4]
Reaction temperature is too high, accelerating the rate of Wurtz coupling.[3]The reaction is exothermic; once initiated, use a water or ice bath to maintain a gentle, controlled reflux. Avoid excessive external heating.[4][12]
Inefficient stirring leading to localized "hot spots" and high reactant concentrations.[3]Use vigorous and efficient mechanical or magnetic stirring to ensure the reaction mixture is homogeneous.[1][3]
Delayed or difficult reaction initiation.Activate the magnesium turnings before adding the bulk of the organohalide. Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][4] Ensure all glassware is flame-dried and reagents are anhydrous.[1]
Sub-optimal solvent choice or volume.Use a sufficient volume of an anhydrous ethereal solvent like THF to keep reactants diluted.[3] THF is often preferred for its ability to stabilize the Grignard reagent.[3]
High reactivity of the organohalide.If using an aryl iodide, consider switching to the less reactive aryl bromide or chloride, which can sometimes reduce the rate of dimer formation.[3]

Data Summary

The following table summarizes the expected impact of key reaction parameters on the yield of the desired Grignard reagent versus the undesired dimer byproduct.

Parameter Condition Expected Dimer (R-R) % Expected Grignard (R-MgX) % Rationale
Addition Rate Fast (Bulk Addition)HighLowHigh local concentration of organohalide promotes Wurtz coupling.[4]
Slow (Dropwise)Low High Maintains a low concentration of the organohalide, favoring reaction with magnesium.[1][13]
Temperature High (Vigorous Reflux)HighLowIncreased temperature accelerates the rate of all reactions, including dimerization.[3]
Low / ControlledLow High Minimizes the rate of the undesired Wurtz coupling side reaction.[12][14]
Concentration HighHighLowHigher concentration increases the probability of bimolecular coupling reactions.[15]
DiluteLow High Reduces the frequency of collisions between the Grignard reagent and unreacted organohalide.[3]
Additive NoneModerate-HighModerate-LowStandard Grignard reagents exist as aggregates, which can affect reactivity.
LiCl ("Turbo")Low High LiCl breaks up aggregates, leading to more reactive species and cleaner reactions.[11]

Experimental Protocols

Protocol 1: Optimized Formation of Aryl Grignard Reagent

This protocol describes a general procedure for preparing an aryl Grignard reagent while minimizing dimer formation.

  • Preparation: Rigorously dry all glassware (three-neck flask, reflux condenser, dropping funnel) in an oven or by flame-drying under vacuum. Assemble the apparatus and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment.[1]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask until the purple color disappears, indicating the magnesium surface is activated.[1] Cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of the aryl halide (1.0 equivalent) in the anhydrous solvent. Add a small portion (~5%) of the aryl halide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling or a slight warming.[1][16]

  • Slow Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[1]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for 1-2 hours to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent, ready for use.

Protocol 2: Reaction with Ethyl 4-Cyanobenzoate

  • Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 4-cyanobenzoate (0.9 equivalents relative to the initial aryl halide) in anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent.

  • Reaction: The Grignard reagent will react with the nitrile group to form a metalloimine intermediate.[17] Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-3 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to isolate the desired ketone.

Visualizations

G cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation (Critical Step) cluster_reaction Phase 3: Reaction with Substrate prep_glass 1. Dry Glassware & Assemble Under Inert Atmosphere add_mg 2. Add Mg Turnings prep_glass->add_mg activate_mg 3. Activate Mg (e.g., with Iodine) add_mg->activate_mg initiate 4. Initiate Reaction (Small amount of Ar-X) activate_mg->initiate slow_add 5. SLOW Dropwise Addition of remaining Ar-X initiate->slow_add temp_control Maintain Gentle Reflux (Cool as needed) slow_add->temp_control stir Vigorous Stirring slow_add->stir complete 6. Stir to Completion slow_add->complete cool 7. Cool Grignard Reagent (0°C) complete->cool add_ester 8. Add Cyanobenzoate Solution Dropwise cool->add_ester workup 9. Quench & Workup add_ester->workup

Caption: Experimental workflow for minimizing dimerization.

G ArX Aryl Halide (Ar-X) ArMgX Grignard Reagent (Ar-MgX) ArX->ArMgX + Mg Dimer Dimer Byproduct (Ar-Ar) Mg Magnesium (Mg) Ester Cyanobenzoate Ketone Desired Ketone ArMgX->Dimer + Aryl Halide (Ar-X) ArMgX->Ketone + Cyanobenzoate then H₃O⁺ workup label_desired Desired Reaction Pathway label_undesired Undesired Dimerization (Wurtz Coupling)

Caption: Reaction pathways for desired product vs. dimer byproduct.

References

Optimizing reaction time and temperature for Methyl 4-cyanobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-cyanobenzoate Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and optimization strategies for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Fischer-Speier esterification of 4-cyanobenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium process, and high yields are typically achieved by using an excess of methanol, which serves as both a reactant and the solvent.[1][2]

Q2: What is the optimal reaction temperature for the Fischer esterification of 4-cyanobenzoic acid?

A2: The optimal temperature is generally the reflux temperature of the alcohol used. For methanol, this is approximately 65°C.[2][3] This temperature provides a good balance between a sufficient reaction rate and minimizing the formation of impurities from side reactions.[3]

Q3: How long should the reaction be run?

A3: Reaction time can vary from a few hours to over 24 hours, depending on the scale and specific conditions.[4] A typical duration is 4-12 hours.[3] It is highly recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.[2][5]

Q4: How can I maximize the yield of this compound?

A4: To shift the reaction equilibrium towards the product and maximize yield, you can:

  • Use a large excess of methanol (e.g., 10-20 equivalents), which acts as both the solvent and a reactant.[2]

  • Remove water as it forms, although this is less common when a large excess of alcohol is used. In other solvents like toluene, a Dean-Stark apparatus can be employed.[1]

  • Ensure the catalyst is active and added in an appropriate amount (typically 0.1-0.2 equivalents).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time was too short or the temperature was too low.[3] 2. Catalyst Inactive: The acid catalyst was old, decomposed, or insufficient. 3. Unfavorable Equilibrium: Insufficient excess of methanol was used.[6]1. Increase the reaction time and ensure the mixture is refluxing (~65°C for methanol). Monitor reaction completion via TLC.[2][3] 2. Use fresh, concentrated sulfuric acid and ensure the correct catalytic amount is added. 3. Increase the excess of anhydrous methanol used in the reaction setup.[2]
Product is Impure (e.g., contains starting material) 1. Incomplete Reaction: The reaction was stopped prematurely. 2. Inefficient Work-up: The acidic starting material was not fully removed during the neutralization and extraction steps.[1]1. Allow the reaction to run longer, confirming the absence of starting material by TLC before work-up.[2] 2. During work-up, carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases to ensure all unreacted 4-cyanobenzoic acid is removed.[3]
Presence of Unexpected Byproducts 1. Reaction Temperature Too High: Elevated temperatures can lead to side reactions like dehydration or decarboxylation.[3] 2. Wet Reagents: Water in the starting material or methanol can inhibit the forward reaction.1. Maintain the reaction temperature at the reflux point of methanol (~65°C) and avoid overheating.[3] 2. Use anhydrous methanol and ensure the 4-cyanobenzoic acid is dry.
Difficulty Isolating the Product 1. Poor Extraction: The product remains in the aqueous layer due to incomplete neutralization or incorrect solvent choice. 2. Product is an Oil, Not a Solid: The crude product may contain impurities that lower its melting point. This compound should be an off-white solid.[7]1. Ensure the reaction mixture is fully neutralized with NaHCO₃ before extracting with a suitable solvent like ethyl acetate or diethyl ether.[2][8] 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.[4]

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound.

Starting MaterialCatalyst / ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-cyanobenzoic acidH₂SO₄Methanol~65 (Reflux)295-[1]
m-Cyanobenzamide20% HCl/MethanolMethanol641293-[4][7]
4-cyanobenzoic acidmonolith-SO₃HToluene8024--[4]
Methyl 4-hydroxyiminobenzoateThionyl chloride, then Methanol1,4-Dioxane25393.899.9[9]

Experimental Protocols

Protocol: Fischer Esterification of 4-Cyanobenzoic Acid

This protocol describes a standard lab-scale synthesis of this compound.

Materials and Reagents:

  • 4-Cyanobenzoic acid

  • Anhydrous Methanol (serves as reactant and solvent)[2]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (Catalyst)[2]

  • Ethyl Acetate (for extraction)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)[3]

  • Saturated Sodium Chloride (NaCl) solution (Brine)[3]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)[2]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[2]

  • Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.[2]

  • Monitoring: Stir the reaction at reflux for 4-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[2]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water.

    • Saturated NaHCO₃ solution until no more gas evolves.[3]

    • Saturated NaCl (brine) solution.[3]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as an off-white solid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization.

Diagrams and Workflows

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve 4-Cyanobenzoic Acid in excess Anhydrous Methanol B 2. Add H2SO4 Catalyst A->B C 3. Heat to Reflux (~65°C) B->C D 4. Monitor by TLC (4-12 hours) C->D E 5. Cool & Remove Methanol D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with H2O, NaHCO3, Brine F->G H 8. Dry Organic Layer G->H I 9. Evaporate Solvent H->I J Crude Product I->J

Caption: General experimental workflow for this compound synthesis.

G Start Low Yield or Incomplete Reaction Check_Time Was reaction time sufficient (>4h, checked by TLC)? Start->Check_Time Check_Temp Was reaction at reflux (~65°C)? Check_Time->Check_Temp Yes Sol_Time Increase reaction time and monitor by TLC. Check_Time->Sol_Time No Check_Reagents Were reagents anhydrous and catalyst fresh? Check_Temp->Check_Reagents Yes Sol_Temp Ensure proper heating to maintain reflux. Check_Temp->Sol_Temp No Sol_Reagents Use dry methanol and fresh H2SO4. Check_Reagents->Sol_Reagents No Success Problem Resolved Check_Reagents->Success Yes Sol_Time->Success Sol_Temp->Success Sol_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Esters from 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 4-cyanobenzoic acid from esterification reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of ester products.

Issue: The unreacted 4-cyanobenzoic acid is not being fully removed by a basic wash.

  • Possible Cause 1: Insufficient amount of base. The amount of base used may not be enough to neutralize all the unreacted 4-cyanobenzoic acid.

    • Solution: Calculate the molar equivalent of the unreacted acid and use a slight excess of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A saturated solution of sodium bicarbonate is often a good choice.[1][2]

  • Possible Cause 2: Inefficient mixing during extraction. Poor mixing between the organic and aqueous layers can lead to incomplete extraction of the carboxylate salt.

    • Solution: Ensure vigorous mixing of the two phases in a separatory funnel for a sufficient amount of time to allow for complete partitioning of the salt into the aqueous layer.

  • Possible Cause 3: The ester is partially hydrolyzing. If a strong base or prolonged exposure to the basic solution is used, the desired ester product may be partially hydrolyzed back to the carboxylic acid.

    • Solution: Use a weak base like sodium bicarbonate and avoid prolonged contact time. Perform the extraction quickly and at room temperature.[1] Washing with brine (saturated NaCl solution) after the basic wash can help to remove residual water and dissolved salts.[3]

Issue: My ester product is also dissolving in the aqueous layer during basic extraction.

  • Possible Cause: The ester is water-soluble or has polar functional groups. Esters derived from short-chain alcohols or those containing other polar functionalities may have some solubility in the aqueous phase.

    • Solution 1: Back-extraction. After the initial extraction, the aqueous layer can be washed with a fresh portion of the organic solvent to recover any dissolved ester.

    • Solution 2: Use of a less polar organic solvent. If possible, use a less polar organic solvent for the reaction and work-up to minimize the solubility of the ester in the aqueous phase.

    • Solution 3: Alternative purification method. If significant loss of product occurs during extraction, consider alternative purification methods such as column chromatography or recrystallization.

Issue: I am seeing streaks of my product on the TLC plate after column chromatography.

  • Possible Cause 1: The silica gel is too acidic. The acidic nature of silica gel can cause polar compounds, especially those with basic functionalities, to streak. While 4-cyanobenzoic acid is acidic, strong interactions can still occur.

    • Solution: Add a small amount of a modifier to the eluent. For acidic compounds, adding a small percentage of acetic acid or formic acid to the mobile phase can help to reduce streaking by keeping the carboxylic acid in its protonated, less polar form.[4]

  • Possible Cause 2: Improper solvent system. The polarity of the eluent may not be optimal for the separation.

    • Solution: Systematically vary the solvent polarity. A common solvent system for separating esters from carboxylic acids is a mixture of ethyl acetate and hexane.[1] Start with a low polarity mixture and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted 4-cyanobenzoic acid?

A1: The most common and often simplest method is a liquid-liquid extraction using a weak aqueous base.[5][6] The unreacted 4-cyanobenzoic acid is deprotonated to form the corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the less polar ester that remains in the organic phase.[7][8]

Q2: What are the key properties of 4-cyanobenzoic acid and its common esters that I should consider for purification?

A2: Key properties to consider are solubility, melting point, and boiling point. This data is crucial for selecting the appropriate purification technique.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-Cyanobenzoic Acid147.14224355Soluble in polar solvents like water (especially at high pH) and alcohols.[7]
Methyl 4-cyanobenzoate161.1665-67142-144 (at 12 mmHg)Insoluble in water; soluble in chloroform and ethyl acetate.[9]
Heptyl 4-cyanobenzoate245.32-752.63 K (calculated)Low water solubility (log10WS = -4.58).[10]

Q3: When should I choose column chromatography over extraction?

A3: Column chromatography is a better choice when:

  • The ester is also somewhat water-soluble, leading to product loss during extraction.

  • There are other impurities with similar solubility to the ester that cannot be removed by simple extraction.

  • A very high purity of the ester is required.[11]

Q4: Can I use recrystallization to purify my ester from unreacted 4-cyanobenzoic acid?

A4: Yes, if your ester is a solid at room temperature, recrystallization can be a very effective purification method.[12][13] The principle is based on the differential solubility of the ester and the unreacted acid in a suitable solvent at different temperatures.[14] The high melting point of 4-cyanobenzoic acid (224 °C) compared to many of its esters (e.g., this compound, 65-67 °C) often makes this a viable option.[7][9]

Experimental Protocols

Protocol 1: Removal of 4-Cyanobenzoic Acid by Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase containing the ester, and the bottom is the aqueous phase containing the sodium 4-cyanobenzoate salt.[6]

  • Wash: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.[3]

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). The less polar ester will elute first.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar 4-cyanobenzoic acid.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the ester and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Esterification Reaction cluster_purification Purification Workflow cluster_waste Waste Stream start Crude Reaction Mixture (Ester, Unreacted Acid, Catalyst) extraction Liquid-Liquid Extraction (with aq. NaHCO3) start->extraction wash Wash with Brine extraction->wash aqueous_waste Aqueous Layer (Sodium 4-cyanobenzoate) extraction->aqueous_waste Separate Layers dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Purified Ester concentrate->product

Caption: Workflow for removing 4-cyanobenzoic acid via extraction.

decision_tree start Start with Crude Esterification Mixture q1 Is the ester a solid at room temperature? start->q1 recrystallization Recrystallization q1->recrystallization Yes q2 Is the ester water-soluble? q1->q2 No end Pure Ester recrystallization->end extraction Liquid-Liquid Extraction with Basic Wash q2->extraction No chromatography Column Chromatography q2->chromatography Yes extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

References

Scaling up the synthesis of Methyl 4-cyanobenzoate from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 4-Cyanobenzoate from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two primary and scalable synthetic routes for this compound:

  • Fischer Esterification of 4-cyanobenzoic acid: This is a direct, one-step reaction where 4-cyanobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This method is often preferred for its simplicity and atom economy.

  • Cyanation of a Methyl 4-halobenzoate: This route typically involves a palladium-catalyzed reaction of methyl 4-bromobenzoate or methyl 4-iodobenzoate with a cyanide source (e.g., zinc cyanide). This method is useful when the halogenated precursor is more readily available or cost-effective than 4-cyanobenzoic acid.

Q2: What are the key challenges when scaling up the synthesis of this compound from lab to pilot plant?

A2: The primary challenges in scaling up this synthesis include:

  • Heat and Mass Transfer: Ensuring efficient and uniform heat distribution and mixing in larger reactor vessels is critical to maintain consistent reaction kinetics and prevent the formation of localized hot spots, which can lead to side reactions and impurities.

  • Reagent Addition Strategy: The rate and method of adding reagents, especially catalysts and corrosive acids, become more critical at a larger scale to control the reaction rate and temperature.

  • Solid Handling: If starting from solid 4-cyanobenzoic acid, ensuring its efficient dissolution and preventing clumping in a large-volume reactor can be challenging.

  • Work-up and Product Isolation: Isolation and purification techniques used in the lab, such as rotary evaporation and column chromatography, are often not feasible at the pilot scale. Developing scalable crystallization and filtration processes is crucial.

  • Safety: Handling larger quantities of flammable solvents (methanol), corrosive acids (sulfuric acid), and toxic cyanide reagents requires more stringent safety protocols and specialized equipment.

Q3: How do reaction parameters typically change from a lab to a pilot plant scale for the Fischer Esterification?

A3: When scaling up the Fischer esterification, you can expect the following changes in reaction parameters:

  • Reaction Time: Reaction times may be longer to ensure complete conversion in a larger volume with different mixing dynamics.

  • Temperature Control: Maintaining a precise and uniform temperature throughout the larger reaction mass is more challenging and requires a robust heating/cooling system in the reactor.

  • Catalyst Loading: The relative amount of catalyst may need to be optimized for the pilot scale to balance reaction rate, cost, and downstream purification.

  • Solvent Volume: The ratio of solvent to reactant may be adjusted to facilitate better mixing and heat transfer in the larger reactor.

Troubleshooting Guides

Fischer Esterification of 4-Cyanobenzoic Acid

Q: My reaction yield is low. What are the potential causes and how can I improve it?

A: Low yield in Fischer esterification is a common issue. Here are the likely causes and solutions:

  • Incomplete Reaction:

    • Cause: The reaction is reversible. The water generated as a byproduct can hydrolyze the ester back to the starting materials.

    • Solution:

      • Use a large excess of methanol to shift the equilibrium towards the product side.

      • At the pilot scale, consider using a Dean-Stark apparatus to azeotropically remove water during the reaction.

      • Increase the reaction time to ensure the reaction goes to completion.

  • Insufficient Catalyst:

    • Cause: The amount of acid catalyst may not be sufficient for the larger scale.

    • Solution: Perform small-scale experiments to optimize the catalyst loading. Ensure the catalyst is of good quality and not hydrated.

  • Poor Mixing:

    • Cause: In a larger reactor, inadequate agitation can lead to poor mixing of the reactants and catalyst, resulting in a slower reaction rate.

    • Solution: Ensure the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture.

Q: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?

A: The most common impurity is unreacted 4-cyanobenzoic acid.

  • Cause: Incomplete reaction or inefficient work-up.

  • Solution:

    • Drive the reaction to completion using the methods mentioned above (excess methanol, water removal).

    • During work-up, perform a basic wash (e.g., with a sodium bicarbonate solution) to remove the acidic starting material. Be cautious as a high pH can lead to hydrolysis of the ester.

    • Optimize the crystallization process to selectively precipitate the desired product.

Palladium-Catalyzed Cyanation of Methyl 4-Bromobenzoate

Q: My cyanation reaction is sluggish or has stalled. What could be the problem?

A: Sluggish or stalled palladium-catalyzed reactions are often related to catalyst deactivation.

  • Catalyst Poisoning:

    • Cause: High concentrations of cyanide ions in the solution can poison the palladium catalyst.

    • Solution:

      • Use a cyanide source with low solubility, such as zinc cyanide, which maintains a low concentration of free cyanide.

      • Ensure the slow addition of any soluble cyanide source to the reaction mixture.

  • Inactive Catalyst:

    • Cause: The palladium catalyst may not have been properly activated, or it has degraded due to exposure to air or moisture.

    • Solution:

      • Use a pre-catalyst or ensure proper in-situ activation of the palladium source.

      • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Low Reaction Temperature:

    • Cause: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition or side product formation.

Q: The work-up of my large-scale cyanation reaction is problematic. How can I improve it?

A: Work-up of palladium-catalyzed reactions at scale requires careful planning.

  • Removal of Palladium Residues:

    • Cause: Residual palladium can contaminate the product and is a costly loss.

    • Solution:

      • After the reaction, the mixture can be filtered through a pad of Celite to remove the solid catalyst.

      • Consider using activated carbon treatment to scavenge dissolved palladium species.

  • Handling of Cyanide Waste:

    • Cause: The reaction mixture will contain residual toxic cyanide.

    • Solution: All aqueous waste streams must be treated with a suitable oxidizing agent (e.g., bleach) to destroy the cyanide before disposal, following strict safety and environmental protocols.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Plant Parameters for Fischer Esterification

ParameterLaboratory Scale (Illustrative)Pilot Plant Scale (Illustrative)Key Considerations for Scale-Up
Batch Size 50 g of 4-cyanobenzoic acid10 kg of 4-cyanobenzoic acid200x increase in scale.
Reactor Volume 1 L Glass Flask200 L Glass-Lined ReactorSurface area to volume ratio decreases, affecting heat transfer.
Methanol (Equivalents) 20 equivalents15 equivalentsA large excess is still used, but the ratio may be optimized for cost and recovery.
H₂SO₄ (mol%) 5 mol%5 mol%Catalyst loading is often kept similar, but addition method is critical.
Reaction Temperature 65°C65-70°CTighter temperature control is needed to prevent side reactions in the larger volume.
Reaction Time 6 hours10-12 hoursLonger time to ensure complete conversion due to mixing and heat transfer effects.
Typical Yield 90-95%85-90%A slight decrease in yield is common upon scale-up.
Purity (after work-up) >99%>98.5%Purification methods need to be adapted for larger quantities.

Disclaimer: The data in this table is illustrative and serves as a general guide. Actual parameters will vary depending on the specific equipment and process conditions.

Experimental Protocols

Lab-Scale Fischer Esterification of 4-Cyanobenzoic Acid
  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (50 g).

  • Add methanol (400 mL) and stir to form a slurry.

  • Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring mixture.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To remove unreacted acid, resuspend the solid in a 5% sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to obtain this compound.

Lab-Scale Palladium-Catalyzed Cyanation of Methyl 4-Bromobenzoate
  • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (10 g), zinc cyanide (3.2 g), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 g).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dimethylformamide (DMF, 100 mL) via syringe.

  • Heat the reaction mixture to 120°C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Pour the filtrate into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Reaction in Glass Flask lab_workup Work-up (Rotovap, Chromatography) lab_start->lab_workup lab_analysis Analysis (TLC, HPLC, GC) lab_workup->lab_analysis dev Process Development & Optimization lab_analysis->dev pilot_start Reaction in Jacketed Reactor pilot_workup Work-up (Crystallization, Filtration) pilot_start->pilot_workup pilot_analysis In-Process Control & Final Analysis pilot_workup->pilot_analysis scale_up Scale-Up Considerations (Heat, Mixing, Safety) dev->scale_up scale_up->pilot_start

Caption: Workflow for scaling up synthesis from lab to pilot plant.

troubleshooting_guide cluster_ester Esterification Troubleshooting cluster_cyan Cyanation Troubleshooting start Low Yield or Incomplete Reaction esterification Fischer Esterification? start->esterification Yes cyanation Pd-Catalyzed Cyanation? start->cyanation No ester_q1 Is water being removed? esterification->ester_q1 cyan_q1 Is the catalyst active? cyanation->cyan_q1 ester_a1_yes Increase reaction time or catalyst loading. ester_q1->ester_a1_yes Yes ester_a1_no Use excess alcohol or azeotropic removal. ester_q1->ester_a1_no No cyan_a1_yes Check for cyanide poisoning. Use slow addition of CN source. cyan_q1->cyan_a1_yes Yes cyan_a1_no Ensure inert atmosphere and use fresh catalyst. cyan_q1->cyan_a1_no No

Caption: Troubleshooting decision tree for low reaction yield.

Validation & Comparative

Comparative Guide to HPLC Method Development for Methyl 4-Cyanobenzoate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 4-cyanobenzoate, a key intermediate in organic synthesis and pharmaceutical development. The accurate assessment of its purity is critical to ensure the quality, safety, and efficacy of downstream products. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of a suitable analytical method.

Introduction to Purity Analysis of this compound

This compound (CAS 1129-35-7) is a bifunctional molecule containing both an ester and a nitrile group, making it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3][4] Impurities in this compound can arise from the manufacturing process, such as unreacted starting materials (e.g., 4-cyanobenzoic acid), by-products of side reactions, or degradation products. Robust and reliable analytical methods are therefore essential for the quality control of this important compound.[5][6][7]

This guide compares two reversed-phase HPLC (RP-HPLC) methods, a widely used technique for the analysis of aromatic compounds due to its separating power and versatility.[8][9] The comparison focuses on the use of two different stationary phases to achieve optimal separation of this compound from its potential impurities.

Experimental Protocols

Detailed methodologies for two hypothetical HPLC methods are provided below. These protocols are designed to be readily adaptable for laboratory use.

Sample Preparation:

A stock solution of this compound (approximately 1 mg/mL) is prepared by dissolving the accurately weighed solid in the mobile phase diluent (Acetonitrile:Water 50:50 v/v). A working standard solution of 0.1 mg/mL is prepared by diluting the stock solution. A spiked sample is also prepared by adding known amounts of potential impurities (4-cyanobenzoic acid and terephthalonitrile) to the working standard solution to evaluate the method's separating capability.

Method 1: C18 Stationary Phase

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Method 2: Phenyl-Hexyl Stationary Phase

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Isocratic Program: 60% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Data Presentation: Comparative Performance

The following table summarizes the hypothetical performance data for the two HPLC methods in separating this compound from two potential impurities: 4-cyanobenzoic acid and terephthalonitrile.

ParameterMethod 1: C18 GradientMethod 2: Phenyl-Hexyl Isocratic
Retention Time (min)
4-Cyanobenzoic Acid4.23.8
This compound10.56.2
Terephthalonitrile12.15.5
Resolution (Rs)
4-Cyanobenzoic Acid / this compound> 102.8
This compound / Terephthalonitrile2.51.2
Tailing Factor (T)
This compound1.11.3
Theoretical Plates (N)
This compound15,0009,500

Visualizations

Workflow for HPLC Method Development and Comparison

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development & Execution cluster_eval Evaluation & Comparison A Define Analytical Goal: Purity of this compound B Identify Potential Impurities: - 4-Cyanobenzoic Acid - Terephthalonitrile A->B C Prepare Standard and Spiked Samples B->C D Method 1: C18 Column Gradient Elution C->D E Method 2: Phenyl-Hexyl Column Isocratic Elution C->E F Run HPLC Analysis for Both Methods D->F E->F G Collect Chromatographic Data: - Retention Time - Peak Area F->G H Calculate Performance Parameters: - Resolution (Rs) - Tailing Factor (T) - Theoretical Plates (N) G->H I Compare Methods Based on Data H->I J Select Optimal Method I->J

Caption: A workflow diagram illustrating the key stages of HPLC method development and comparison for purity analysis.

Logical Relationships in HPLC Method Parameter Selection

HPLC_Parameter_Selection cluster_input Input Parameters cluster_method_params Method Parameters cluster_output Performance Outcome Analyte This compound (Aromatic Ester) Column Stationary Phase (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase (ACN vs. MeOH, pH) Analyte->MobilePhase Impurities Potential Impurities (Acidic, Neutral) Impurities->Column Impurities->MobilePhase Separation Separation Efficiency (Resolution, Selectivity) Column->Separation PeakShape Peak Shape (Tailing Factor) Column->PeakShape MobilePhase->Separation MobilePhase->PeakShape Elution Elution Mode (Gradient vs. Isocratic) Elution->Separation AnalysisTime Analysis Time Elution->AnalysisTime

Caption: A diagram showing the influence of key HPLC parameters on the separation and analysis outcome.

Discussion and Conclusion

The comparative data highlights the distinct advantages and disadvantages of each method for the purity analysis of this compound.

Method 1 (C18 with Gradient Elution) demonstrates superior resolving power, as indicated by the high resolution value between all components and the significantly higher number of theoretical plates. The gradient elution is effective in separating compounds with different polarities, such as the acidic 4-cyanobenzoic acid and the more non-polar terephthalonitrile, from the main analyte. The peak shape for this compound is also excellent, with a tailing factor close to 1. This method would be highly suitable for a comprehensive purity profile and for detecting unknown impurities.

Method 2 (Phenyl-Hexyl with Isocratic Elution) offers a much faster analysis time. The Phenyl-Hexyl stationary phase provides alternative selectivity, particularly for aromatic compounds, through pi-pi interactions. However, the isocratic method results in lower resolution, especially between this compound and the structurally similar terephthalonitrile. The tailing factor is also slightly higher. This method could be advantageous for rapid in-process control or for routine quality control where the impurity profile is well-characterized and the critical separation is achieved.

Recommendation:

For method development, validation, and comprehensive stability studies , Method 1 is the preferred choice due to its superior separation efficiency and ability to resolve a wider range of potential impurities.

For routine quality control with a well-defined impurity profile and a need for high throughput , Method 2 could be a viable option , provided the resolution between the main peak and any critical impurities is consistently met.

Ultimately, the choice of method will depend on the specific requirements of the analysis, balancing the need for high resolution with the demand for faster sample throughput.

References

Impurity Profiling of Methyl 4-cyanobenzoate by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the impurity profiling of Methyl 4-cyanobenzoate using Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections detail potential impurities, a comparative analysis of hypothetical LC-MS methods, and detailed experimental protocols to support analytical method development and validation.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2][3] Regulatory bodies like the USFDA require rigorous identification, quantification, and control of impurities in drug substances and products.[1] Hyphenated techniques, particularly LC-MS, have become indispensable tools for this purpose due to their high sensitivity, selectivity, and ability to provide structural information about the impurities.[1][2][3][4]

This compound is a key intermediate in the synthesis of various pharmaceuticals.[5][6][7] Its purity is paramount to the quality of the final active pharmaceutical ingredient (API). This guide explores a systematic approach to identifying and quantifying potential impurities in this compound using LC-MS.

Potential Impurities in this compound

Based on common synthetic routes for this compound, several potential impurities can be anticipated. The primary synthesis methods include the esterification of 4-cyanobenzoic acid and the Sandmeyer reaction of methyl 4-aminobenzoate.[5][8]

Table 1: Potential Impurities in this compound and their Origins

Impurity NameChemical StructurePotential Origin
4-Cyanobenzoic acidC₈H₅NO₂Unreacted starting material from esterification.[8]
TerephthalonitrileC₈H₄N₂Impurity in starting material or by-product.[7]
Methyl 4-aminobenzoateC₈H₉NO₂Unreacted starting material from Sandmeyer reaction.[5]
4-Carbamoylbenzoic acidC₈H₇NO₃Hydrolysis of the nitrile group.
Methyl 4-carbamoylbenzoateC₉H₉NO₃Partial hydrolysis of the nitrile group during synthesis or degradation.[7]
4-HydroxymethylbenzonitrileC₈H₇NOBy-product of certain synthesis routes.

Comparative LC-MS Methods for Impurity Profiling

The selection of an appropriate LC-MS method is crucial for the effective separation and detection of potential impurities. Below is a comparison of two hypothetical reversed-phase LC-MS methods with different mobile phase modifiers.

Table 2: Comparison of Hypothetical LC-MS Method Performance

ParameterMethod A: Formic Acid ModifierMethod B: Ammonium Acetate ModifierRationale for Comparison
Chromatographic Resolution
This compound vs. 4-Cyanobenzoic acidGood (Rs > 2.0)Excellent (Rs > 2.5)Ammonium acetate can improve the peak shape of acidic analytes.
This compound vs. TerephthalonitrileExcellent (Rs > 3.0)Excellent (Rs > 3.0)Both methods are expected to resolve this non-polar impurity well.
MS Signal Intensity (ESI+)
This compound+++++++Formic acid often promotes better protonation in positive ion mode.
4-Cyanobenzoic acid+++++Ammonium acetate can enhance the signal for acidic compounds.
Limit of Detection (LOD)
4-Cyanobenzoic acid~0.01%~0.005%Improved peak shape and ionization efficiency can lower LOD.
Terephthalonitrile~0.008%~0.01%Signal may be slightly suppressed by buffer salts.
Overall Suitability Suitable for general screening and quantification of neutral and basic impurities.Preferred for sensitive detection and quantification of acidic impurities.The choice of method depends on the primary impurities of interest.

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A detailed experimental protocol for a robust LC-MS method for the impurity profiling of this compound is provided below. This method is designed to provide good separation for a range of potential impurities.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of known and potential impurities (e.g., 4-cyanobenzoic acid, terephthalonitrile) at a concentration of 0.1 mg/mL in the diluent.

  • Spiked Sample Solution: Prepare a spiked sample by adding appropriate volumes of the impurity stock solutions to the standard solution to achieve a final impurity concentration of approximately 0.1% relative to the main component.

LC-MS Method Parameters

Table 3: Detailed LC-MS Method Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer.[9]
Column C18, 4.6 x 150 mm, 5 µm particle size.[9]
Mobile Phase A Water with 0.1% Formic Acid.[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Elution 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B.
Flow Rate 1.0 mL/min.[9]
Column Temperature 30 °C
Injection Volume 10 µL.[9]
UV Detection 254 nm
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage 3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Range m/z 50-500

Visualizations

Logical Workflow for Impurity Profiling

The following diagram illustrates the systematic workflow for the impurity profiling of this compound using LC-MS.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Identification cluster_3 Reporting & Documentation A Reference Standard Preparation D Chromatographic Separation A->D B Test Sample Preparation B->D C Spiked Sample Preparation C->D E Mass Spectrometric Detection D->E F Peak Integration & Quantification E->F G Impurity Identification (MS/MS) F->G H Impurity Profile Report G->H I Method Validation H->I

Caption: Workflow for LC-MS Impurity Profiling.

Potential Impurity Formation Pathways

This diagram outlines potential synthetic pathways for this compound and indicates where impurities may arise.

cluster_0 Esterification Route cluster_1 Sandmeyer Route cluster_2 Degradation A 4-Cyanobenzoic acid C This compound A->C Esterification D Unreacted 4-Cyanobenzoic acid A->D B Methanol B->C J This compound C->J E Methyl 4-aminobenzoate F Diazotization E->F I Unreacted Starting Material E->I G Cyanation F->G H This compound G->H H->J K Hydrolysis J->K L 4-Carbamoylbenzoic acid K->L

References

A Comparative Guide to Validating the Structure of Methyl 4-cyanobenzoate Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within drug discovery and development, unequivocal structural validation is paramount. For derivatives of Methyl 4-cyanobenzoate, a common scaffold in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for structural elucidation. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques, supported by experimental data and protocols, to aid researchers in the efficient and accurate characterization of their synthesized molecules.

NMR Spectroscopy: The Gold Standard for Structural Elucidation in Solution

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in solution. For derivatives of this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of the core structure and the position of any appended substituents.

Comparative NMR Data of this compound and its Derivatives

The electronic nature of substituents on the aromatic ring significantly influences the chemical shifts (δ) of the aromatic protons and carbons. Electron-donating groups (EDGs) like the amino group (-NH₂) tend to shield the aromatic nuclei, causing an upfield shift (lower δ values), whereas electron-withdrawing groups (EWGs) like the nitro group (-NO₂) deshield the nuclei, resulting in a downfield shift (higher δ values).

Below is a comparison of the ¹H and ¹³C NMR data for this compound and two key derivatives, Methyl 4-aminobenzoate and Methyl 4-nitrobenzoate.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (ortho to -COOCH₃)Ar-H (meta to -COOCH₃)-OCH₃Other
This compound 8.12 ppm (d, J = 8.0 Hz, 2H)[1]7.73 ppm (d, J = 8.0 Hz, 2H)[1]3.94 ppm (s, 3H)[1]
Methyl 4-aminobenzoate 7.88 ppm (d, J = 8.8 Hz, 2H)6.64 ppm (d, J = 8.8 Hz, 2H)3.84 ppm (s, 3H)4.07 ppm (br s, 2H, -NH₂)
Methyl 4-nitrobenzoate 8.29 ppm (d, J = 9.0 Hz, 2H)8.15 ppm (d, J = 9.0 Hz, 2H)3.96 ppm (s, 3H)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

CompoundC=OC (ipso to -COOCH₃)C (ortho to -COOCH₃)C (meta to -COOCH₃)C (para to -COOCH₃)-OCH₃CN
This compound 165.4133.9130.1132.2117.452.7118.0
Methyl 4-aminobenzoate 167.3120.0131.6113.8151.051.6-
Methyl 4-nitrobenzoate 165.2135.2130.8123.6150.752.8-

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural validation, a multi-technique approach provides the most robust characterization. Mass spectrometry and X-ray crystallography offer complementary information.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitationsBest For
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.Non-destructive, provides detailed structural information in the solution state.Relatively low sensitivity, requires soluble samples, can be complex to interpret for large molecules.Determining the precise covalent structure and conformation in solution.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.[2][3]High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (LC-MS, GC-MS).[2][3]Isomers can be difficult to distinguish, fragmentation can be complex to interpret.Rapidly confirming molecular weight and obtaining clues about substructures.[3]
X-ray Crystallography Definitive 3D atomic arrangement in the solid state, bond lengths, bond angles, and crystal packing.[4][5]Provides an unambiguous, high-resolution three-dimensional structure.[5]Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may differ from the solution conformation.[4]Obtaining the absolute, three-dimensional structure of a molecule.[5]

Experimental Protocols

Detailed Protocol for NMR Analysis of a this compound Derivative
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment.

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J values) to assign the signals to the respective nuclei in the molecule.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) if further structural clarification is needed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the structure of a synthesized this compound derivative.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Technique MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS Complementary Technique Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural validation of this compound derivatives.

The logical flow for deciding on the appropriate analytical technique is also a critical consideration for researchers.

G Decision Pathway for Structural Analysis Start Synthesized Compound Check_Solubility Is the compound soluble? Start->Check_Solubility NMR_Analysis Perform NMR Analysis (1H, 13C) Check_Solubility->NMR_Analysis Yes MS_Analysis Perform Mass Spectrometry Check_Solubility->MS_Analysis No/Limited NMR_Analysis->MS_Analysis Confirm MW Grow_Crystal Attempt to Grow Single Crystal NMR_Analysis->Grow_Crystal Absolute Stereochemistry or Solid-State Conformation Needed Structure_Confirmed Structure Elucidated NMR_Analysis->Structure_Confirmed Sufficient Data MS_Analysis->Structure_Confirmed Grow_Crystal->NMR_Analysis Unsuccessful Xray_Analysis Perform X-ray Crystallography Grow_Crystal->Xray_Analysis Successful Xray_Analysis->Structure_Confirmed

Caption: Decision-making process for selecting analytical techniques for structure elucidation.

References

A Comparative Guide to Catalysts for Methyl 4-cyanobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-cyanobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, is a critical process where catalyst performance directly impacts yield, purity, and overall efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on transition metal-catalyzed cyanation of methyl 4-halobenzoate precursors. The information presented is collated from scientific literature to aid in catalyst selection and process optimization.

Overview of Synthetic Routes

The primary route for the synthesis of this compound is the transition metal-catalyzed cyanation of a methyl 4-halobenzoate (typically bromo- or chloro- derivatives). Palladium, nickel, and copper-based catalysts are the most prominent systems employed for this transformation. Each catalytic system presents distinct advantages and requires specific reaction conditions for optimal performance.

Catalyst Performance Comparison

The following tables summarize the performance of different catalysts for the synthesis of aryl nitriles, with a focus on substrates analogous to methyl 4-halobenzoate. It is important to note that the data is collated from various studies, and direct comparison can be influenced by variations in experimental conditions.

Palladium-Catalyzed Cyanation

Palladium-based catalysts are widely recognized for their high efficiency and functional group tolerance in cyanation reactions.[1] A variety of palladium precursors, ligands, and cyanide sources have been explored.

Catalyst SystemSubstrateCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Palladacycle Precatalyst P1 / L1Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]·3H₂ODioxane/H₂O100196[1]
Pd₂(dba)₃ / L1Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]·3H₂ODioxane/H₂O100175[1]
Pd(OAc)₂ / dppfAryl BromideZn(CN)₂Not SpecifiedNot SpecifiedNot SpecifiedSimilar to Palladacycle[1]
Pd(PPh₃)₄4-BromotolueneK₄[Fe(CN)₆]·3H₂ODMF403Excellent[2]
Pd(OAc)₂ (ligand-free)Aryl BromideK₄[Fe(CN)₆]DMAC120< 583-96[3]
Pd/CM-phosAryl ChlorideK₄[Fe(CN)₆]MeCN/H₂O70Not Specifiedup to 96[4]
Nickel-Catalyzed Cyanation

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cyanation reactions.[5] They have shown excellent activity for the conversion of aryl halides to the corresponding nitriles.

Catalyst SystemSubstrateCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂·1,10-phenEthyl 4-iodobenzoateBrCNDioxane501290[6][7]
NiCl₂ / L1Ethyl 4-iodobenzoateBrCNDioxane501277[6]
NiCl₂ / dtbbpy / Ir photocatalystEthyl 4-bromobenzoateα-aminoacetonitrileTHFRoom TempNot Specified89[8]
NiFe₂O₄ nanoparticlesAryl HalideKCNNot SpecifiedNot Specified17-65 minImproved yields[5]
Ni(CN)₂Aryl BromideNaCNMicrowaveNot SpecifiedNot SpecifiedGood[5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of Ethyl 4-chlorobenzoate[1]

In a process vial, ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), a palladacycle precatalyst (e.g., P1, 0.2 mol%), a ligand (e.g., L1, 0.2 mol%), and KOAc (0.125 equiv) are combined. Dioxane (2.5 mL) and H₂O (2.5 mL) are then added. The vial is sealed and heated to 100 °C for 1 hour. The yield is determined by GC analysis of the crude reaction mixture.

General Procedure for Nickel-Catalyzed Reductive Cyanation of Ethyl 4-iodobenzoate[6][7]

To a reaction vessel are added ethyl 4-iodobenzoate (0.2 mmol), BrCN (0.4 mmol), NiCl₂·1,10-phen (10 mol%), and Zn powder (3.0 equiv). Dioxane (0.5 mL) is added, and the mixture is heated at 50 °C for 12 hours. The yield is determined by GC analysis, with isolated yields obtained after purification.

Experimental Workflow and Logic

The general workflow for a transition metal-catalyzed cyanation reaction involves several key steps, from reagent preparation to product isolation and analysis. The logical relationship between these steps is crucial for a successful and reproducible synthesis.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Substrate, Catalyst, Ligand, Base, Cyanide Source setup Combine Reagents in Reaction Vessel reagents->setup solvent Prepare Anhydrous/ Degassed Solvent add_solvent Add Solvent solvent->add_solvent inert Establish Inert Atmosphere (N2/Ar) setup->inert inert->add_solvent heating Heat to Reaction Temperature add_solvent->heating quench Quench Reaction heating->quench Monitor Progress (TLC/GC) extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, GC-MS, etc.) purify->analyze

Caption: Generalized workflow for catalytic cyanation.

Signaling Pathways and Mechanistic Considerations

The catalytic cycle for palladium-catalyzed cyanation of aryl halides generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and cyanide source can significantly influence the efficiency of each step. For instance, catalyst deactivation by cyanide is a known issue, which can be mitigated by using cyanide sources with low solubility or by the addition of reducing agents.[1]

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CN(L_n) Transmetalation M-X M-X Ar-Pd(II)-X(L_n)->M-X Ar-Pd(II)-CN(L_n)->Pd(0)L_n Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)-CN(L_n)->Ar-CN M-CN M-CN M-CN->Ar-Pd(II)-CN(L_n) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n)

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Conclusion

The selection of an optimal catalyst for the synthesis of this compound is dependent on several factors including cost, desired reaction conditions (temperature, time), and the nature of the starting halide. Palladium-based catalysts offer high yields and broad functional group tolerance, with newer generation palladacycle precatalysts showing exceptional activity even at low catalyst loadings.[1] Nickel catalysts provide a more economical alternative and have demonstrated high efficacy, particularly for aryl iodides and bromides.[6][7] The choice of cyanide source is also critical, with less toxic alternatives like K₄[Fe(CN)₆] being increasingly favored.[1][3] This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic needs. Further optimization of reaction parameters for the specific substrate, methyl 4-halobenzoate, is recommended to achieve the best results.

References

A Comparative Guide for Synthetic Intermediates: Methyl 4-cyanobenzoate vs. Ethyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Methyl 4-cyanobenzoate and Ethyl 4-cyanobenzoate are two closely related aromatic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Both molecules feature a benzonitrile scaffold, a key pharmacophore in various biologically active compounds, and an ester functionality that can be readily modified. This guide provides an objective comparison of their performance in synthetic applications, supported by physical data and representative experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect solubility, reaction temperature, and purification methods. A summary of their key properties is presented below.

PropertyThis compoundEthyl 4-cyanobenzoate
CAS Number 1129-35-7[2]7153-22-2[3]
Molecular Formula C₉H₇NO₂[4]C₁₀H₉NO₂[3][5]
Molecular Weight 161.16 g/mol 175.18 g/mol [3][5]
Appearance White to off-white crystalline powder[1]White to almost white powder or crystal[6]
Melting Point 65-67 °C[4][7]52-54 °C[3][8]
Boiling Point 142-144 °C at 12 mmHg[4][7]140 °C at 11 mmHg[8]
Solubility Insoluble in water; Soluble in chloroform and ethyl acetate.[7]Insoluble in water.

The lower melting point of Ethyl 4-cyanobenzoate may be advantageous in reactions requiring lower temperatures for melting or dissolution. Conversely, the higher melting point of this compound might facilitate its handling and purification as a solid.

Performance in Synthesis: Reactivity and Applications

Both Methyl and Ethyl 4-cyanobenzoate are valuable intermediates for a variety of chemical transformations. Their primary applications lie in the pharmaceutical, agrochemical, and material science sectors.[1][9] The core structure allows for modification at two key positions: the ester and the nitrile group.

Ester Hydrolysis

The hydrolysis of the ester group to form 4-cyanobenzoic acid is a common transformation. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters under basic conditions due to the lower steric hindrance of the methoxy group.[10] A comparative study on the hydrolysis of benzoate esters found that under basic conditions, the activation energy for hydrolysis is lower for methyl benzoate compared to ethyl benzoate, leading to a faster reaction rate.[10] However, in biological systems, the stability can be context-dependent. For instance, one study found methyl benzoate to be more stable than ethyl benzoate in the presence of rat liver microsomes, while the opposite was true in rat plasma.[10]

Reduction of the Nitrile Group

A crucial application of these intermediates is the reduction of the nitrile group to a primary amine, yielding 4-(aminomethyl)benzoate derivatives, which are important in pharmaceutical synthesis.[8] This reduction can be achieved selectively in the presence of the ester functionality using methods like catalytic hydrogenation with catalysts such as Raney Nickel or Palladium on carbon.[5] The choice between the methyl and ethyl ester is less likely to significantly impact the outcome of the nitrile reduction itself, but may influence the properties of the resulting aminomethylbenzoate product.

Overall Reactivity and Handling

From a practical standpoint, the choice between the methyl and ethyl ester can also be influenced by the other reagents in a multi-step synthesis. For instance, if a subsequent step involves a transesterification reaction, using the ethyl ester might be preferable if ethanol is the desired alcohol to be introduced. The methyl ester, being slightly less sterically hindered, may exhibit faster reaction kinetics in some nucleophilic acyl substitution reactions.[10]

Experimental Protocols

The following are representative protocols for key transformations involving these cyanobenzoates.

Protocol 1: Synthesis of this compound from 4-Cyanobenzoic Acid

This protocol describes a typical Fischer esterification.

Materials:

  • 4-Cyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • To a round-bottom flask, add 4-cyanobenzoic acid (1 equivalent) and a sufficient amount of toluene to suspend the acid.

  • Add an excess of anhydrous methanol (e.g., 10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux (around 80°C) for 24 hours under an inert atmosphere.[10]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Alkaline Hydrolysis to 4-Cyanobenzoic Acid

This protocol is applicable to both methyl and ethyl esters, though reaction times may vary.

Materials:

  • This compound or Ethyl 4-cyanobenzoate

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Hydrochloric acid (concentrated)

  • Anti-bumping granules

Procedure:

  • Place the cyanobenzoate ester (1 equivalent) and a few anti-bumping granules into a round-bottom flask.

  • Add an excess of 2 M sodium hydroxide solution (e.g., 5-10 equivalents).[11]

  • Heat the mixture under reflux until the oily ester layer disappears, indicating the completion of hydrolysis (typically 45-60 minutes).[11]

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid while stirring until the solution is acidic (pH ~2), which will cause the precipitation of benzoic acid.[11]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 4-cyanobenzoic acid.

Protocol 3: Catalytic Hydrogenation of the Nitrile Group

This protocol describes the selective reduction of the nitrile to a primary amine.

Materials:

  • This compound or Ethyl 4-cyanobenzoate

  • Methanol or Ethanol

  • Raney Nickel or 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas source

Procedure:

  • Dissolve the cyanobenzoate ester in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add the catalyst (e.g., Raney Nickel, ~10% w/w).

  • Pressurize the vessel with hydrogen gas (e.g., 50-70 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl or ethyl 4-(aminomethyl)benzoate. Further purification may be required.

Visualizing Synthetic Pathways and Comparisons

The following diagrams illustrate the synthetic utility and comparative aspects of Methyl and Ethyl 4-cyanobenzoate.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Key Derivatives 4CBA 4-Cyanobenzoic Acid E4CB Ethyl 4-cyanobenzoate 4CBA->E4CB Esterification (EtOH, H⁺) 4CB m-Cyanobenzamide M4CB Methyl 4-cyanobenzoate 4CB->M4CB Reaction with Methanol/HCl MeOH Methanol EtOH Ethanol 4CNBA 4-Cyanobenzoic Acid M4CB->4CNBA Hydrolysis (H₂O/OH⁻) M4AMB Methyl 4-(aminomethyl)benzoate M4CB->M4AMB Nitrile Reduction (e.g., H₂/Raney Ni) E4CB->4CNBA Hydrolysis (H₂O/OH⁻) E4AMB Ethyl 4-(aminomethyl)benzoate E4CB->E4AMB Nitrile Reduction (e.g., H₂/Raney Ni)

Caption: Synthetic routes to and from Methyl and Ethyl 4-cyanobenzoate.

Comparison_Logic Reactivity Reactivity Considerations Sterics Steric Hindrance (Methyl < Ethyl) Reactivity->Sterics Hydrolysis Hydrolysis Rate (Methyl > Ethyl in base) Reactivity->Hydrolysis Physical Physical Properties MeltingPoint Melting Point (Methyl > Ethyl) Physical->MeltingPoint Solubility Solubility Profile Physical->Solubility Downstream Downstream Product Properties ProductMP Melting Point of Derivative Downstream->ProductMP ProductSol Solubility of Derivative Downstream->ProductSol Decision Optimal Choice Sterics->Decision Hydrolysis->Decision MeltingPoint->Decision Solubility->Decision ProductMP->Decision ProductSol->Decision Start Start Start->Physical Start->Downstream

Caption: Decision-making factors for choosing between the two esters.

Conclusion

Both this compound and Ethyl 4-cyanobenzoate are highly effective and versatile intermediates in organic synthesis. The choice between them is not one of inherent superiority but rather depends on the specific requirements of the synthetic route.

  • This compound offers slightly faster reactivity in some nucleophilic acyl substitutions due to lower steric hindrance and is readily prepared from common starting materials.

  • Ethyl 4-cyanobenzoate , with its lower melting point, may be advantageous for reactions requiring milder conditions. The resulting ethyl ester derivatives may also offer different solubility profiles compared to their methyl counterparts, which can be beneficial in purification or formulation.

Ultimately, the decision should be based on a careful evaluation of the reaction conditions, the desired properties of the final product, and cost-effectiveness. This guide provides the foundational data and experimental context to aid researchers in making an informed selection for their specific synthetic challenges.

References

A Comparative Analysis of the Reactivity of 4-Cyanobenzoic Acid and its Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of 4-cyanobenzoic acid and its methyl ester, providing key experimental data and reaction protocols to inform synthetic strategy and drug design.

In the landscape of pharmaceutical development and organic synthesis, a nuanced understanding of molecular reactivity is paramount. 4-Cyanobenzoic acid and its methyl ester, methyl 4-cyanobenzoate, are versatile building blocks, incorporating three key functional groups: a phenyl ring, a cyano group, and a carboxylic acid or ester. The interplay of the electronic effects of the carboxyl and methyl ester functionalities significantly influences the reactivity of the entire molecule. This guide offers a comparative analysis of these two compounds, supported by experimental data, to aid researchers in predicting reaction outcomes and optimizing synthetic routes.

Executive Summary of Reactivity Comparison

The primary difference in reactivity between 4-cyanobenzoic acid and its methyl ester stems from the electronic nature of the carboxylic acid versus the methyl ester group. Both are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution and activate the cyano group towards nucleophilic attack. However, the carboxylic acid group (-COOH) is a stronger electron-withdrawing group than the methyl ester group (-COOCH₃). This difference in electron-withdrawing strength, quantifiable by their respective Hammett constants, leads to observable differences in the reactivity of the cyano group and the aromatic ring.

Reaction Type4-Cyanobenzoic AcidThis compoundRationale
Hydrolysis of Cyano Group Generally fasterGenerally slowerThe more electron-withdrawing -COOH group increases the electrophilicity of the nitrile carbon to a greater extent.
Reduction of Cyano Group Slower or requires harsher conditionsFaster or proceeds under milder conditionsThe -COOH group can be deprotonated by hydride reagents, complicating the reaction.
Nucleophilic Acyl Substitution Slower (as the carboxylate)FasterThe carboxylate anion is a poor leaving group. The ester is more susceptible to nucleophilic attack at the carbonyl carbon.
Reduction of Carboxyl/Ester Group Requires strong reducing agents (e.g., LiAlH₄)Can be reduced by strong reducing agents (e.g., LiAlH₄)Both require powerful reducing agents, but the acidic proton of the carboxylic acid will react first.

Reactivity at the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can undergo a variety of transformations, most notably hydrolysis to an amide and ultimately a carboxylic acid, and reduction to a primary amine.

Hydrolysis of the Cyano Group

The hydrolysis of a nitrile is catalyzed by either acid or base and proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the cyano group. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Theoretical Framework: Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. The -COOH group has a larger positive σ value than the -COOCH₃ group, indicating it is a stronger electron-withdrawing group. Consequently, 4-cyanobenzoic acid is expected to undergo hydrolysis of its cyano group at a faster rate than its methyl ester under identical conditions.

Reduction of the Cyano Group

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Theoretical Framework: The acidic proton of the carboxylic acid group in 4-cyanobenzoic acid will react with hydride reagents. This initial acid-base reaction consumes the reducing agent and can complicate the reduction of the nitrile. In contrast, the methyl ester group of this compound does not have an acidic proton and can be directly reduced. Therefore, the reduction of the cyano group in this compound is expected to be more straightforward and potentially proceed under milder conditions or with higher yields compared to 4-cyanobenzoic acid.

Experimental Protocol: Reduction of this compound to 4-(Aminomethyl)benzoate

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sulfuric Acid (H₂SO₄), Diethyl Ether, Water.

  • Procedure:

    • A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is then stirred at room temperature for several hours.

    • The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting precipitate is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by crystallization or chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product This compound This compound Addition to LiAlH4 suspension at 0 C Addition to LiAlH4 suspension at 0 C This compound->Addition to LiAlH4 suspension at 0 C LiAlH4 in THF LiAlH4 in THF LiAlH4 in THF->Addition to LiAlH4 suspension at 0 C Stirring at room temperature Stirring at room temperature Addition to LiAlH4 suspension at 0 C->Stirring at room temperature Quenching with H2O and NaOH Quenching with H2O and NaOH Stirring at room temperature->Quenching with H2O and NaOH Filtration Filtration Quenching with H2O and NaOH->Filtration Solvent removal Solvent removal Filtration->Solvent removal 4-(Aminomethyl)benzoic acid methyl ester 4-(Aminomethyl)benzoic acid methyl ester Solvent removal->4-(Aminomethyl)benzoic acid methyl ester

Reactivity at the Carboxyl/Ester Group

The carboxylic acid and ester functional groups also exhibit distinct reactivities, particularly in nucleophilic acyl substitution and reduction reactions.

Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, the ester group of this compound is generally more reactive than the carboxylic acid group of 4-cyanobenzoic acid, especially under basic conditions.

Theoretical Framework: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. The negatively charged carboxylate is much less electrophilic and therefore less susceptible to nucleophilic attack. Furthermore, the resulting leaving group would be a highly basic oxide ion, which is a very poor leaving group. In contrast, the ester carbonyl remains electrophilic and can be attacked by nucleophiles, with the methoxide ion being a better leaving group than the oxide ion.

G Nucleophile Nucleophile 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid Nucleophile->4-Cyanobenzoic Acid Attack? This compound This compound Nucleophile->this compound Attack Deprotonation Deprotonation 4-Cyanobenzoic Acid->Deprotonation Base Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Carboxylate Anion Carboxylate Anion Deprotonation->Carboxylate Anion No Reaction No Reaction Carboxylate Anion->No Reaction Unreactive Substitution Product Substitution Product Tetrahedral Intermediate->Substitution Product Elimination of MeO-

Reduction of the Carboxyl/Ester Group

Both the carboxylic acid and the methyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Theoretical Framework: As mentioned previously, the initial reaction of 4-cyanobenzoic acid with LiAlH₄ is an acid-base reaction. Following this, both the resulting carboxylate and the ester group of this compound can be reduced. The reaction proceeds through a tetrahedral intermediate, followed by elimination of the leaving group and further reduction of the intermediate aldehyde.

Conclusion

The choice between 4-cyanobenzoic acid and its methyl ester in a synthetic sequence depends on the desired transformations. For reactions at the cyano group, such as hydrolysis, the carboxylic acid is expected to be more reactive. Conversely, for transformations involving the carboxyl/ester functionality, such as nucleophilic acyl substitution, the methyl ester is the more suitable substrate. For reductions, the methyl ester offers a more straightforward reaction profile by avoiding the initial acid-base reaction. This guide provides a foundational understanding of the relative reactivities, which, when combined with specific experimental optimization, will enable researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Alternative Reagents for the Cyanation of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

The cyanation of methyl benzoate, a key transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates, has traditionally relied on highly toxic cyanide sources. This guide provides a comparative overview of modern, alternative reagents that offer improved safety profiles, milder reaction conditions, and broader functional group tolerance. The performance of these alternatives is evaluated based on experimental data from recent literature, with a focus on palladium, nickel, and copper-catalyzed systems, as well as other notable cyanating agents.

Palladium-Catalyzed Cyanation

Palladium catalysis remains a cornerstone of modern cross-coupling reactions, including cyanation. Recent advancements have focused on utilizing less toxic cyanide sources and developing highly efficient catalyst systems capable of operating under mild conditions.

Common Reagents and Performance:

A prevalent alternative to traditional cyanide salts in palladium-catalyzed reactions is potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive cyanide source.[1][2][3] Zinc cyanide (Zn(CN)₂) is another widely used, less toxic option.[4][5][6] The choice of palladium precursor and ligand is critical for achieving high yields.

Catalyst SystemCyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(allyl)PdCl]₂ / DPEphosK₄[Fe(CN)₆]Et₃NMeCN/H₂O75-High[7]
Palladacycle Precatalyst (P1)Zn(CN)₂-H₂O/THFrt - 40-89[5][6]
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]K₂CO₃DMF/H₂O120-Good[3][8]
Pd₂(dba)₃ / LigandNaCN-MeCN/THF-< 1High[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

To a reaction vessel are added the aryl halide (e.g., methyl 4-bromobenzoate, 1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), the palladium precatalyst (e.g., [(allyl)PdCl]₂, 1-2 mol%), and the ligand (e.g., DPEphos, 2-4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent system (e.g., a mixture of acetonitrile and water) and a base (e.g., triethylamine) are then added. The reaction mixture is heated to the specified temperature and stirred for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with an aqueous solution. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired aryl nitrile.[7]

Workflow for Palladium-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Aryl Halide (e.g., Methyl Benzoate derivative) E Heating under Inert Atmosphere A->E B Palladium Precatalyst & Ligand B->E C Cyanide Source (e.g., K4[Fe(CN)6]) C->E D Base & Solvent D->E F Quenching & Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Aryl Nitrile H->I

Caption: General workflow for palladium-catalyzed cyanation.

Nickel-Catalyzed Cyanation

Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium-based systems for cyanation reactions.[9] These methods often exhibit high efficiency and a broad substrate scope, including the challenging activation of aryl chlorides.

Common Reagents and Performance:

Similar to palladium catalysis, nickel-catalyzed cyanations frequently employ zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) as less toxic cyanide sources.[3][4][9] More recently, organic cyanating agents have also been successfully implemented.

Catalyst SystemCyanide SourceReductant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂ / XantphosZn(CN)₂Polymethylhydrosiloxane (PMHS)---Good[10]
NiBr₂(bpy)·xH₂OMPMN-DMAc8016Good[9]
NiCl₂·6H₂O / dppfZn(CN)₂Zn / DMAP---Wide Scope[4]
Ni(II) precatalyst / JosiPhosK₄[Fe(CN)₆]-Biphasic aqueous--High[3]

Experimental Protocol: General Procedure for Air-Tolerant Nickel-Catalyzed Cyanation

In a reaction vial, the aryl bromide (1.0 mmol), zinc cyanide (0.6 equiv), the nickel catalyst (e.g., NiCl₂), and the ligand (e.g., Xantphos) are combined. The solvent is added, followed by the addition of polymethylhydrosiloxane (PMHS) as a green reductant. The reaction is then stirred at the appropriate temperature for the specified time under an air atmosphere, eliminating the need for an inert gas setup. After the reaction is complete, the mixture is worked up by standard extractive procedures, and the product is purified by chromatography.[10]

Workflow for Nickel-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Aryl Halide E Heating A->E B Nickel Catalyst & Ligand B->E C Cyanide Source (e.g., Zn(CN)2) C->E D Reductant/Additive & Solvent D->E F Extraction E->F G Concentration F->G H Purification G->H I Aryl Nitrile H->I

Caption: General workflow for nickel-catalyzed cyanation.

Copper-Catalyzed Cyanation

Copper-catalyzed methods provide a classical yet evolving approach to aryl nitrile synthesis, often serving as a more economical alternative to palladium and nickel systems. Modern protocols have significantly improved upon the harsh conditions of the traditional Rosenmund-von Braun reaction.

Common Reagents and Performance:

These reactions typically utilize copper(I) salts as catalysts. While traditional methods used stoichiometric copper(I) cyanide, newer protocols use catalytic amounts of copper with sources like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).[11][12]

Catalyst SystemCyanide SourceLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CuINaCNDiamineToluene110-High[12]
CuIAcetone Cyanohydrin1-Butylimidazole---Wide Scope[11]
Copper CatalystTMSCN----Good[11]

Experimental Protocol: General Procedure for Copper-Catalyzed Domino Halide Exchange-Cyanation

A mixture of the aryl bromide (1.0 mmol), copper(I) iodide (10 mol%), potassium iodide (20 mol%), sodium cyanide (1.2 equiv), and a diamine ligand (1.0 equiv) in toluene is heated at 110 °C. The reaction proceeds through a domino sequence of halide exchange followed by cyanation. After completion, the reaction mixture is cooled and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by chromatography yields the pure aryl nitrile.[12]

Workflow for Copper-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Aryl Halide E Heating A->E B Copper Catalyst & Ligand B->E C Cyanide Source (e.g., NaCN) C->E D Solvent D->E F Aqueous Workup E->F G Extraction & Drying F->G H Purification G->H I Aryl Nitrile H->I

Caption: General workflow for copper-catalyzed cyanation.

Other Alternative Cyanating Reagents

Beyond transition-metal catalysis with inorganic cyanides, a variety of other reagents and methodologies have been developed.

Trimethylsilyl Cyanide (TMSCN): TMSCN is a versatile and soluble source of cyanide that can be used in conjunction with various catalysts or promoters.[13] For instance, it can be used for the direct cyanation of benzylic alcohols under Lewis acid catalysis (e.g., InBr₃), providing a rapid and high-yielding route to α-aryl nitriles at room temperature.[14] However, TMSCN is toxic and hydrolyzes to release hydrogen cyanide, requiring careful handling.[13]

Organic Cyanide Sources: Recent research has focused on developing cyanide-free cyanation protocols using organic molecules as the cyanide source.[15]

  • Isocyanides: Tertiary alkyl isocyanides can be used in nickel-catalyzed reactions to transfer the cyanide group.[9][16]

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent can be used for the direct C-H cyanation of arenes.[17][18]

  • 1,4-Dicyanobenzene: Can act as a cyanating agent in visible-light-promoted nickel-catalyzed reactions.[4]

These methods offer the advantage of avoiding highly toxic metal cyanide salts altogether, contributing to safer laboratory practices.

Conclusion

The field of cyanation has evolved significantly, moving away from hazardous traditional reagents towards safer and more efficient alternatives. For the cyanation of methyl benzoate derivatives, researchers now have a diverse toolkit at their disposal.

  • Palladium-catalyzed systems with potassium ferrocyanide or zinc cyanide offer reliability and broad applicability.[1][4][7]

  • Nickel-catalyzed reactions present a more economical and sustainable approach, with excellent performance even for challenging substrates.[9][10]

  • Copper-catalyzed methods remain a viable and cost-effective option, with modern protocols mitigating the harsh conditions of the past.[12]

  • The development of organic cyanide sources and reagents like TMSCN provides mechanistically distinct and often milder pathways to the desired nitrile products.[14][16]

The choice of reagent and catalytic system will depend on the specific substrate, desired scale, cost considerations, and available laboratory infrastructure. The data and protocols summarized in this guide provide a solid foundation for selecting the most appropriate method for the cyanation of methyl benzoate and related aryl electrophiles.

References

A Comparative Guide to the Synthesis of Methyl 4-Cyanobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 4-cyanobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The selection of an optimal synthetic route is critical for achieving high yields, cost-effectiveness, and adherence to safety and environmental standards. This guide provides a comprehensive cost-benefit analysis of various established methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the most common synthesis routes to this compound, allowing for a direct comparison of their respective advantages and disadvantages.

Route Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Relative Cost Safety & Environmental Considerations
1. Esterification 4-Cyanobenzoic acidMethanol, H₂SO₄ or monolith-SO₃H64-80°C, 12-24h93 - 100%>99%ModerateUse of strong acids requires careful handling. Monolith catalyst is a greener alternative.
2. From Amide m-CyanobenzamideMethanol, HCl64°C, 12h93%HighLow to ModerateInvolves the use of corrosive hydrochloric acid.
3. Dehydration Methyl 4-hydroxyimino-benzoateThionyl chloride25°C, 3h93.8%99.9%LowEconomical starting material from DMT waste. Thionyl chloride is toxic and corrosive.
4. Sandmeyer Reaction Methyl 4-aminobenzoateNaNO₂, HCl, CuCN0-5°C then heatModerateModerateHighHigh Toxicity . Use of highly toxic cyanide salts and generation of hazardous waste.[1][2][3][4][5]
5. Oxidation & Esterification p-TolunitrileOxidant (e.g., KMnO₄), then Methanol, H₂SO₄Multi-stepModerate (overall)ModerateModerate to HighUse of strong oxidants can be hazardous. Potential for heavy metal waste.[6]
6. Cyanation Methyl 4-bromobenzoateCuCN or other cyanide source, catalystHigh temperatureGoodHighHighHigh Toxicity . Use of highly toxic cyanide salts.[7]
7. Selective Hydrolysis TerephthalonitrileMethanol, Acid catalystHigh temp & pressureLowLowModerateLow selectivity and yield are major drawbacks.

Synthesis Route Diagrams

The following diagrams illustrate the primary pathways for the synthesis of this compound.

Synthesis_Routes cluster_0 Main Precursors 4-Cyanobenzoic acid 4-Cyanobenzoic acid This compound This compound 4-Cyanobenzoic acid->this compound Esterification m-Cyanobenzamide m-Cyanobenzamide m-Cyanobenzamide->this compound Methanolysis Methyl 4-hydroxyiminobenzoate Methyl 4-hydroxyiminobenzoate Methyl 4-hydroxyiminobenzoate->this compound Dehydration Methyl 4-aminobenzoate Methyl 4-aminobenzoate Methyl 4-aminobenzoate->this compound Sandmeyer Reaction p-Tolunitrile p-Tolunitrile p-Tolunitrile->4-Cyanobenzoic acid Oxidation Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromobenzoate->this compound Cyanation Terephthalonitrile Terephthalonitrile Terephthalonitrile->this compound Selective Hydrolysis

Caption: Overview of the main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Esterification of 4-Cyanobenzoic Acid

Protocol A: Using Hydrochloric Acid

  • In a 2 L separable flask, suspend 4-Cyanobenzoic acid in methanol.

  • While stirring, add a 20% solution of hydrochloric acid in methanol.

  • Heat the mixture to 64°C and maintain for 12 hours.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization. A reported yield for a similar reaction starting from m-Cyanobenzamide is 93%.[8]

Protocol B: Using a Solid Acid Catalyst (monolith-SO₃H)

  • To a test tube, add 4-cyanobenzoic acid (500 µmol), monolith-SO₃H (100 wt%), and toluene (0.5 mL).[8]

  • Add methanol (750 µmol) and additional toluene (0.5 mL).[8]

  • Stir the reaction mixture under an argon atmosphere at 80°C for 24 hours.[8]

  • After cooling, filter the mixture to remove the monolith-SO₃H catalyst and wash with diethyl ether.[8]

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel flash column chromatography to obtain the final product.[8]

Route 3: Dehydration of Methyl 4-hydroxyiminobenzoate

This method is particularly cost-effective as the starting material can be obtained from the distillation residues of dimethyl terephthalate (DMT) manufacturing.[9]

  • Dissolve Methyl 4-hydroxyiminobenzoate in a suitable organic solvent such as 1,4-dioxane.

  • Slowly add thionyl chloride (1-1.2 equivalents) to the solution while stirring at 25°C.

  • Continue stirring for approximately 3 hours, monitoring the reaction by thin-layer chromatography.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Add water to the residue to precipitate the crude product.

  • Filter the white crystalline powder, wash with water, and dry. This process has a reported yield of 93.8% with a purity of 99.9%.[9]

Cost-Benefit Analysis Summary

  • Esterification of 4-Cyanobenzoic Acid: This is a high-yielding and straightforward method. The use of a solid acid catalyst like monolith-SO₃H represents a greener and potentially more cost-effective variation in the long run due to catalyst recyclability, although the initial catalyst cost might be higher. The traditional method using mineral acids is inexpensive but requires careful handling and neutralization steps.

  • From m-Cyanobenzamide: This route also provides a high yield and utilizes relatively inexpensive reagents. However, the commercial availability and cost of m-cyanobenzamide compared to 4-cyanobenzoic acid should be considered.

  • Dehydration of Methyl 4-hydroxyiminobenzoate: This is a highly economical route, especially if the starting material is sourced from DMT production waste streams.[9] The reaction proceeds under mild conditions with a high yield and purity. The main drawback is the use of thionyl chloride, which is a hazardous substance requiring specialized handling.

  • Sandmeyer and Cyanation Reactions: While these are classic methods in organic synthesis, they are significantly disadvantaged by the use of highly toxic cyanide compounds.[1][2][3][4][5] The associated safety risks, stringent handling protocols, and waste treatment costs make these routes less favorable for industrial-scale production unless absolutely necessary for specific substitution patterns.

  • Oxidation of p-Tolunitrile: This route involves a two-step process. The oxidation of the methyl group can be challenging, often requiring harsh conditions and potentially expensive or hazardous oxidizing agents. The overall yield and purification costs can make this route less competitive.

  • From Terephthalonitrile: The selective hydrolysis of one of the two nitrile groups is difficult to control, leading to low yields and the formation of by-products, which complicates purification.

For laboratory-scale synthesis where cost is a primary driver and the necessary safety precautions are in place, the dehydration of Methyl 4-hydroxyiminobenzoate offers a highly efficient and economical option. For processes where green chemistry principles are a priority, the esterification of 4-cyanobenzoic acid using a solid acid catalyst is a strong contender. For large-scale industrial production, the economic advantage of the dehydration route is significant, provided that the handling and safety concerns associated with thionyl chloride are adequately addressed. The Sandmeyer and cyanation routes should generally be avoided due to their significant environmental and safety liabilities.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized Methyl 4-cyanobenzoate against a commercial standard, offering insights into potential impurities and validation techniques.

This comparison utilizes key analytical methods: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented for the synthesized sample is representative of a typical laboratory preparation, highlighting common impurities that may arise.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for both the commercial and synthesized this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Commercial this compound Synthesized this compound
Chemical Shift (δ) ppm Multiplicity
8.12Doublet (d)
7.73Doublet (d)
3.94Singlet (s)
--

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Commercial this compound Synthesized this compound
Chemical Shift (δ) ppm Assignment
165.4C=O
133.9Ar-C
132.2Ar-C
130.1Ar-C
118.0Ar-C
117.4-C≡N
52.7-OCH₃
--

Table 3: IR Spectroscopy Data (cm⁻¹)

Commercial this compound Synthesized this compound
Wavenumber (cm⁻¹) Assignment
~3000Ar C-H stretch
2230-C≡N stretch
1725C=O stretch (ester)
1280C-O stretch
--
--

Table 4: Mass Spectrometry Data (ESI-MS)

Commercial this compound Synthesized this compound
m/z Assignment
162.1[M+H]⁺
--

The synthesized sample exhibits signals corresponding to the starting material, 4-cyanobenzoic acid, a common impurity if the reaction does not go to completion or if purification is incomplete. This is evidenced by the broad peak in the ¹H NMR spectrum, the additional carbonyl signal in the ¹³C NMR spectrum, and the characteristic broad O-H and distinct C=O stretches in the IR spectrum.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, 5.0 g of 4-cyanobenzoic acid was dissolved in 50 mL of methanol.

  • Catalyst Addition: 1 mL of concentrated sulfuric acid was slowly added to the solution while stirring.

  • Reflux: The mixture was heated to reflux for 4 hours.

  • Workup: The reaction mixture was cooled to room temperature and the excess methanol was removed under reduced pressure. The residue was dissolved in 50 mL of ethyl acetate and washed sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The crude product was then purified by recrystallization from a mixture of hexane and ethyl acetate.

Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: Spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a KBr plate.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectra were recorded on a time-of-flight (TOF) mass spectrometer.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 4-Cyanobenzoic Acid + Methanol catalyst H₂SO₄ Catalyst start->catalyst reflux Reflux (4h) catalyst->reflux workup Aqueous Workup reflux->workup recrystallization Recrystallization workup->recrystallization nmr ¹H & ¹³C NMR recrystallization->nmr ir IR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms compare Synthesized vs. Commercial Data nmr->compare ir->compare ms->compare

Caption: Workflow for synthesis, purification, and analysis.

This guide demonstrates the importance of thorough spectroscopic analysis in chemical synthesis. While the synthesized this compound is largely the desired product, trace impurities from the starting material are detectable. For applications in sensitive fields like drug development, such impurities could have significant consequences, underscoring the need for rigorous quality control.

A Comparative Guide to the Synthesis of Methyl 4-cyanobenzoate: An Analysis of Byproducts and Efficiencies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-cyanobenzoate, a crucial building block in the pharmaceutical and materials science industries, can be synthesized through various routes. This guide provides an objective comparison of four common synthetic methodologies, focusing on product yield, byproduct formation, and experimental protocols to aid in the selection of the most suitable pathway for a given application.

This analysis delves into the Fischer esterification of 4-cyanobenzoic acid, the Sandmeyer reaction of methyl 4-aminobenzoate, the Rosenmund-von Braun reaction, and modern palladium-catalyzed cyanation methods. Each route presents a unique profile of advantages and challenges, particularly concerning the generation of byproducts that can complicate purification and impact overall efficiency.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision that balances factors such as yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the four primary synthetic methods discussed in this guide. It is important to note that yields and byproduct percentages can vary based on specific reaction conditions and optimization.

Synthetic RouteStarting MaterialsTypical Yield (%)Major ByproductsKey AdvantagesKey Disadvantages
Fischer Esterification 4-Cyanobenzoic acid, Methanol90-95%Water, Unreacted 4-cyanobenzoic acidHigh atom economy, relatively simple procedure.Equilibrium-limited reaction requiring excess reagent or water removal.
Sandmeyer Reaction Methyl 4-aminobenzoate70-85%Methyl 4-hydroxybenzoate, Biaryl compounds, Nitrogen gasUtilizes readily available starting materials.Use of toxic nitrite salts, formation of multiple byproducts.[1]
Rosenmund-von Braun Reaction Methyl 4-halobenzoate, Copper(I) cyanide60-80%Unreacted starting material, Copper complexesDirect cyanation of aryl halides.Harsh reaction conditions (high temperatures), use of stoichiometric and toxic copper cyanide, difficult purification.[2]
Palladium-Catalyzed Cyanation Methyl 4-bromobenzoate, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)85-95%Unreacted starting material, Catalyst-related impuritiesMilder reaction conditions, higher functional group tolerance, use of less toxic cyanide sources.[3]Higher cost of palladium catalysts and ligands, potential for catalyst poisoning.[3]

Visualizing the Synthetic Pathways

To better understand the transformations and the points at which byproducts may form, the following diagrams illustrate the logical flow of each synthetic route.

Fischer_Esterification 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid Tetrahedral Intermediate Tetrahedral Intermediate 4-Cyanobenzoic Acid->Tetrahedral Intermediate + Methanol, H+ Methanol Methanol Methanol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound - H2O Water Water Tetrahedral Intermediate->Water

Figure 1: Fischer Esterification of 4-Cyanobenzoic Acid.

Sandmeyer_Reaction Methyl 4-aminobenzoate Methyl 4-aminobenzoate Diazonium Salt Diazonium Salt Methyl 4-aminobenzoate->Diazonium Salt + NaNO2, HCl NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound + CuCN N2 Gas N2 Gas Diazonium Salt->N2 Gas Byproducts Methyl 4-hydroxybenzoate, Biaryl compounds Diazonium Salt->Byproducts Side Reactions CuCN CuCN CuCN->this compound

Figure 2: Sandmeyer Reaction for this compound Synthesis.

Rosenmund_von_Braun_Reaction Methyl 4-bromobenzoate Methyl 4-bromobenzoate High Temperature High Temperature Methyl 4-bromobenzoate->High Temperature + CuCN CuCN CuCN CuCN->High Temperature This compound This compound High Temperature->this compound CuBr CuBr High Temperature->CuBr

Figure 3: Rosenmund-von Braun Reaction Schematic.

Palladium_Catalyzed_Cyanation cluster_catalytic_cycle Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + Methyl 4-bromobenzoate Transmetalation Transmetalation Oxidative Addition->Transmetalation + Cyanide Source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst - this compound This compound This compound Reductive Elimination->this compound Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromobenzoate->Oxidative Addition Cyanide Source K4[Fe(CN)6] or Zn(CN)2 Cyanide Source->Transmetalation

Figure 4: Palladium-Catalyzed Cyanation Cycle.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic routes. These are intended as a guide and may require optimization based on laboratory conditions and desired scale.

Fischer Esterification of 4-Cyanobenzoic Acid

This method involves the acid-catalyzed reaction between 4-cyanobenzoic acid and methanol.

  • Materials:

    • 4-Cyanobenzoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate (for drying)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Sandmeyer Reaction of Methyl 4-aminobenzoate

This route involves the diazotization of methyl 4-aminobenzoate followed by cyanation using a copper(I) cyanide.

  • Materials:

    • Methyl 4-aminobenzoate

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN, optional, use with extreme caution)

    • Organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • Diazotization: Dissolve methyl 4-aminobenzoate in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Rosenmund-von Braun Reaction

This method utilizes the reaction of an aryl halide with copper(I) cyanide at elevated temperatures.

  • Materials:

    • Methyl 4-bromobenzoate

    • Copper(I) cyanide (CuCN)

    • High-boiling point polar solvent (e.g., DMF, NMP, or pyridine)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine methyl 4-bromobenzoate and a molar excess of copper(I) cyanide in a high-boiling point solvent.

    • Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent and filter to remove insoluble copper salts.

    • Wash the filtrate with aqueous ferric chloride to remove residual copper salts, followed by water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • The crude product often requires extensive purification by column chromatography or recrystallization to remove byproducts and residual copper compounds.

Palladium-Catalyzed Cyanation of Methyl 4-bromobenzoate

This modern approach employs a palladium catalyst and a less toxic cyanide source for a milder and more efficient synthesis.

  • Materials:

    • Methyl 4-bromobenzoate

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., dppf, Xantphos)

    • Cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂)

    • Base (e.g., K₂CO₃, t-BuOK)

    • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the cyanide source.

    • Add the anhydrous solvent, followed by methyl 4-bromobenzoate and the base.

    • Degas the mixture by bubbling the inert gas through it for several minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of byproducts and operational considerations. The Fischer Esterification offers a high-yield and atom-economical route, though it is equilibrium-controlled. The Sandmeyer reaction is a classical method that suffers from the use of hazardous reagents and the formation of multiple byproducts, making purification challenging. The Rosenmund-von Braun reaction provides a direct cyanation of aryl halides but requires harsh conditions and stoichiometric amounts of toxic copper cyanide.

For applications demanding high purity and milder conditions, palladium-catalyzed cyanation has emerged as a superior alternative.[3] While the initial cost of the catalyst may be higher, the improved yields, cleaner reaction profiles, and broader functional group tolerance often make it the most efficient and desirable method in a research and development setting. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity needs, cost constraints, and available equipment.

References

A Comparative Guide to the Purification of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. Methyl 4-cyanobenzoate, a key building block in the synthesis of pharmaceuticals and other advanced materials, often requires rigorous purification to remove unreacted starting materials, byproducts, and other impurities. This guide provides an objective comparison of common purification techniques for this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific needs.

Comparison of Purification Techniques

The choice of purification method depends on several factors, including the nature and quantity of impurities, the desired final purity, the scale of the purification, and available resources. The three primary techniques benchmarked here are Recrystallization, Flash Column Chromatography, and Vacuum Distillation.

Purification TechniquePrincipleTypical PurityTypical YieldThroughputCostKey AdvantagesKey Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.>99%70-90%Moderate to HighLowSimple, cost-effective, scalable.Dependent on finding a suitable solvent; may not remove all impurities.
Flash Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.>98%60-80%Low to ModerateModerateHigh resolution for separating closely related compounds.More time-consuming, requires more solvent, and can be costly.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>99%80-95%HighHighEffective for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable; specialized equipment needed.

Experimental Protocols

Below are detailed methodologies for the purification of this compound using the benchmarked techniques.

Recrystallization

This protocol describes the purification of solid this compound by recrystallization from a mixed solvent system of methanol and water. A patent has reported achieving a purity of 99.9% using a similar washing method[1].

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.

  • Inducing Crystallization: While stirring the hot solution, slowly add deionized water dropwise until the solution becomes persistently turbid. If excessive precipitation occurs, add a few drops of hot methanol to redissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 30:70 methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This method is effective for removing impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Air pressure source

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by performing TLC on the crude material using various ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation of the product from impurities, with an Rf value for this compound between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Vacuum Distillation

This method is suitable for purifying thermally stable liquids or low-melting solids like this compound, which has a boiling point of 142-144 °C at 12 mmHg[2].

Materials:

  • Crude this compound

  • Distillation flask

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting the Distillate: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound under the applied pressure.

  • Cooling and Isolation: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each purification technique.

Recrystallization_Workflow start Crude Methyl 4-cyanobenzoate dissolve Dissolve in minimal hot methanol start->dissolve add_water Add water to turbidity dissolve->add_water cool Cool to room temp, then ice bath add_water->cool filter Vacuum filter cool->filter wash Wash with cold methanol/water filter->wash dry Dry in vacuum oven wash->dry end Pure Methyl 4-cyanobenzoate dry->end

Recrystallization Workflow

Column_Chromatography_Workflow start Crude Methyl 4-cyanobenzoate tlc TLC analysis for eluent selection start->tlc pack Pack silica gel column tlc->pack load Load sample pack->load elute Elute with gradient load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end Pure Methyl 4-cyanobenzoate evaporate->end

Column Chromatography Workflow

Distillation_Workflow start Crude Methyl 4-cyanobenzoate setup Assemble vacuum distillation apparatus start->setup charge Charge flask with crude product setup->charge vacuum Apply vacuum charge->vacuum heat Heat gently vacuum->heat collect Collect constant boiling fraction heat->collect cool Cool and isolate product collect->cool end Pure Methyl 4-cyanobenzoate cool->end

Vacuum Distillation Workflow

Selecting the Optimal Purification Technique

The choice of purification method is a critical decision in the workflow of chemical synthesis. The following decision tree provides a logical guide for selecting the most appropriate technique based on the initial purity of the this compound and the nature of the impurities.

Purification_Decision_Tree start Start: Crude This compound is_solid Is the crude product a solid? start->is_solid impurities_volatile Are impurities non-volatile? is_solid->impurities_volatile Yes distill Vacuum Distillation is_solid->distill No (Liquid/Oil) recrystallize Recrystallization impurities_volatile->recrystallize Yes impurities_separable Are impurities separable by polarity difference? impurities_volatile->impurities_separable No chromatography Flash Column Chromatography impurities_separable->chromatography Yes consider_other Consider alternative purification methods impurities_separable->consider_other No

Purification Method Selection Guide

References

One-Pot vs. Multi-Step Synthesis: A Comparative Yield Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of efficiency and sustainability in pharmaceutical development, the strategic choice of a synthetic route can have a profound impact on the overall yield, cost, and timeline of a project. This guide provides a detailed comparative analysis of one-pot and multi-step synthesis methodologies, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective advantages and disadvantages. By examining case studies in the synthesis of Oseltamivir and Indolizine derivatives, we aim to provide actionable insights supported by experimental data.

Executive Summary

One-pot synthesis, a strategy where reactants undergo multiple sequential transformations in a single reactor, consistently demonstrates superior overall yields compared to traditional multi-step approaches. This advantage stems primarily from the elimination of intermediate isolation and purification steps, which are major sources of material loss.[1] Multi-step synthesis, while offering precise control over each transformation, suffers from the cumulative loss of product at each stage, often leading to significantly lower overall yields.[1] The following analysis of Oseltamivir and Indolizine synthesis provides quantitative evidence to support this assertion.

Comparative Data Presentation

The following tables summarize the key quantitative differences observed in the one-pot versus multi-step synthesis of Oseltamivir and an Indolizine derivative.

Parameter One-Pot Synthesis (Hayashi et al.) Multi-Step Synthesis (Trost et al.)
Target Molecule OseltamivirOseltamivir
Overall Yield 57%30%
Number of Reactions 98
Number of "Pots" 38
Isolation/Purification Steps 1 (final product)8

Table 1: Comparative Synthesis of Oseltamivir

Parameter One-Pot Synthesis Multi-Step Synthesis (Tschitschibabin Reaction)
Target Molecule Substituted Indolizine2-Phenylindolizine
Overall Yield 84%~20-40% (Typical)
Number of Steps 12
Isolation/Purification Steps 12

Table 2: Comparative Synthesis of Indolizine Derivatives

Experimental Protocols and Methodologies

Case Study 1: Oseltamivir Synthesis

One-Pot Synthesis of Oseltamivir (Adapted from Hayashi et al.)

This synthesis was accomplished in three one-pot operations, with a remarkable overall yield of 57%.

  • One-Pot Operation 1: An asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene is catalyzed by a diphenylprolinol silyl ether organocatalyst. This is followed by a second Michael addition and a Horner-Wadsworth-Emmons reaction to construct the cyclohexene ring. The intermediate is then treated with p-thiocresol and potassium carbonate to effect epimerization and protection of the double bond.

  • One-Pot Operation 2: The ester group of the intermediate is selectively deprotected using trifluoroacetic acid. The resulting carboxylic acid is converted to the acyl chloride with oxalyl chloride and a catalytic amount of DMF. Subsequent treatment with sodium azide furnishes the acyl azide. A Curtius rearrangement is then initiated, followed by the addition of acetic acid to form the desired acetamide.

  • One-Pot Operation 3: The nitro group is reduced to an amine using zinc dust and trimethylsilyl chloride in ethanol. Finally, the thiol protecting group is removed via a retro-Michael reaction induced by ammonia, yielding Oseltamivir after an acid-base extraction.

Multi-Step Synthesis of Oseltamivir (Adapted from Trost et al.)

This eight-step synthesis proceeds with a 30% overall yield. Each step requires isolation and purification of the intermediate.

  • Asymmetric Allylic Alkylation: A racemic lactone is subjected to a palladium-catalyzed asymmetric allylic alkylation with trimethylsilylphthalimide, followed by esterification with ethanolic p-toluenesulfonic acid.

  • Sulfenylation: The product from step 1 is treated with potassium bis(trimethylsilyl)amide and S-phenyl benzenethiosulfonate.

  • Epoxidation: The resulting sulfide is oxidized to the epoxide using m-chloroperoxybenzoic acid (mCPBA).

  • Aziridination: A rhodium-catalyzed aziridination of the double bond is performed.

  • Aziridine Opening: The aziridine ring is regioselectively opened with 3-pentanol in the presence of boron trifluoride etherate.

  • Acetylation: The amino group is acetylated using acetic anhydride and DMAP in pyridine.

  • Desilylation: The silyl ether is cleaved with tetrabutylammonium fluoride.

  • Deprotection: The phthalimide protecting group is removed with hydrazine to yield Oseltamivir.

Case Study 2: Indolizine Synthesis

One-Pot Synthesis of a Substituted Indolizine

This method achieves an 84% yield in a single step.

  • A mixture of the appropriate pyridine derivative, an α-halo ketone, and an electron-deficient alkyne is heated in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). The reaction proceeds through the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to afford the indolizine product after aromatization.

Multi-Step Synthesis of 2-Phenylindolizine (Tschitschibabin Reaction)

This classic two-step method typically provides yields in the range of 20-40%.

  • Quaternization of Pyridine: 2-Methylpyridine is reacted with phenacyl bromide in a solvent such as acetone to form the corresponding pyridinium salt. The salt is typically isolated by filtration.

  • Cyclization: The isolated pyridinium salt is treated with a base, such as sodium bicarbonate, in a heated solvent like ethanol. This induces an intramolecular aldol-type condensation followed by dehydration to yield 2-phenylindolizine.

Visualization of Synthetic Workflows

The following diagrams illustrate the conceptual differences between one-pot and multi-step synthesis workflows.

OnePot_vs_MultiStep cluster_onepot One-Pot Synthesis cluster_multistep Multi-Step Synthesis A_OP Starting Materials B_OP Reaction 1 + Reagent A C_OP Reaction 2 + Reagent B D_OP Reaction 3 + Reagent C E_OP Final Product P1_end P1_start A_MS Starting Material B_MS Reaction 1 A_MS->B_MS Workup1 Workup & Purification B_MS->Workup1 C_MS Intermediate 1 (Isolated) D_MS Reaction 2 C_MS->D_MS Workup2 Workup & Purification D_MS->Workup2 E_MS Intermediate 2 (Isolated) F_MS Reaction 3 E_MS->F_MS Workup3 Workup & Purification F_MS->Workup3 G_MS Final Product Workup1->C_MS Workup2->E_MS Workup3->G_MS

Figure 1: Conceptual workflow comparison of one-pot versus multi-step synthesis.

Oseltamivir_Synthesis cluster_onepot One-Pot Synthesis (Hayashi) cluster_multistep Multi-Step Synthesis (Trost) start_op Alkoxyaldehyde + Nitroalkene pot1 Pot 1: Michael Additions, HWE Cyclization, Epimerization start_op->pot1 inter1_op Cyclohexene Intermediate pot1->inter1_op pot2 Pot 2: Deprotection, Acyl Azide Formation, Curtius Rearrangement inter1_op->pot2 inter2_op Acetamide Intermediate pot2->inter2_op pot3 Pot 3: Nitro Reduction, Thiol Deprotection inter2_op->pot3 end_op Oseltamivir (57% Overall Yield) pot3->end_op start_ms Racemic Lactone step1 1. Asymmetric Allylic Alkylation/Esterification start_ms->step1 inter1_ms Intermediate 1 step1->inter1_ms step2 2. Sulfenylation inter1_ms->step2 inter2_ms Intermediate 2 step2->inter2_ms step3 3. Epoxidation inter2_ms->step3 inter3_ms Intermediate 3 step3->inter3_ms step4 4. Aziridination inter3_ms->step4 inter4_ms Intermediate 4 step4->inter4_ms step5 5. Aziridine Opening inter4_ms->step5 inter5_ms Intermediate 5 step5->inter5_ms step6 6. Acetylation inter5_ms->step6 inter6_ms Intermediate 6 step6->inter6_ms step7 7. Desilylation inter6_ms->step7 inter7_ms Intermediate 7 step7->inter7_ms step8 8. Deprotection inter7_ms->step8 end_ms Oseltamivir (30% Overall Yield) step8->end_ms

Figure 2: Comparative workflow for the synthesis of Oseltamivir.

Conclusion

The comparative analysis of one-pot versus multi-step syntheses for Oseltamivir and Indolizine derivatives clearly demonstrates the significant yield advantages of the one-pot approach. By minimizing the number of isolation and purification steps, one-pot methodologies reduce material loss, leading to higher overall efficiency. While multi-step synthesis provides a high degree of control over individual transformations, this often comes at the cost of a lower final yield. For researchers and professionals in drug development, the adoption of one-pot strategies can translate to substantial savings in time, resources, and waste generation, ultimately accelerating the path from discovery to clinical application. The choice between these two fundamental approaches should be guided by a careful consideration of the specific synthetic goals, the complexity of the target molecule, and the desired balance between control and overall efficiency.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like Methyl 4-cyanobenzoate is crucial for ensuring the quality, purity, and consistency of synthesized compounds and final products. This guide provides a detailed comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This objective comparison is supported by typical performance data and detailed experimental protocols to assist in method selection and implementation.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. While both are powerful chromatographic techniques, they operate on different principles and offer distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique well-suited for volatile and thermally stable compounds like this compound. It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in peak identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. When coupled with a UV detector, HPLC provides a robust and reliable method for routine quantification.

The following table summarizes the key performance parameters for each technique in the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.GC is ideal for volatile compounds, while HPLC is more versatile for a wider range of polarities and thermal stabilities.
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 0.5 µg/mLGC-MS generally offers superior sensitivity for volatile analytes.
Limit of Quantification (LOQ) 0.2 - 0.7 µg/mL0.5 - 1.5 µg/mLConsistent with LOD, GC-MS can often quantify lower concentrations.
Accuracy (% Recovery) 98 - 103%97 - 102%Both techniques provide high accuracy within acceptable validation limits.
Precision (%RSD) < 3%< 2%HPLC often demonstrates slightly better precision for routine quantitative analysis.
Analysis Time ~20 minutes~10-15 minutesHPLC can offer faster analysis times for this specific compound.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the sensitive and specific quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Autosampler.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.

  • Internal Standard (Optional but Recommended): To improve precision, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) added to all standard and sample solutions at a constant concentration.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust and reliable approach for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Quaternary or binary pump.

  • Autosampler.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Method_Selection_Logic Start Analytical Need HighSensitivity High Sensitivity & Definitive Identification? Start->HighSensitivity RoutineQC Routine QC & High Throughput? Start->RoutineQC HighSensitivity->RoutineQC No SelectGCMS Select GC-MS HighSensitivity->SelectGCMS Yes SelectHPLC Select HPLC-UV RoutineQC->SelectHPLC Yes

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper disposal of chemical reagents like Methyl 4-cyanobenzoate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Key Properties of this compound

Understanding the physical and chemical properties of a substance is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Melting Point 65-69 °C[2][3][4]
Boiling Point 142-144 °C at 12 mmHg[3][4]
Appearance White to light yellow or off-white solid (powder or crystal)[2][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

Hazard Summary:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Irritation: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Hand Protection: Wear protective gloves.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.

Experimental Protocol for Disposal:

  • Waste Identification and Classification:

    • Treat all unwanted this compound, including contaminated materials, as hazardous waste.[6][7][8]

    • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) and any state or local regulations.[5]

  • Containerization and Labeling:

    • Place the waste in a suitable, sealable container that is compatible with the chemical.[7][9][10] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[9][10]

    • The container must be in good condition, without leaks or rust.[7]

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[7][9] Do not use abbreviations or chemical formulas.[9]

    • Include the date of waste generation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[9]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[10]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

    • Keep the waste container closed except when adding more waste.[7][10][11]

  • Disposal Request and Collection:

    • Do not dispose of this compound down the sink or in regular trash.[9][12]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[9] Most chemical wastes must be disposed of through an EHS Hazardous Waste Program.[9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting a completed Hazardous Waste Information Form.[9]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be disposed of as unused product and should not be reused.[5]

    • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing, the container may be disposed of in the regular trash after defacing the label.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' 'this compound' Date, PI Name, Location C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS for Pickup F->G H EHS Collects and Transports to Approved Waste Facility G->H

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory setting. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Methyl 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-cyanobenzoate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3] Adherence to the following procedures is critical for personal and environmental safety.

Hazard Summary & Precautionary Statements

The following table summarizes the key hazard and precautionary statements for this compound.

CategoryCodeStatement
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2]
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2][4]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[5][6]Provides protection against a broad range of chemicals. For prolonged contact or handling large quantities, consider double gloving.[7]
Eye Protection Chemical safety goggles or a face shield.[2][8]Protects against dust particles and splashes.
Respiratory Protection N95 dust mask or a higher-level respirator.[8][9]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection A fully buttoned lab coat.[5]Protects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

To minimize the risk of exposure, all handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

1. Preparation and Weighing:

  • Work Area Preparation: Before starting, ensure the designated work area, such as a chemical fume hood, is clean and uncluttered. Line the work surface with absorbent bench paper.[10][11]

  • Weighing:

    • If possible, use an enclosed balance.[11]

    • Alternatively, pre-weigh an empty, sealed container. Inside the fume hood, add the this compound powder to the container and securely close it.[10][12]

    • Move the sealed container to the balance for an accurate measurement.

    • Return the sealed container to the fume hood for subsequent steps.

2. Dissolving and Transferring:

  • All manipulations involving the open powder or its solutions should be performed within a chemical fume hood to control vapor and aerosol exposure.

  • When dissolving the powder, add the solvent slowly to the container with the powder to avoid splashing.

  • Use a sealed system for transfers whenever feasible.

3. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[4]

  • For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be treated as hazardous waste.[8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed container for hazardous waste.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Never dispose of this compound down the drain or in the regular trash.[1]

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4] This typically involves arranging for pickup by a certified hazardous waste disposal company.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound (in fume hood) prep_area->weigh dissolve Dissolve/Transfer (in fume hood) weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate spill Spill Occurs dissolve->spill dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Follow Spill Management Protocol spill->spill_response Immediate Action spill_response->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.